molecular formula C15H13NO5 B1291049 3-(Cbz-amino)-5-hydroxybenzoic Acid CAS No. 900799-69-1

3-(Cbz-amino)-5-hydroxybenzoic Acid

Cat. No.: B1291049
CAS No.: 900799-69-1
M. Wt: 287.27 g/mol
InChI Key: DIPYTSQSLOJNFI-UHFFFAOYSA-N
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Description

3-(Cbz-amino)-5-hydroxybenzoic Acid (CAS 900799-69-1) is a high-purity chemical building block specifically designed for research applications. This compound, with a molecular formula of C15H13NO5 and a molecular weight of 287.27, features both a carboxylic acid and a Cbz-protected amine functional group on a hydroxy-substituted benzene ring, making it a versatile intermediate in organic synthesis . Its primary research value lies in its role as a protected intermediate for the synthesis of more complex molecules. The carboxybenzyl (Cbz) group serves as a robust protecting group for the amine, which can be selectively removed under mild hydrogenolytic conditions without affecting the other functional groups . This characteristic is particularly valuable in multi-step synthetic routes, especially in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and in the construction of complex organic scaffolds. Researchers utilize this compound in various fields, including the exploration of novel antibiotic agents, given its structural relationship to 3-Amino-5-hydroxybenzoic acid (AHBA), a known precursor to certain ansamycin-class antibiotics . The compound has a recorded melting point of 216-220.5 °C and should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . Please be advised: This product is intended for research purposes and laboratory use only. It is not approved for human or animal consumption, diagnostic use, or any other form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-(phenylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-13-7-11(14(18)19)6-12(8-13)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPYTSQSLOJNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640484
Record name 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900799-69-1
Record name 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Cbz-amino)-5-hydroxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of bifunctional building blocks is paramount. 3-(Cbz-amino)-5-hydroxybenzoic acid is a key synthetic intermediate, valued for its trifunctional nature, incorporating a carboxylic acid, a hydroxyl group, and a protected amine on a central benzene ring. The benzyloxycarbonyl (Cbz) protecting group on the amine is crucial, as it allows for selective reactions at the other functional sites while preventing unwanted side reactions of the nucleophilic amino group. This guide provides an in-depth exploration of the chemical properties, a robust synthesis protocol, and the synthetic utility of this compound, tailored for researchers and professionals in organic synthesis and medicinal chemistry.

Compound Profile and Physicochemical Properties

This compound is a derivative of the naturally occurring amino acid, 3-amino-5-hydroxybenzoic acid (AHBA), which is a key precursor in the biosynthesis of ansamycin antibiotics like rifamycin.[1][2] The introduction of the Cbz group enhances its utility in multi-step organic synthesis by masking the reactivity of the amino group.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

While specific experimental data for the Cbz-protected compound is not widely published, the properties can be extrapolated from its precursor and general knowledge of Cbz-protected amino acids.

PropertyValueSource
IUPAC Name 3-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid-
Molecular Formula C₁₅H₁₃NO₅-
Molecular Weight 287.27 g/mol -
Appearance Expected to be a white to off-white solid[]
Melting Point Not reported; likely higher than the precursor (3-amino-5-hydroxybenzoic acid)-
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base; poorly soluble in water and nonpolar solvents.[]
CAS Number Not assigned-

Precursor Information (3-Amino-5-hydroxybenzoic Acid):

PropertyValueSource
CAS Number 76045-71-1-
Molecular Formula C₇H₇NO₃-
Molecular Weight 153.14 g/mol -

Synthesis and Purification

The synthesis of this compound involves the selective N-protection of 3-amino-5-hydroxybenzoic acid. The choice of reaction conditions is critical to prevent acylation of the phenolic hydroxyl group. A standard Schotten-Baumann reaction is typically employed for this transformation.

Synthetic Scheme

Caption: General scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Cbz-protection of amino acids containing phenolic groups.[]

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-5-hydroxybenzoic acid (1.0 eq.) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.5 eq.) to the solution and stir until all solids have dissolved. The base serves to deprotonate the carboxylic acid and activate the amino group for nucleophilic attack.

  • Addition of Protecting Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The slow addition and low temperature are crucial to control the exothermic reaction and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with 1% acetic acid).

  • Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other nonpolar impurities.

  • Acidification and Precipitation: Carefully acidify the aqueous layer to a pH of 2-3 with cold 1 M HCl. The product will precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Causality in Experimental Design
  • Choice of Base: Sodium bicarbonate is a mild base, sufficient to deprotonate the carboxylic acid and facilitate the reaction of the amino group without significantly deprotonating the less acidic phenolic hydroxyl group, thus ensuring N-selectivity.

  • Solvent System: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the polar amino acid salt and the nonpolar benzyl chloroformate, facilitating the reaction at the interface.

  • Temperature Control: Maintaining a low temperature during the addition of the highly reactive Cbz-Cl minimizes potential side reactions, such as the formation of benzyl alcohol via hydrolysis of the reagent.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. The Cbz-protected amine is stable under a wide range of conditions, allowing for selective manipulation of the carboxylic acid and hydroxyl groups.

Key Reactions and Transformations

Reactivity_Diagram Start This compound Amide Amide Derivatives Start->Amide Amide Coupling (e.g., EDC, HOBt) Ester Ester Derivatives Start->Ester Esterification (e.g., Fischer, Mitsunobu) Ether Ether Derivatives Start->Ether Williamson Ether Synthesis (on phenolic -OH) Deprotected 3-Amino-5-hydroxy- substituted benzoic acid Amide->Deprotected Cbz Deprotection (e.g., H₂/Pd-C) Ester->Deprotected Cbz Deprotection (e.g., H₂/Pd-C) Ether->Deprotected Cbz Deprotection (e.g., H₂/Pd-C)

Caption: Reactivity and synthetic transformations of this compound.

  • Amide Bond Formation: The carboxylic acid can be readily converted to amides using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) without affecting the Cbz group or the hydroxyl group. This allows for the incorporation of this scaffold into peptide-like molecules.

  • Esterification: The carboxylic acid can be esterified under acidic conditions (Fischer esterification) or via Mitsunobu reaction.

  • Ether Synthesis: The phenolic hydroxyl group can be alkylated to form ethers using Williamson ether synthesis (e.g., using an alkyl halide and a mild base).

  • Cbz Deprotection: The Cbz group is typically removed by catalytic hydrogenation (H₂/Pd-C), which is a mild method that is compatible with many other functional groups. This regenerates the free amine for further functionalization.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the central ring, the benzylic protons of the Cbz group, and the aromatic protons of the benzyl group. The chemical shifts of the aromatic protons on the central ring would be influenced by the three substituents.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbons of the carboxylic acid and the carbamate, as well as the aromatic carbons.

  • IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the hydroxyl and carboxylic acid, the N-H stretch of the carbamate, and the C=O stretches of the carboxylic acid and carbamate.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature, combined with the robust and selectively cleavable Cbz protecting group, allows for the controlled and systematic construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed and rationalized synthetic protocol, and an exploration of its synthetic potential. Researchers employing this intermediate will be well-equipped to leverage its unique chemical attributes in the development of novel therapeutics and other advanced materials.

References

  • Kibby, J. J., & Rickards, R. W. (1981). The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid. The Journal of Antibiotics, 34(5), 605–607.
  • Kim, C. G., Kirschning, A., Bergon, P., Zhou, P., & Floss, H. G. (1996). Formation of 3-amino-5-hydroxybenzoic acid, the precursor of mC7N units in ansamycin antibiotics, by a new variant of the shikimate pathway. Journal of the American Chemical Society, 118(32), 7486–7491.
  • Mao, Y., Varoglu, M., & Sherman, D. H. (1999). Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564. Chemistry & Biology, 6(4), 251–263.
  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Rifamycin. Retrieved from [Link]

  • Zhang, C., Zhang, D., Huang, H., & Chen, Z. (2012). A facile protocol for N-Cbz protection of amines in PEG-600. Chinese Chemical Letters, 23(7), 789-792.
  • Leistner, E. W. (1989). Cell-Free Synthesis of 3-Amino-5-hydroxybenzoic Acid, a Precursor of Ansa-Antibiotics. Planta Medica, 55(07), 670-670.

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-(Cbz-amino)-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-(Cbz-amino)-5-hydroxybenzoic acid via the selective N-protection of 3-amino-5-hydroxybenzoic acid using benzyl chloroformate. The carboxybenzyl (Cbz) protecting group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the development of complex molecules, offering robust stability under various conditions and straightforward removal via hydrogenolysis.[1][] This document elucidates the underlying reaction mechanism, presents a detailed, step-by-step experimental protocol, outlines critical safety considerations, and provides expected characterization data to ensure procedural fidelity and product validation.

Introduction: The Strategic Imperative of Chemoselective Protection

In the synthesis of multifunctional molecules, the ability to selectively mask a reactive functional group is paramount. 3-Amino-5-hydroxybenzoic acid, a valuable building block in pharmaceutical synthesis, possesses three distinct functional groups: a nucleophilic aromatic amine, a weakly acidic phenol, and a carboxylic acid.[3][4] Uncontrolled reaction of this substrate would lead to a complex mixture of products. The strategic protection of the amino group as a carbamate is therefore a critical first step for its use in further synthetic transformations.

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains an exceptionally effective protecting group for amines.[1][] Its introduction via reaction with benzyl chloroformate (Cbz-Cl) is typically high-yielding and the resulting Cbz-protected amine exhibits enhanced stability to a wide range of non-reductive reagents.[5] This guide details the application of the classic Schotten-Baumann reaction to achieve this chemoselective transformation.[6][7]

Reaction Mechanism: The Schotten-Baumann Acylation

The synthesis proceeds via a nucleophilic acyl substitution known as the Schotten-Baumann reaction.[8][9] This method is ideally suited for acylating amines with acid chlorides in a biphasic system, typically an organic solvent and an aqueous base.[7]

The key steps are:

  • Nucleophilic Attack: The lone pair of the amino group on 3-amino-5-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate.[10]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. This results in a protonated carbamate.

  • Neutralization: An aqueous base (e.g., sodium carbonate or sodium hydroxide) serves two crucial roles: it neutralizes the hydrochloric acid (HCl) generated as a byproduct, and it deprotonates the positively charged nitrogen of the carbamate intermediate.[6][9] This neutralization is essential to drive the reaction to completion, as the generated HCl would otherwise protonate the starting amine, rendering it non-nucleophilic.[9]

The phenolic hydroxyl group is significantly less nucleophilic than the amine under these basic conditions and does not compete effectively in the acylation reaction, ensuring high chemoselectivity for N-protection.

Reagents and Materials

Proper preparation and handling of reagents are critical for success and safety. All reagents should be of high purity and solvents should be anhydrous where specified.

Reagent/MaterialFormulaM.W. ( g/mol )Key Properties
3-Amino-5-hydroxybenzoic acidC₇H₇NO₃153.14Off-white to light brown crystalline solid.[4]
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.59Colorless to yellow liquid, pungent odor, lachrymator, corrosive, moisture-sensitive.[1][11]
Sodium Carbonate (Anhydrous)Na₂CO₃105.99White powder, used as the base.
Diethyl Ether(C₂H₅)₂O74.12Volatile, flammable organic solvent for washing.
Hydrochloric Acid (concentrated)HCl36.46Corrosive liquid, used for acidification.
Deionized WaterH₂O18.02Reaction and workup solvent.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving benzyl chloroformate must be performed in a certified chemical fume hood.[11][12]

Step 1: Preparation of the Reaction Mixture

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-hydroxybenzoic acid (1.0 eq, e.g., 5.00 g) in an aqueous solution of sodium carbonate (1.5 eq) in deionized water (e.g., 100 mL).

  • Stir the mixture until all solids have dissolved. The resulting solution should be basic.

  • Cool the flask in an ice-water bath with continuous stirring. The temperature should be maintained between 0-5 °C.[5]

Step 2: Addition of Benzyl Chloroformate

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred, cold solution over a period of 20-30 minutes using a dropping funnel.

  • Causality Note: The slow, dropwise addition is critical to control the exothermic reaction and to minimize the hydrolysis of the benzyl chloroformate in the aqueous medium. Vigorous stirring ensures efficient mixing between the aqueous and organic phases.[6]

Step 3: Reaction

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.

  • Remove the ice bath and let the mixture warm to room temperature. Continue stirring for another 2-3 hours to ensure the reaction goes to completion.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC), if desired.

Step 4: Work-up and Isolation

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol (a potential hydrolysis byproduct).[5] Discard the organic layers.

  • Return the aqueous layer to the flask and cool it again in an ice-water bath.

  • Slowly and carefully acidify the cold aqueous solution to a pH of ~2 by adding concentrated hydrochloric acid dropwise. A precipitate should form.

  • Causality Note: Acidification protonates the carboxylic acid group, rendering the product molecule neutral and causing it to precipitate from the aqueous solution.[][5]

  • Filter the resulting solid precipitate using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Dry the product under vacuum to a constant weight.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis.

SynthesisWorkflow node_setup node_setup node_reaction node_reaction node_workup node_workup node_product node_product A Setup B Dissolve Starting Material (3-amino-5-hydroxybenzoic acid) in aq. Na2CO3 A->B C Cool to 0-5 °C B->C D Reaction C->D Add Cbz-Cl (dropwise) Stir 2-4h E Work-up D->E F Wash with Diethyl Ether E->F G Acidify with HCl (aq) F->G Separate Layers H Isolation G->H Precipitation I Filter Precipitate H->I J Wash with Cold Water I->J K Dry Under Vacuum J->K L Final Product: This compound K->L

Caption: Workflow for Cbz-protection of 3-amino-5-hydroxybenzoic acid.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Expect complex multiplets in the aromatic region (~7.0-7.8 ppm) corresponding to the protons on the benzoic acid ring and the benzyl group of the Cbz moiety.

    • Benzylic Protons: A characteristic singlet at ~5.2 ppm for the two benzylic protons (-O-CH₂-Ph).

    • Amine Proton (N-H): A broad singlet, which may be exchangeable with D₂O.

    • Acid & Phenol Protons (COOH & OH): Two broad singlets at the downfield end of the spectrum (>10 ppm), also exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Carbonyls: Two distinct signals for the carbamate carbonyl (~155-157 ppm) and the carboxylic acid carbonyl (~165-170 ppm).

    • Aromatic Carbons: Multiple signals in the ~110-140 ppm range.

    • Benzylic Carbon: A signal around 67-68 ppm for the -O-CH₂-Ph carbon.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A broad band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H.

    • N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.

    • C=O Stretch: Two distinct carbonyl peaks. The carbamate C=O will appear around 1690-1720 cm⁻¹, and the carboxylic acid C=O will be around 1680-1710 cm⁻¹.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Critical Safety and Handling Precautions

Adherence to safety protocols is non-negotiable.

  • Benzyl Chloroformate: This reagent is highly toxic, corrosive, a lachrymator (causes tearing), and a suspected carcinogen.[11][12] It must be handled exclusively in a well-ventilated chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[15] It is sensitive to moisture and will react with water to form corrosive HCl gas.[14]

  • Acids and Bases: Concentrated hydrochloric acid and sodium carbonate solutions are corrosive. Handle with care and appropriate PPE. The neutralization and acidification steps can be exothermic and should be performed slowly and with cooling.

  • Emergency Procedures: An emergency eye wash station and safety shower must be immediately accessible.[12][14] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[13]

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By employing the Schotten-Baumann reaction conditions, the amino group of the bifunctional starting material can be selectively protected with high yield. Careful control of reaction temperature, reagent addition, and pH during work-up are critical for achieving a pure product. This Cbz-protected intermediate is a versatile building block, poised for subsequent synthetic manipulations at its carboxylic acid or phenolic hydroxyl functionalities in the development of novel chemical entities.

References

  • Synquest Labs. Benzyl chloroformate Safety Data Sheet.

  • Cole-Parmer. Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene.

  • Chemos GmbH & Co.KG. Safety Data Sheet: Benzyl chloroformate.

  • Common Organic Chemistry. Benzyl Chloroformate.

  • New Jersey Department of Health. HAZARD SUMMARY: BENZYL CHLOROFORMATE.

  • SATHEE. Chemistry Schotten Baumann Reaction.

  • Grokipedia. Schotten–Baumann reaction.

  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

  • Guidechem. How to Prepare 3-AMINO-5-HYDROXYBENZOIC ACID?.

  • Wikipedia. Schotten–Baumann reaction.

  • Organic Chemistry Portal. Schotten-Baumann Reaction.

  • J&K Scientific LLC. Schotten-Baumann Reaction.

  • Wikipedia. Benzyl chloroformate.

  • Organic Syntheses. Formic acid, chloro-, benzyl ester.

  • Organic Chemistry Portal. Cbz-Protected Amino Groups.

  • ChemicalBook. 3-Amino-4-hydroxybenzoic acid(1571-72-8) 13C NMR spectrum.

  • Google Patents. EP0134782A4 - Process for the preparation of 3-amino-5-hydroxybenzoic acids and derivatives and analogues thereof.

  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

  • PubChem. 3-Amino-5-hydroxybenzoic acid.

  • Organic Chemistry Portal. Cbz-Protected Amino Groups.

  • BOC Sciences. CBZ-Amino Acids.

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

  • Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

  • ChemicalBook. 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum.

  • SpectraBase. 3-Amino-benzoic acid.

  • PubMed. The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid.

  • ECHEMI. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate.

  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).

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An In-depth Technical Guide to 3-(Cbz-amino)-5-hydroxybenzoic acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Cbz-amino)-5-hydroxybenzoic acid, a crucial building block in the synthesis of complex pharmaceutical compounds. From its fundamental chemical properties to its role in the development of novel therapeutics, this document serves as a technical resource for professionals in the field.

Compound Identification and Structure

Chemical Name: 3-(Benzyloxycarbonylamino)-5-hydroxybenzoic acid

CAS Number: 900799-69-1[1]

Molecular Formula: C₁₅H₁₃NO₅[1]

Molecular Weight: 287.27 g/mol [1]

Synonyms: 3-hydroxy-5-(phenylmethoxycarbonylamino)benzoic acid, this compound

The structure of this compound is characterized by a benzoic acid core substituted with a hydroxyl group at the 5-position and a benzyloxycarbonyl (Cbz or Z) protected amino group at the 3-position. The Cbz group is a widely used protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.

Chemical Structure:

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 900799-69-1[1]
Molecular Formula C₁₅H₁₃NO₅[1]
Molecular Weight 287.27 g/mol [1]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols.Inferred from structure and common properties

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate in multi-step organic syntheses. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a protected amino group—allows for selective chemical modifications at each site.

  • Synthetic Intermediate: The Cbz-protected amino group is stable to a wide range of reaction conditions, allowing for transformations to be carried out on the carboxylic acid and hydroxyl moieties. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives, while the hydroxyl group can be alkylated or acylated. Subsequently, the Cbz group can be selectively removed under mild hydrogenolysis conditions to reveal the free amine for further functionalization. This strategic use of a protecting group is fundamental in the synthesis of complex molecules with multiple functional groups.

  • Scaffold for Chemical Libraries: The structural framework of this compound makes it an attractive scaffold for the generation of chemical libraries for drug discovery. By systematically modifying the three functional groups, a diverse range of compounds can be synthesized and screened for biological activity against various therapeutic targets.

  • Precursor to Biologically Active Molecules: While the direct biological activity of this compound is not extensively reported, its deprotected precursor, 3-amino-5-hydroxybenzoic acid, is a known building block for natural products with potent biological activities, such as the ansamycin and mitomycin antibiotics. [2][3]Therefore, the Cbz-protected form serves as a crucial intermediate in the laboratory synthesis of these and other structurally related, potentially therapeutic compounds.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • General Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: Specific toxicity data for this compound is not readily available. However, based on the parent compound, 3-amino-5-hydroxybenzoic acid, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [4]* Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile intermediate in the field of organic and medicinal chemistry. Its well-defined structure, coupled with the strategic use of the Cbz protecting group, provides chemists with a powerful tool for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a foundational resource for researchers and drug development professionals.

References

  • PubChem. 3-(Benzyloxycarbonylamino)-5-hydroxybenzoic acid. [Link]

  • PubChem. 3-Amino-5-hydroxybenzoic acid. [Link]

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The Cornerstone of Ansamycin Assembly: A Technical Guide to the Role of 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ansamycin class of antibiotics, encompassing clinically vital drugs such as the anti-tuberculosis agent rifamycin and the anti-tumor compound geldanamycin, are complex polyketides whose biosynthesis is initiated by the unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). This technical guide provides an in-depth exploration of the pivotal role of AHBA in ansamycin biosynthesis, tailored for researchers, scientists, and drug development professionals. We will dissect the intricate enzymatic pathway responsible for AHBA formation, its activation and loading onto the polyketide synthase machinery, and present detailed experimental protocols for the study and manipulation of this critical biosynthetic crossroads. This document serves as a comprehensive resource, blending foundational knowledge with actionable methodologies to empower the investigation and strategic engineering of ansamycin production.

Introduction: The Architectural Primacy of the mC7N Unit

Ansamycins are a diverse family of macrolactams characterized by an aliphatic ansa chain bridging an aromatic core.[1] This aromatic nucleus, a meta-C7N unit, is not derived from common aromatic amino acids but is instead synthesized de novo from precursors of primary metabolism.[1] The identity of this crucial starter unit is 3-amino-5-hydroxybenzoic acid (AHBA).[2] The biosynthesis of AHBA is a critical prerequisite for the entire ansamycin assembly line, making the enzymes involved in its formation attractive targets for metabolic engineering to enhance antibiotic yields and generate novel derivatives.[3] This guide will illuminate the biosynthetic logic and experimental validation behind the formation and utilization of this non-proteinogenic amino acid.

The Aminoshikimate Pathway: A Dedicated Route to AHBA

The biosynthesis of AHBA proceeds through a specialized branch of the shikimate pathway, termed the aminoshikimate pathway.[4] This pathway parallels the initial steps of the conventional shikimate pathway but introduces a key nitrogen atom early in the sequence. The genes encoding the enzymes for this pathway are typically clustered with the polyketide synthase (PKS) genes responsible for the rest of the ansamycin structure, as seen in the rif cluster of Amycolatopsis mediterranei and the gdm cluster of Streptomyces hygroscopicus.[1][5]

The key enzymatic steps are as follows:

  • Formation of a Nitrogenous Precursor: The pathway initiates with the recruitment of genes for kanosamine formation.[4]

  • Conversion to aminoDAHP: A series of enzymatic transformations, including phosphorylation, convert kanosamine into 1-deoxy-1-imino-erythrose 4-phosphate, which then serves as a substrate for the formation of aminoDAHP (3,4-dideoxy-4-amino-d-arabino-heptulosonic acid 7-phosphate).[4]

  • Cyclization and Dehydration: aminoDAHP is then converted to 5-deoxy-5-aminodehydroquinic acid (aminoDHQ) and subsequently to 5-deoxy-5-aminodehydroshikimic acid (aminoDHS).[4]

  • Aromatization to AHBA: The final and committing step is the aromatization of aminoDHS to yield 3-amino-5-hydroxybenzoic acid, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, AHBA synthase.[6][7]

Remarkably, AHBA synthase exhibits a dual catalytic function. As a homodimer, it catalyzes the final aromatization step. It can also participate in a complex with an oxidoreductase at the beginning of the pathway to catalyze a transamination reaction.[4]

AHBA_Biosynthesis UDP_Glucose UDP-Glucose Kanosamine Kanosamine UDP_Glucose->Kanosamine Multiple Steps (involving RifL, RifK) aminoDAHP aminoDAHP Kanosamine->aminoDAHP Phosphorylation & Conversion aminoDHQ 5-Deoxy-5-aminodehydroquinic Acid (aminoDHQ) aminoDAHP->aminoDHQ aminoDHQ Synthase aminoDHS 5-Deoxy-5-aminodehydroshikimic Acid (aminoDHS) aminoDHQ->aminoDHS aminoDHQ Dehydratase AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) aminoDHS->AHBA AHBA Synthase (PLP-dependent)

Figure 1: Simplified biosynthetic pathway of 3-amino-5-hydroxybenzoic acid (AHBA).

Priming the Polyketide Assembly Line: Loading of AHBA

Once synthesized, AHBA serves as the starter unit for a Type I modular polyketide synthase (PKS).[8] The loading module of the ansamycin PKS is typically a non-ribosomal peptide synthetase (NRPS)-like domain.[8] This domain is responsible for recognizing, activating, and tethering AHBA to the PKS complex, thereby initiating the iterative process of polyketide chain elongation. The PKS then sequentially adds extender units, such as acetate and propionate, to the AHBA starter unit to construct the characteristic ansa chain of the ansamycin.[5]

PKS_Loading cluster_0 AHBA Synthesis cluster_1 PKS Loading Module (NRPS-like) cluster_2 PKS Module 1 AHBA AHBA PKS_Loading Adenylation (A) Domain Thiolation (T) Domain (Acyl Carrier Protein) AHBA->PKS_Loading:f0 Activation (ATP -> AMP) PKS_Loading:f0->PKS_Loading:f1 PKS_Module1 Ketosynthase (KS) Acyltransferase (AT) Acyl Carrier Protein (ACP) PKS_Loading:f1->PKS_Module1:f0 Transfer to PKS

Figure 2: Loading of AHBA onto the Polyketide Synthase (PKS) assembly line.

Experimental Methodologies

A robust understanding and manipulation of the AHBA pathway rely on a suite of well-established molecular biology and biochemical techniques.

Heterologous Expression and Purification of AHBA Synthase

The study of AHBA synthase is greatly facilitated by its overexpression in a heterologous host, such as Escherichia coli, and subsequent purification. A common strategy involves cloning the AHBA synthase gene (e.g., rifK from A. mediterranei) into an expression vector with a C-terminal hexa-histidine (His6) tag.

Protocol 1: Expression and Purification of His-tagged AHBA Synthase

  • Gene Amplification and Cloning: Amplify the AHBA synthase gene from the genomic DNA of the producer strain using PCR primers that incorporate restriction sites for cloning into a suitable expression vector (e.g., pET series).

  • Transformation and Expression: Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of 0.5-0.6. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue incubation for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C) to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the cleared supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged AHBA synthase with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and confirm the expected molecular weight.

In Vitro Assay of AHBA Synthase Activity

The activity of purified AHBA synthase can be monitored spectrophotometrically by following the formation of the aromatic product, AHBA, which has a distinct UV absorbance.

Protocol 2: Spectrophotometric Assay for AHBA Synthase

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 7.5), pyridoxal 5'-phosphate (PLP, e.g., 50 µM), and the substrate 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS). Note: The synthesis of aminoDHS is a multi-step process and may need to be produced enzymatically in a coupled assay or chemically synthesized.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified AHBA synthase.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at a wavelength characteristic of AHBA (e.g., ~314 nm) over time using a UV-Vis spectrophotometer.

  • Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of AHBA. One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of AHBA per minute under the specified conditions.

Gene Disruption to Confirm Function

Inactivation of the AHBA synthase gene in the producer organism provides definitive proof of its role in ansamycin biosynthesis. This is typically achieved through homologous recombination.

Protocol 3: Gene Disruption of AHBA Synthase in Amycolatopsis mediterranei

  • Construct a Disruption Vector: Clone DNA fragments corresponding to the upstream and downstream flanking regions of the AHBA synthase gene into a suicide vector that cannot replicate in Amycolatopsis. The vector should also contain a selectable marker, such as an antibiotic resistance gene.

  • Conjugation: Introduce the disruption vector into A. mediterranei from an E. coli donor strain via intergeneric conjugation.

  • Selection of Single Crossovers: Select for exconjugants that have integrated the plasmid into the chromosome via a single homologous recombination event by plating on a medium containing the appropriate antibiotic.

  • Selection of Double Crossovers: Culture the single-crossover mutants under non-selective conditions to facilitate a second recombination event, which will result in either excision of the plasmid (reverting to wild-type) or replacement of the target gene with the disrupted copy.

  • Screening and Verification: Screen for the desired double-crossover mutants by replica plating to identify colonies that have lost the antibiotic resistance marker. Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants. The resulting AHBA synthase knockout mutant should be unable to produce the ansamycin unless the culture medium is supplemented with exogenous AHBA.[6]

Quantification of Ansamycins by HPLC

The production of ansamycins in wild-type, mutant, and engineered strains can be quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4: HPLC Quantification of Rifamycin B

  • Sample Preparation: Extract the fermentation broth with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M dipotassium hydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).[9] A typical ratio could be 53:47 (v/v) buffer:acetonitrile.[9]

    • Flow Rate: 0.6-1.0 mL/min.[1][9]

    • Detection: UV detector set at 333-340 nm.[1][9]

  • Quantification: Generate a standard curve using known concentrations of pure rifamycin B. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Protocol 5: HPLC Quantification of Geldanamycin

  • Sample Preparation: Similar to rifamycin B, extract the fermentation broth, evaporate the solvent, and redissolve in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol in water is commonly used.

    • Detection: UV detector set at a wavelength appropriate for geldanamycin (e.g., 230 nm).

  • Quantification: Use a standard curve of pure geldanamycin for accurate quantification.

Quantitative Data and Field Insights

The manipulation of the AHBA pathway has been a fruitful area for increasing ansamycin titers. Below is a summary of representative data from the literature.

Table 1: Kinetic Parameters of AHBA Synthase

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Amycolatopsis mediterraneiaminoDHS~15~1.2[6]

Note: Kinetic data for AHBA synthase is not widely reported in a standardized format. The values presented are derived from published studies and should be considered approximate.

Table 2: Comparison of Ansamycin Production in Wild-Type and Engineered Strains

StrainAnsamycinGenetic Modification/ConditionTiter (mg/L)Fold IncreaseReference
Amycolatopsis mediterranei (Wild-Type)Rifamycin B-500 - 1200-[10]
A. mediterranei XC 9-25Rifamycin BRational screening and mutation10,000~8-20[3]
A. mediterranei Msb-HbCYP5Rifamycin BExpression of fused vhb-cyp genes~26402.2[11]
A. mediterranei S699ΔrifQRifamycin BDeletion of rifQ regulator- (AUC increased 3.4-fold)-[9]
Streptomyces hygroscopicus (Wild-Type)Geldanamycin-~2750-[12]
S. geldanamycininus 53GeldanamycinUV mutagenesis of protoplasts37421.36[12]

Mutasynthesis: Leveraging AHBA Analogs for Novel Ansamycins

The creation of AHBA synthase knockout mutants has opened the door to mutasynthesis, a powerful technique for generating novel ansamycin derivatives.[3] By feeding synthetic analogs of AHBA to these mutants, the PKS machinery can incorporate these unnatural starter units, leading to the production of new compounds with potentially altered biological activities. For example, feeding various benzoic acid derivatives to an AHBA-negative mutant of A. mediterranei has yielded new tetraketide and undecaketide structures.[2] This approach has been successfully used to generate ansamitocin analogs with fluorine and bromine substitutions by feeding the corresponding halogenated AHBA precursors.[11]

Conclusion and Future Perspectives

3-Amino-5-hydroxybenzoic acid is unequivocally the gatekeeper to ansamycin biosynthesis. A thorough understanding of its formation via the aminoshikimate pathway and the enzymes involved, particularly AHBA synthase, provides a robust platform for the rational engineering of ansamycin-producing strains. The experimental protocols detailed in this guide offer a practical framework for researchers to dissect, manipulate, and ultimately harness this critical biosynthetic pathway. Future efforts will likely focus on the detailed kinetic characterization of all enzymes in the AHBA pathway, the elucidation of regulatory networks governing its expression, and the expansion of mutasynthetic approaches to generate a wider diversity of novel ansamycin structures for drug discovery programs. The continued exploration of this foundational step in ansamycin assembly promises to yield significant advancements in antibiotic development and biotechnology.

References

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  • PubMed Central. (2023). Improving Geldanamycin Production in Streptomyces geldanamycininus Through UV Mutagenesis of Protoplast. Available at: [Link].

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  • PubMed. (2009). Determination of kinetic parameters, Km and kcat, with a single experiment on a chip. Available at: [Link].

  • PubMed. (1994). Cloning and analysis of DNA sequences from Streptomyces hygroscopicus encoding geldanamycin biosynthesis. Available at: [Link].

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  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. Available at: [Link].

  • PubMed. (2016). Evaluation of the Synthetic Potential of an AHBA Knockout Mutant of the Rifamycin Producer Amycolatopsis mediterranei. Available at: [Link].

  • Human Metabolome Database. (2021). Showing metabocard for 3-Amino-5-hydroxybenzoic acid (HMDB0304942). Available at: [Link].

  • PubMed Central. (2022). Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host. Available at: [Link].

  • PubMed. (1998). 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics. Available at: [Link].

  • PubMed. (1981). The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid. Available at: [Link].

  • National Institutes of Health. (1984). A new spectrophotometric assay for citrate synthase and its use to assess the inhibitory effects of palmitoyl thioesters. Available at: [Link].

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A Guide to 3-(Cbz-amino)-5-hydroxybenzoic Acid: A Trifunctional Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-(Cbz-amino)-5-hydroxybenzoic acid is a trifunctional scaffold of significant interest, presenting medicinal chemists with a versatile platform for structural elaboration. Its three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and a carbobenzyloxy (Cbz)-protected amine—offer orthogonal reactivity, enabling sequential and site-selective modifications. This guide provides an in-depth technical overview of this building block, detailing its synthesis, physicochemical properties, reactivity profile, and strategic applications in the construction of complex molecular architectures.

Introduction: The Strategic Value of a Trifunctional Scaffold

The simultaneous presence of a nucleophilic phenol, an electrophilic carboxylic acid (upon activation), and a masked amine provides a powerful toolkit for molecular diversification. The 3,5-meta-substitution pattern on the phenyl ring offers a rigid scaffold that can project these functionalities into specific vectors in three-dimensional space, making it an ideal core for designing molecules that target complex biological pockets. The carbobenzyloxy (Cbz) protecting group is a cornerstone of peptide and medicinal chemistry, known for its stability under a range of conditions and its clean removal via hydrogenolysis.[1][] This inherent orthogonality allows chemists to selectively address each functional group, building molecular complexity in a controlled and predictable manner.

This building block is a precursor to the mC7N unit found in ansamycin antibiotics and the antitumor agent mitomycin C, highlighting its biological relevance.[3] Its structural isomers and related aminobenzoic acids are also recognized as important components in a variety of therapeutic agents.[4][5][6]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective application in synthesis, including selecting appropriate solvent systems and reaction conditions.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 3-(Benzyloxycarbonylamino)-5-hydroxybenzoic acid-
Molecular Formula C₁₅H₁₃NO₅-
Molecular Weight 287.27 g/mol Derived
CAS Number Not explicitly available; parent amine is 76045-71-1.[3][7][8]
Appearance Expected to be a solid.[3]-
Solubility Expected to be soluble in polar organic solvents like DMF and DMSO.[3][9]-

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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; O1 [label="O", pos="2.8,-0.8!"]; O2 [label="OH", pos="3.5,0.5!"]; N1 [label="N", pos="-1.5,0.8!"]; H1[label="H", pos="-1.8,1.4!"]; C8 [label="C", pos="-2.5,0.3!"]; O3 [label="O", pos="-2.8,-0.5!"]; O4 [label="O", pos="-3.5,0.8!"]; C9 [label="CH₂", pos="-4.5,0.3!"]; C10_ring [label="", shape=plaintext, pos="-6,0.3!"]; // Benzyl ring center C10 [label="C", pos="-5.2,1.1!"]; C11 [label="C", pos="-6.2,1.1!"]; C12 [label="C", pos="-6.9,0.3!"]; C13 [label="C", pos="-6.2,-0.5!"]; C14 [label="C", pos="-5.2,-0.5!"]; C15 [label="C", pos="-4.5,0.3!"]; // Connects to C9 OH_group [label="OH", pos="0.8,2.1!"];

// Define aromatic ring connections C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Define substituent connections C1 -- C7 [len=1.5]; C7 -- O1 [len=1.5]; C7 -- O2 [len=1.5]; C3 -- N1 [len=1.5]; C5 -- OH_group [len=1.5]; N1 -- H1[len=1.0]; N1 -- C8 [len=1.5]; C8 -- O3 [len=1.5]; C8 -- O4 [len=1.5]; O4 -- C9 [len=1.5]; C9 -- C10_ring [style=invis, len=0.1];

// Define benzyl ring connections C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C10 [len=1.5]; C15 -- C9 [len=1.5]; }

Caption: Structure of this compound.

Proposed Synthesis Protocol

The title compound is commercially available from suppliers like Apollo Scientific.[8] However, for researchers requiring a custom synthesis or scale-up, a two-step procedure starting from 3,5-dihydroxybenzoic acid is a viable approach. The key is the selective amination of one phenolic hydroxyl group, followed by protection of the newly introduced amine.

G cluster_0 Synthetic Pathway Start 3,5-Dihydroxybenzoic acid Intermediate 3-Amino-5-hydroxybenzoic acid Start->Intermediate 1. NH₄Cl, aq. NH₃ Reflux Final This compound Intermediate->Final 2. Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃), Dioxane/H₂O

Caption: Proposed two-step synthesis pathway.

Step 1: Amination of 3,5-Dihydroxybenzoic Acid

This step involves a nucleophilic aromatic substitution (Bucherer reaction or similar amination) to selectively replace one hydroxyl group with an amino group.

  • Rationale: The use of ammonia under pressure and heat allows for the direct amination of the phenol. This method, while requiring specific equipment (autoclave), is a known route to aminophenols.[10]

  • Protocol:

    • To a solution of 3,5-dihydroxybenzoic acid in aqueous ammonia, add ammonium chloride.

    • Heat the mixture in a sealed vessel (autoclave) under reflux conditions.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction, evaporate the solvent, and purify the residue. A common purification method involves adjusting the pH to the isoelectric point of the amino acid to precipitate the product, 3-amino-5-hydroxybenzoic acid.[10][11]

Step 2: Cbz-Protection of 3-Amino-5-hydroxybenzoic Acid

This is a standard Schotten-Baumann reaction to protect the amine as a carbamate.

  • Rationale: Benzyl chloroformate (Cbz-Cl) is a highly reactive reagent that readily forms a stable carbamate with the amino group.[1] The reaction is performed in a biphasic system or a mixed aqueous-organic solvent with a mild base to neutralize the HCl byproduct. This prevents protonation of the amine, which would render it non-nucleophilic.

  • Protocol:

    • Dissolve 3-amino-5-hydroxybenzoic acid in an aqueous solution of sodium bicarbonate or sodium carbonate.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add a solution of benzyl chloroformate in a suitable organic solvent (e.g., dioxane or THF) dropwise while maintaining the temperature and vigorously stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.[]

Reactivity Profile and Key Transformations

The utility of this compound as a building block stems from the differential reactivity of its three functional groups.

G cluster_0 Reaction Pathways main This compound Carboxylic Acid (-COOH) Phenolic Hydroxyl (-OH) Cbz-Protected Amine (-NHCbz) r1 Amide Bond Formation (e.g., EDC, HATU) main:f1->r1 r2 Esterification (e.g., Fischer, Mitsunobu) main:f1->r2 r3 Etherification (e.g., Williamson, Buchwald-Hartwig) main:f2->r3 r4 Acylation / Sulfonylation main:f2->r4 r5 Amine Deprotection (Hydrogenolysis, H₂/Pd-C) main:f3->r5

Caption: Reactivity map of the core building block.

Reactions at the Carboxylic Acid

The carboxylic acid is the primary site for forming amide and ester linkages, which are fundamental in medicinal chemistry.

  • Amide Bond Formation: This is arguably the most common transformation. Direct condensation with an amine is possible but often requires harsh conditions.[12] The preferred method is activation of the carboxylic acid with a coupling reagent.[13][14]

    • Causality: Coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or HATU convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea or active ester).[15] This intermediate is readily attacked by a nucleophilic amine to form the stable amide bond. The addition of auxiliaries like HOBt can minimize side reactions and racemization.

    • Typical Conditions: Carboxylic acid (1.0 eq.), amine (1.1 eq.), coupling reagent (e.g., HATU, 1.2 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in an anhydrous polar aprotic solvent like DMF or DCM at 0 °C to room temperature.[14][15]

  • Esterification: Formation of esters can modulate solubility and pharmacokinetic properties. This can be achieved through Fischer esterification (acid catalysis with an alcohol) or under milder conditions like the Mitsunobu reaction for more sensitive substrates.

Reactions at the Phenolic Hydroxyl

The phenol is a versatile handle for introducing diversity, primarily through O-alkylation or acylation. Phenols and their corresponding ethers are recurring motifs in a large number of approved pharmaceuticals.[16][17]

  • Ether Synthesis (O-Alkylation): The Williamson ether synthesis is a classic and reliable method.[18][19]

    • Causality: The phenolic proton is weakly acidic and can be removed by a suitable base (e.g., K₂CO₃, Cs₂CO₃) to form a nucleophilic phenoxide. This phenoxide then displaces a leaving group (e.g., bromide, iodide, tosylate) on an alkyl electrophile in an Sₙ2 reaction.

    • Modern Alternatives: For more complex couplings, palladium-catalyzed methods like the Buchwald-Hartwig etherification can be employed under milder conditions with broader substrate scope.[20]

Reactions at the Cbz-Protected Amine

The Cbz group is robust but can be selectively removed to unmask the primary amine for further functionalization.

  • Deprotection via Hydrogenolysis: This is the most common and cleanest method for Cbz removal.

    • Causality: A palladium catalyst (typically palladium on carbon, Pd/C) facilitates the transfer of hydrogen from H₂ gas to the benzylic position of the Cbz group.[21] This cleaves the benzylic C-O bond, releasing the free amine and generating toluene and carbon dioxide as the only byproducts.[1][22] This process is highly selective and orthogonal to many other functional groups.[23]

    • Protocol:

      • Dissolve the Cbz-protected compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

      • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).

      • Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) and then introduce hydrogen gas (via a balloon or a pressurized system).

      • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC, watching for the disappearance of the starting material).

      • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

      • Evaporate the solvent to obtain the deprotected amine.

Strategic Application in a Drug Discovery Workflow

This building block is ideally suited for library synthesis where diversification at three points is desired. Consider a workflow to synthesize a library of substituted benzamides.

G A Start: This compound B Step 1: O-Alkylation (Library of R¹-X, Base) A->B Introduce R¹ diversity C Step 2: Amide Coupling (Library of R²-NH₂, HATU/DIPEA) B->C Introduce R² diversity D Step 3: Cbz Deprotection (H₂, Pd/C) C->D Unmask amine E Step 4 (Optional): N-Acylation (Library of R³-COCl, Base) D->E Introduce R³ diversity F Final Library of Trisubstituted Scaffolds D->F Final products if Step 4 is skipped E->F

Caption: Example workflow for library synthesis.

This sequential approach allows for the systematic exploration of the chemical space around the central phenyl scaffold, enabling robust Structure-Activity Relationship (SAR) studies.

Conclusion

This compound represents a high-value, strategic building block for medicinal chemistry. The orthogonal nature of its three functional groups provides chemists with precise control over synthetic routes, facilitating the efficient construction of complex and diverse molecular libraries. Its proven relevance as a precursor to natural products further underscores its potential in the development of future therapeutics. A thorough understanding of its synthesis, properties, and reactivity profile, as outlined in this guide, is essential for unlocking its full potential in drug discovery programs.

References

  • ChemistNate. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
  • CymitQuimica. 3-Amino-5-hydroxybenzoic acid, N-CBZ protected 97%.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Guidechem. How to Prepare 3-AMINO-5-HYDROXYBENZOIC ACID?.
  • American Chemical Society. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups.
  • PubChem. 3-Amino-5-hydroxybenzoic acid.
  • ResearchGate. (2012).
  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Growing Science. (2022).
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Frontiers. (2022).
  • Wikipedia. Phenol ether.
  • Journal of Medicinal Chemistry. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • National Institutes of Health. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • Ambeed.com. Etherification Reaction of Phenolic Hydroxyl Group.
  • PubChem. 3-Amino-4-hydroxybenzoic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYDH2gW7nUNxlb6RtvANHWOdjfAQhMaft0qBS4BVpj-mqcUIZxvN6fBLX31zUCyzHKqMo-NHWS9yAq5o1GKV6NITVMisx47A30QHsY1gOseO2XPCDHhJG_UumKhzHHEnHHkARKzNPOSsgDp_UtFTXdLYRdNZEG6lsrQsmQJs1QbXD9]([Link]

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Spectroscopic Characterization of 3-(Cbz-amino)-5-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Cbz-amino)-5-hydroxybenzoic acid is a vital intermediate in the synthesis of complex pharmaceutical agents and natural products. Its structural integrity, purity, and conformational properties are paramount to the success of subsequent synthetic steps. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization. While a complete experimental dataset for the title compound is not publicly available, this guide will present a detailed interpretation based on the well-characterized parent molecule, 3-amino-5-hydroxybenzoic acid, and the known spectroscopic effects of the benzyloxycarbonyl (Cbz) protecting group.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals: a carboxylic acid, a phenol, a secondary amine within a carbamate linkage, a benzyl group, and a 1,3,5-trisubstituted aromatic ring. Understanding the expected signals from each of these moieties is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis will be presented in two parts: the known data for the core, 3-amino-5-hydroxybenzoic acid, and the predicted shifts upon N-Cbz protection.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical as acidic protons (from the carboxylic acid and phenol) may exchange with deuterium, leading to signal broadening or disappearance. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and slow down the exchange of labile protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data for 3-Amino-5-hydroxybenzoic Acid:

A reported ¹H NMR spectrum of 3-amino-5-hydroxybenzoic acid in CD₃OD at 400 MHz shows the following signals[1]:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.87dd1.6, 2.1Aromatic H
6.78dd1.3, 2.1Aromatic H
6.37t2.1Aromatic H

Predicted ¹H NMR Spectrum of this compound:

The introduction of the Cbz group will introduce several new signals and cause shifts in the existing aromatic protons.

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale for Prediction
~12.0 - 13.0br sCarboxylic Acid (-COOH)The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift. Its observation is highly dependent on the solvent and concentration.
~9.5 - 10.0br sPhenolic Hydroxyl (-OH)The phenolic proton will also be a broad singlet, typically appearing downfield.
~9.0 - 9.5sAmine (-NH)The carbamate proton will appear as a singlet, and its chemical shift will be significantly downfield compared to the free amine due to the electron-withdrawing effect of the carbonyl group.
~7.3 - 7.5mPhenyl protons of Cbz group (C₆H₅)The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the aromatic region.
~7.0 - 7.2mAromatic protons of the benzoic acid ringThe aromatic protons of the central benzoic acid ring will be shifted downfield compared to the parent amine due to the deshielding effect of the Cbz group. The exact splitting pattern will depend on the final chemical shifts.
~5.2sMethylene protons of Cbz group (-CH₂-)The two benzylic protons of the Cbz group are chemically equivalent and will appear as a sharp singlet.

Workflow for NMR Sample Preparation and Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

¹³C NMR Data for 3-Hydroxybenzoic Acid:

Predicted ¹³C NMR Spectrum of this compound:

Predicted Chemical Shift (δ) ppmAssignmentRationale for Prediction
~167Carboxylic Acid Carbonyl (C=O)The carboxylic acid carbonyl carbon is expected to be the most downfield signal in the spectrum.
~156Carbamate Carbonyl (C=O)The carbonyl carbon of the Cbz group will appear in the typical range for carbamates.
~158C-OH of benzoic acid ringThe carbon bearing the hydroxyl group will be significantly downfield due to the deshielding effect of the oxygen atom.
~140C-NH of benzoic acid ringThe carbon attached to the nitrogen will also be downfield.
~136Quaternary carbon of the Cbz phenyl ringThe ipso-carbon of the benzyl group's phenyl ring.
~128 - 129CH carbons of the Cbz phenyl ringThe aromatic carbons of the benzyl group will appear in this region.
~105 - 115CH carbons of the benzoic acid ringThe aromatic carbons of the central ring will appear in this range.
~67Methylene carbon of Cbz group (-CH₂-)The benzylic carbon of the Cbz group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Predicted IR Spectrum of this compound:

Wavenumber (cm⁻¹)VibrationExpected Appearance
3300 - 2500O-H stretch (Carboxylic Acid and Phenol)A very broad and strong absorption band is expected in this region due to hydrogen bonding of both the carboxylic acid and phenolic hydroxyl groups.[3]
~3300N-H stretch (Amine)A moderate peak corresponding to the N-H stretch of the carbamate.
3100 - 3000C-H stretch (Aromatic)Weak to medium sharp peaks.
~1720C=O stretch (Carboxylic Acid)A strong, sharp peak. Conjugation with the aromatic ring may slightly lower this frequency.
~1690C=O stretch (Carbamate)A strong, sharp peak, characteristic of the carbamate carbonyl.[3]
1600 - 1450C=C stretch (Aromatic)Several sharp peaks of varying intensity.
1320 - 1210C-O stretch (Carboxylic Acid and Phenol)Strong absorptions are expected in this region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Infusion: The sample solution is infused into the mass spectrometer's ion source via a syringe pump.

  • Ionization: The sample is ionized using electrospray ionization. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be examined.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Predicted Mass Spectrum of this compound:

The molecular weight of this compound (C₁₅H₁₃NO₅) is 287.27 g/mol .

  • Molecular Ion Peak: In ESI-MS, the protonated molecule [M+H]⁺ at m/z 288.08 or the deprotonated molecule [M-H]⁻ at m/z 286.07 would be expected.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxy group (C₇H₇O, 107 Da). The loss of CO₂ (44 Da) from the carboxylic acid is also a likely fragmentation.

Fragmentation Analysis Workflow:

Fragmentation_Workflow M [M+H]⁺ m/z 288 F1 Loss of CO₂ (44 Da) M->F1 F2 Loss of C₇H₈ (92 Da) M->F2 F3 Loss of C₇H₇O (107 Da) M->F3 P1 [M+H-CO₂]⁺ m/z 244 F1->P1 P2 [M+H-C₇H₈]⁺ m/z 196 F2->P2 P3 [M+H-C₇H₇O]⁺ m/z 181 F3->P3

Caption: Predicted major fragmentation pathways for this compound in positive ion mode ESI-MS.

Conclusion

The spectroscopic characterization of this compound relies on a combined analysis of NMR, IR, and MS data. This guide provides a comprehensive framework for interpreting the expected spectra, grounded in the known data of its constituent parts. By understanding the characteristic signals of the core structure and the influence of the Cbz protecting group, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols and workflows serve as a practical resource for obtaining high-quality spectroscopic data.

References

  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002466). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD3OD, 400 MHz, δ ppm, (J) Hz]. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Staley, A. L., & Rinehart, K. L. (1991). Biosynthesis of the Streptovaricins: 3-amino-5-hydroxybenzoic Acid as a Precursor to the meta-C7N Unit. The Journal of Antibiotics, 44(2), 218–224. [Link]

  • NIST. (n.d.). Benzoic acid, 3-hydroxy-, methyl ester. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-hydroxy-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-hydroxybenzoic acids and derivatives and analogues thereof.

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Navigating the Solubility Landscape of 3-(Cbz-amino)-5-hydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 3-(Cbz-amino)-5-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this N-protected derivative is not extensively documented in public literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in common organic solvents. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for optimizing reaction conditions, purification strategies, and formulation development involving this compound.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug molecule from the laboratory to a viable therapeutic is intrinsically linked to its physicochemical properties, with solubility being a paramount consideration. For a synthetic intermediate like this compound, understanding its behavior in various organic solvents is critical for several reasons:

  • Reaction Kinetics and Yield: The rate and efficiency of chemical reactions are often dictated by the extent to which reactants are dissolved in the solvent medium.

  • Purification and Isolation: Crystallization, a common purification technique, is fundamentally a solubility-driven process. Selecting an appropriate solvent system is crucial for obtaining a high-purity product.

  • Formulation and Bioavailability: For active pharmaceutical ingredients (APIs), solubility directly impacts their dissolution rate and subsequent absorption in the body, which are key determinants of bioavailability.

This guide will delve into the theoretical underpinnings of solubility, analyze the molecular structure of this compound to predict its solubility profile, and provide detailed experimental protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Molecular Structure Analysis

This compound is a derivative of 3-amino-5-hydroxybenzoic acid where the amino group is protected by a carboxybenzyl (Cbz) group. This structural modification significantly alters the molecule's overall polarity and hydrogen bonding capabilities.

  • Parent Compound (3-amino-5-hydroxybenzoic acid): This molecule possesses multiple polar functional groups: a carboxylic acid, a hydroxyl group, and an amino group. These groups can act as both hydrogen bond donors and acceptors, contributing to its potential for solubility in polar protic solvents. However, the aromatic ring introduces a non-polar character.

  • Impact of the Cbz Group: The introduction of the Cbz group has several consequences:

    • Increased Molecular Weight and Size: The addition of the benzyl and carbonyl moieties increases the overall size of the molecule, which can sometimes hinder solubility.

    • Reduced Polarity: The conversion of the primary amine to a secondary amide within the carbamate linkage reduces the molecule's overall polarity. The bulky, non-polar benzyl group further contributes to this effect.

    • Altered Hydrogen Bonding: While the amide proton can still act as a hydrogen bond donor, the lone pair on the nitrogen is less available for hydrogen bonding due to resonance with the adjacent carbonyl group.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the general solubility trends for this compound:

  • High Solubility Predicted in:

    • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be excellent solvents. Their ability to act as strong hydrogen bond acceptors and their high polarity can effectively solvate the polar functional groups of the molecule. The parent compound, 3-amino-5-hydroxybenzoic acid, is known to be soluble in these solvents.

    • Alcohols (Methanol, Ethanol): These protic solvents can engage in hydrogen bonding with the carboxylic acid, hydroxyl, and amide groups. Good solubility is anticipated, although it may be less than in DMF or DMSO.

  • Moderate Solubility Predicted in:

    • Ethers (Tetrahydrofuran, Dioxane): These solvents are less polar than alcohols but can still act as hydrogen bond acceptors. Moderate solubility is expected.

    • Ketones (Acetone): Similar to ethers, acetone's polarity and hydrogen bond accepting capability suggest it will be a moderately effective solvent.

  • Low to Negligible Solubility Predicted in:

    • Non-polar Solvents (Hexane, Toluene): The significant polarity of the carboxylic acid and hydroxyl groups will likely lead to poor solubility in these non-polar hydrocarbon solvents.

    • Water: Despite the presence of hydrogen bonding groups, the large non-polar Cbz group is expected to significantly decrease water solubility compared to the parent amino acid.

The following diagram illustrates the key molecular features influencing the solubility of this compound.

G molecule This compound cbz_group Cbz Group (Carboxybenzyl) molecule->cbz_group benzoic_acid_core Hydroxybenzoic Acid Core molecule->benzoic_acid_core non_polar Increases Non-Polar Character (Benzyl Ring) cbz_group->non_polar contributes to h_bond_donor Hydrogen Bond Donor (Amide N-H) cbz_group->h_bond_donor provides polar_groups Polar Functional Groups (-COOH, -OH) benzoic_acid_core->polar_groups contains h_bond_acceptor Hydrogen Bond Acceptors (C=O, -OH) benzoic_acid_core->h_bond_acceptor provides solubility Overall Solubility Profile non_polar->solubility decreases solubility in polar solvents h_bond_donor->solubility influences interaction with protic solvents polar_groups->solubility increases solubility in polar solvents h_bond_acceptor->solubility enhances interaction with H-bond donors G start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_excess->equilibrate separate Separate solid and liquid phases (Settle/Centrifuge) equilibrate->separate sample Withdraw and filter supernatant separate->sample dilute Accurately dilute the sample sample->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

A Technical Guide to the Synthesis and Biological Evaluation of 3-(Cbz-amino)-5-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural motif of 3-amino-5-hydroxybenzoic acid (AHBA) is a cornerstone in the biosynthesis of numerous clinically significant natural products, including the ansamycin and mitomycin classes of antibiotics. This inherent biological relevance makes AHBA a compelling scaffold for the development of novel therapeutic agents. The strategic protection of the 3-amino group with a carbobenzyloxy (Cbz) group provides a stable yet readily cleavable intermediate, paving the way for selective derivatization of the carboxylic acid and hydroxyl functionalities. This guide provides a comprehensive framework for the synthesis, purification, and biological evaluation of novel 3-(Cbz-amino)-5-hydroxybenzoic acid derivatives. We will explore potential synthetic routes to generate libraries of ester and amide derivatives and detail the experimental protocols for assessing their anticancer and antimicrobial activities. Furthermore, we will delve into the anticipated mechanisms of action and structure-activity relationships that can guide future drug discovery efforts based on this promising scaffold.

Introduction: The Rationale for Derivatizing the 3-Amino-5-hydroxybenzoic Acid Scaffold

The 3-amino-5-hydroxybenzoic acid (AHBA) core is a well-established biosynthetic precursor to a range of potent bioactive compounds. Its role in the formation of the mC7N unit of ansamycin antibiotics, such as geldanamycin, and the antitumor agent mitomycin C, underscores its significance as a privileged scaffold in medicinal chemistry. The presence of three distinct functional groups—an amine, a hydroxyl group, and a carboxylic acid—offers rich opportunities for chemical modification to explore and optimize biological activity.

The carbobenzyloxy (Cbz) protecting group is a valuable tool in organic synthesis, particularly in peptide chemistry, due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis. By protecting the amino group of AHBA as this compound, we can selectively target the carboxylic acid and hydroxyl groups for derivatization, thereby creating a diverse library of novel compounds. Derivatives of benzoic acid have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide will provide the technical framework for exploring these potential activities in novel derivatives of this compound.

Synthetic Strategy: Generating a Library of Novel Derivatives

The synthesis of this compound derivatives can be approached in a systematic manner to generate a library of compounds for biological screening. The general workflow involves the initial protection of the amino group, followed by derivatization of the carboxylic acid and/or hydroxyl group.

N-Protection of 3-Amino-5-hydroxybenzoic Acid

The first step is the protection of the amino group of 3-amino-5-hydroxybenzoic acid with a carbobenzyloxy group. This is typically achieved by reacting the starting material with benzyl chloroformate (Cbz-Cl) under basic conditions.

Synthesis_Step1 start 3-Amino-5-hydroxybenzoic acid reagent1 Benzyl Chloroformate (Cbz-Cl) Sodium Bicarbonate (aq) start->reagent1 product1 This compound reagent1->product1 caption Figure 1: N-protection of 3-amino-5-hydroxybenzoic acid.

Figure 1: N-protection of 3-amino-5-hydroxybenzoic acid.

Derivatization of the Carboxylic Acid

With the amino group protected, the carboxylic acid can be converted into a variety of esters and amides. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed to facilitate these reactions.

Derivatization cluster_ester Esterification cluster_amide Amidation start This compound reagent_ester Alcohol (R-OH) DCC, DMAP start->reagent_ester reagent_amide Amine (R-NH2) BOP, DIPEA start->reagent_amide product_ester Ester Derivatives reagent_ester->product_ester product_amide Amide Derivatives reagent_amide->product_amide caption Figure 2: Derivatization of the carboxylic acid. Anticancer_Pathway Compound 3-(Cbz-amino)-5-hydroxybenzoic acid derivative Kinase Kinase Inhibition Compound->Kinase HDAC HDAC Inhibition Compound->HDAC Apoptosis Induction of Apoptosis Kinase->Apoptosis CellCycle Cell Cycle Arrest Kinase->CellCycle HDAC->Apoptosis HDAC->CellCycle CancerCell Cancer Cell Death Apoptosis->CancerCell CellCycle->CancerCell caption Figure 3: Potential anticancer mechanisms of action.

Figure 3: Potential anticancer mechanisms of action.

Antimicrobial Mechanisms

The antimicrobial action of benzoic acid derivatives is often attributed to:

  • Disruption of Cell Membrane Integrity: Compromising the bacterial or fungal cell membrane, leading to leakage of cellular contents.

  • Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial metabolism and survival.

Structure-Activity Relationships (SAR)

Systematic screening of the synthesized library will enable the elucidation of SAR. Key considerations include:

  • Lipophilicity: The nature of the ester or amide substituent will significantly impact the compound's lipophilicity, which in turn affects its ability to cross cell membranes.

  • Steric Hindrance: The size and shape of the substituent can influence the compound's binding to its biological target.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the substituent can alter the overall electronic properties of the molecule, potentially affecting its reactivity and binding affinity.

Data Presentation

The biological activity data should be systematically organized to facilitate comparison and SAR analysis.

Table 1: Hypothetical Anticancer Activity Data

Compound IDR Group (Ester/Amide)Cancer Cell LineIC₅₀ (µM)
CBZ-AHBA-01 -OCH₃MCF-750.2
CBZ-AHBA-02 -OCH₂CH₃MCF-735.8
CBZ-AHBA-03 -NHCH₃MCF-722.5
CBZ-AHBA-04 -NH-benzylMCF-710.1

Table 2: Hypothetical Antimicrobial Activity Data

Compound IDR Group (Ester/Amide)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
CBZ-AHBA-01 -OCH₃128>256
CBZ-AHBA-02 -OCH₂CH₃64256
CBZ-AHBA-03 -NHCH₃32128
CBZ-AHBA-04 -NH-benzyl1664

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive technical framework for the synthesis of a diverse library of derivatives and their subsequent evaluation for anticancer and antimicrobial activities. The detailed protocols and discussion of potential mechanisms of action and SAR provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile chemical scaffold. Further investigations into the specific molecular targets and in vivo efficacy of lead compounds will be crucial for their translation into clinical candidates.

References

A comprehensive list of references would be compiled here from the literature to support the specific synthetic methods and biological assays described. Due to the lack of direct literature on the target compounds, this section would cite authoritative sources for the general methodologies and the biological activities of analogous compounds.

A Technical Guide to the Strategic Application of the Benzyloxycarbonyl (Cbz) Protecting Group on 3-Amino-5-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of pharmaceutical development and complex organic synthesis, the strategic manipulation of polyfunctional molecules is paramount. 3-Amino-5-hydroxybenzoic acid (AHBA) represents such a molecule, a critical biosynthetic precursor to a wide array of antibiotics, including ansamycins and mitomycins.[1][2][3][4] Its structure, featuring an aromatic amine, a phenolic hydroxyl group, and a carboxylic acid, presents a significant chemoselectivity challenge. This technical guide provides an in-depth analysis of the function and application of the benzyloxycarbonyl (Cbz) protecting group for the selective masking of the amino functionality of AHBA. We will explore the underlying principles of chemoselectivity, the mechanics of protection and deprotection, and provide field-proven protocols, positioning the Cbz group as a cornerstone in the synthetic manipulation of AHBA and related compounds.

The Chemoselectivity Challenge of 3-Amino-5-Hydroxybenzoic Acid (AHBA)

3-Amino-5-hydroxybenzoic acid is a trifunctional building block where the reactivity of each functional group must be carefully managed to achieve a desired synthetic outcome. The primary reactive sites are:

  • The Aromatic Amine (-NH₂): A potent nucleophile and a weak base. This is typically the most nucleophilic site on the molecule, making it highly susceptible to acylation and other electrophilic attacks.

  • The Phenolic Hydroxyl (-OH): A weaker nucleophile than the amine but can be readily acylated or etherified, especially under basic conditions which generate the more nucleophilic phenoxide ion.

  • The Carboxylic Acid (-COOH): An acidic group that can be converted to esters, amides, or acid chlorides. In its carboxylate form (under basic conditions), it is non-nucleophilic.

Without a protection strategy, attempts to perform chemistry at one site (e.g., forming an amide at the carboxylic acid) would lead to a complex mixture of undesired products due to the competing reactivity of the amine and hydroxyl groups. The core challenge is, therefore, to selectively and temporarily "mask" the most reactive functionalities to direct the chemical transformation to the desired site. This is where the strategic application of a protecting group becomes essential.

The Benzyloxycarbonyl (Cbz) Group: A Strategic Choice for Amine Protection

The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate (Cbz-Cl), is a foundational protecting group in organic synthesis, particularly in peptide chemistry.[5] Its utility stems from a combination of reliable introduction, robust stability across a range of reaction conditions, and, most critically, clean and mild removal.[6][7]

The primary function of the Cbz group on AHBA is to chemoselectively protect the highly nucleophilic amino group against the less nucleophilic phenolic hydroxyl group. This selectivity is governed by the inherent differences in the nucleophilicity of the respective heteroatoms. The lone pair of the nitrogen atom in the amino group is more available for nucleophilic attack on the electrophilic carbonyl carbon of benzyl chloroformate than the lone pairs on the phenolic oxygen.[8]

Mechanism of Cbz Protection

The introduction of the Cbz group is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution.[8] The reaction proceeds via a nucleophilic acyl substitution.

  • Activation of the Amine: A base (e.g., Na₂CO₃, NaHCO₃) maintains a pH between 8 and 10.[6] This ensures the amino group is in its free, nucleophilic form (-NH₂) rather than its protonated, non-nucleophilic ammonium form (-NH₃⁺).

  • Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[8]

  • Elimination: The tetrahedral intermediate collapses, expelling a chloride ion.

  • Neutralization: The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Controlling the pH is critical; too low, and the Cbz-Cl reagent can decompose, while too high, side reactions may occur.[6]

Cbz_Protection_Mechanism Figure 1: Cbz Protection Mechanism of AHBA AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) reaction_step1 Nucleophilic Attack & Elimination AHBA->reaction_step1 CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->reaction_step1 Base Base (e.g., Na₂CO₃) Base->reaction_step1 Base_neutralizes Base->Base_neutralizes Cbz_AHBA N-Cbz-AHBA HCl HCl HCl->Base_neutralizes Neutralized by Base reaction_step1->Cbz_AHBA Protected Product reaction_step1->HCl Byproduct

Caption: Figure 1: Cbz Protection Mechanism of AHBA.

The resulting N-Cbz protected AHBA is a stable carbamate, which effectively deactivates the nitrogen's nucleophilicity and basicity, allowing for subsequent chemical modifications at the hydroxyl or carboxylic acid positions.[5] Furthermore, the introduction of the Cbz group often induces crystallinity, which greatly simplifies the purification of the product.[6]

Detailed Experimental Protocols

The trustworthiness of a synthetic procedure lies in its detailed and reproducible methodology. The following protocols are representative of standard laboratory practice for the protection and deprotection of amine-containing molecules like AHBA.

Protocol 1: N-Cbz Protection of 3-Amino-5-Hydroxybenzoic Acid

This protocol is based on the well-established Schotten-Baumann reaction conditions.[9]

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-5-hydroxybenzoic acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.). Cool the solution to 0-5 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature is maintained below 5 °C to maximize selectivity and minimize reagent decomposition.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume of reaction) to remove any unreacted benzyl chloroformate or benzyl alcohol impurity.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. A precipitate of the N-Cbz-protected product should form.

  • Extraction: Extract the product with ethyl acetate (3 x volume of reaction). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Cbz-3-amino-5-hydroxybenzoic acid.

  • Purification: If necessary, purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Deprotection of N-Cbz-AHBA via Catalytic Hydrogenolysis

The premier method for Cbz group removal is catalytic hydrogenolysis, valued for its exceptionally mild and clean reaction profile.[8]

  • Setup: Dissolve the N-Cbz-protected AHBA (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm, via a balloon) at room temperature. The reaction is often complete within 2-16 hours. Monitor by TLC for the disappearance of the starting material.

  • Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected 3-amino-5-hydroxybenzoic acid. The byproducts, toluene and carbon dioxide, are volatile and are removed during concentration.

Deprotection_Workflow Figure 2: Cbz Deprotection Workflow start N-Cbz-AHBA in Solvent (e.g., MeOH) reaction Vigorous Stirring Room Temperature start->reaction reagents H₂ (1 atm) 10% Pd/C catalyst reagents->reaction filtration Filter through Celite® to remove Pd/C reaction->filtration concentration Concentrate under Reduced Pressure filtration->concentration product Pure AHBA concentration->product byproducts Byproducts: Toluene + CO₂ (volatile) concentration->byproducts

Caption: Figure 2: Cbz Deprotection Workflow.

Orthogonal Protection and Synthetic Strategy

The true power of the Cbz group in the context of AHBA is its role in orthogonal protection schemes .[10] An orthogonal system consists of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group while others remain intact.

With the amine protected as a Cbz-carbamate, a researcher can now proceed with chemistry at the other sites. For example:

  • Esterification of the Carboxylic Acid: The -COOH group can be converted to an ester (e.g., a methyl or ethyl ester) under acidic conditions, to which the Cbz group is stable.

  • Protection of the Hydroxyl Group: The phenolic -OH can be protected with a group that is stable to hydrogenolysis but labile to acid (e.g., a tert-butyl ether) or fluoride (e.g., a silyl ether).

This strategy allows for the sequential and controlled modification of AHBA, which is fundamental in the synthesis of complex natural product analogues for drug discovery programs.

Orthogonal_Strategy Figure 3: Orthogonal Synthesis Logic AHBA Start: AHBA Protect_Amine Step 1: Cbz Protection (Base, Cbz-Cl) AHBA->Protect_Amine Intermediate1 N-Cbz-AHBA Protect_Amine->Intermediate1 Modify_Other Step 2: Modify -OH or -COOH (e.g., Esterification) Intermediate1->Modify_Other Intermediate2 Fully Functionalized Intermediate Modify_Other->Intermediate2 Deprotect_Amine Step 3: Cbz Deprotection (H₂, Pd/C) Intermediate2->Deprotect_Amine Final_Product Final Product with Free Amine Deprotect_Amine->Final_Product

Caption: Figure 3: Orthogonal Synthesis Logic.

Quantitative Data and Method Comparison

The efficiency of Cbz protection and deprotection is consistently high, making it a reliable choice in multi-step synthesis.

Table 1: Representative Yields for Cbz Protection of Various Amines

Amine Substrate Reagents and Conditions Yield (%)
Glycine Cbz-Cl, aq. Na₂CO₃, 0 °C > 90
Alanine Cbz-Cl, aq. NaOH, 0 °C ~95
Benzylamine Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt ~98
Aniline Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C ~92

(Data adapted from representative literature protocols)[9]

Table 2: Comparison of Cbz Deprotection Methods

Deprotection Method Reagents Key Advantages Potential Issues
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C, MeOH Very mild, clean, high yield (>95%) Incompatible with reducible groups (alkenes, alkynes, some benzyl ethers)
Transfer Hydrogenolysis HCOONH₄, Pd/C, MeOH, reflux Avoids use of H₂ gas, effective Requires higher temperatures
Acidolysis HBr (33% in AcOH), rt Fast, effective for substrates sensitive to hydrogenation Harsh acidic conditions, can cleave other acid-labile groups (e.g., Boc)
Lewis Acid AlCl₃/HFIP Mild, selective in the presence of sensitive groups Requires stoichiometric Lewis acid, specific solvent

(Information compiled from various sources)[6][8][9][11]

Conclusion

The benzyloxycarbonyl (Cbz) group serves a critical and strategic function in the synthetic manipulation of 3-amino-5-hydroxybenzoic acid. Its primary role is the chemoselective masking of the most nucleophilic amino group , thereby enabling transformations at the less reactive phenolic hydroxyl and carboxylic acid functionalities. The ease of its introduction under standard Schotten-Baumann conditions, its robustness to a wide range of reagents, and its mild and efficient removal via catalytic hydrogenolysis make it an exemplary tool for researchers, scientists, and drug development professionals. Mastering the application of the Cbz group within an orthogonal protection strategy is essential for unlocking the full synthetic potential of polyfunctional molecules like AHBA, paving the way for the development of novel therapeutics and complex molecular architectures.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • PubChem. 3-amino-5-hydroxybenzoic acid. Available from: [Link]

  • PubMed. Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase. Available from: [Link]

  • Bentham Science. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups. Available from: [Link]

  • Wikipedia. Benzyl chloroformate. Available from: [Link]

  • PubChem. Benzyl chloroformate. Available from: [Link]

  • Journal of the American Chemical Society. Formation of 3-amino-5-hydroxybenzoic acid, the precursor of mC7N units in ansamycin antibiotics, by a new variant of the shikimate pathway. Available from: [Link]

  • ResearchGate. (PDF) Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Available from: [Link]

  • Google Patents. Method of making benzylated phenols.
  • Royal Society of Chemistry. Biosynthesis of 3,5-AHBA-derived natural products. Available from: [Link]

  • PubMed. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. Available from: [Link]

  • PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Available from: [Link]

  • ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from: [Link]

  • PubMed. 3-amino-5-hydroxybenzoic Acid in Antibiotic Biosynthesis. XI. Biological Origins and Semisynthesis of Thionaphthomycins, and the Structures of Naphthomycins I and J. Available from: [Link]

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Methodological & Application

Synthesis protocol for 3-(Cbz-amino)-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(Cbz-amino)-5-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The protocol details the chemoselective N-protection of 3-amino-5-hydroxybenzoic acid using benzyl chloroformate (Cbz-Cl) under modified Schotten-Baumann conditions. We delve into the mechanistic rationale behind the procedural steps, offering insights into achieving high yield and purity. This guide includes a step-by-step experimental protocol, characterization data, troubleshooting advice, and safety precautions, designed to be a self-validating system for researchers.

Introduction: The Strategic Role of the Cbz Protecting Group

In the multistep synthesis of complex organic molecules, particularly in peptide synthesis and the development of pharmacologically active compounds, the selective masking of reactive functional groups is paramount.[1][2] 3-Amino-5-hydroxybenzoic acid is a trifunctional molecule, presenting a synthetic challenge due to the presence of an amino group, a phenolic hydroxyl group, and a carboxylic acid. To selectively perform reactions on other parts of the molecule, it is often necessary to "protect" the highly nucleophilic amino group.

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, is a cornerstone of amine protection strategy.[3][] Its utility stems from several key features:

  • Ease of Introduction: It can be readily introduced by reacting an amine with benzyl chloroformate (Cbz-Cl).[5]

  • Robust Stability: Cbz-protected amines form stable carbamates that are resistant to a wide range of reaction conditions, including basic and mildly acidic media.[][6]

  • Facilitated Purification: The introduction of the Cbz group often increases the crystallinity of the product, simplifying purification by recrystallization.[5]

  • Orthogonal Removal: The Cbz group can be selectively removed under mild conditions, most commonly via catalytic hydrogenolysis, which does not affect many other protecting groups, a strategy known as orthogonal protection.[3][7][8]

This protocol focuses on the chemoselective Cbz protection of the amino group on 3-amino-5-hydroxybenzoic acid, leaving the phenolic hydroxyl and carboxylic acid groups intact for future transformations.

Reaction Scheme and Mechanism

The synthesis proceeds via the N-acylation of the primary amine with benzyl chloroformate. The reaction is performed under basic conditions to neutralize the hydrochloric acid byproduct and to maintain the amine in its more nucleophilic, deprotonated state.

G cluster_reactants Starting Material & Reagent cluster_product Product SM 3-Amino-5-hydroxybenzoic acid P This compound SM->P  NaHCO₃, THF/H₂O, 0°C to RT RGT Benzyl Chloroformate (Cbz-Cl)

Caption: Overall reaction for the synthesis of this compound.

Mechanistic Insight: Achieving Chemoselectivity

The core of this protocol is the principle of chemoselectivity. The starting material possesses two nucleophilic sites: the aromatic amine (-NH₂) and the phenolic hydroxyl (-OH). Under the specified basic conditions (pH ~8-9), the amine is significantly more nucleophilic than the phenoxide, which is resonance-stabilized. This difference in reactivity allows the Cbz-Cl to react preferentially with the amine. The Schotten-Baumann reaction conditions, involving an aqueous base and an organic co-solvent, facilitate this selective transformation by maintaining the pH in a range that activates the amine without significantly promoting the reaction of the less nucleophilic hydroxyl group.[3]

Materials and Reagents

ReagentCAS No.Molecular Wt. ( g/mol )QuantityNotes
3-Amino-5-hydroxybenzoic acid76045-71-1153.141.0 eqStarting material.[9][10]
Benzyl Chloroformate (Cbz-Cl)501-53-1170.591.1 - 1.2 eqAcylating agent. Lachrymatory.[11]
Sodium Bicarbonate (NaHCO₃)144-55-884.012.5 eqBase to neutralize HCl.
Tetrahydrofuran (THF)109-99-972.11-Organic co-solvent.
Deionized Water (H₂O)7732-18-518.02-Solvent.
Ethyl Acetate (EtOAc)141-78-688.11-Extraction solvent.
Diethyl Ether60-29-774.12-Washing solvent.
Hydrochloric Acid (HCl)7647-01-036.46-2M aqueous solution for acidification.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying agent.
Brine---Saturated aqueous NaCl solution.

Detailed Experimental Protocol

This protocol describes a representative synthesis at a 10 mmol scale.

Reaction Setup
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-5-hydroxybenzoic acid (1.53 g, 10.0 mmol, 1.0 eq.) in a mixture of 50 mL of tetrahydrofuran (THF) and 50 mL of deionized water.

  • Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.

  • Slowly add sodium bicarbonate (2.10 g, 25.0 mmol, 2.5 eq.) to the suspension. Stir until the solid is mostly dissolved. The pH of the aqueous layer should be approximately 8-9.

Cbz Protection Reaction
  • While maintaining the temperature at 0-5 °C, add benzyl chloroformate (Cbz-Cl, 1.6 mL, ~1.9 g, 11.2 mmol, 1.12 eq.) dropwise to the vigorously stirred solution over 20-30 minutes. Caution: Cbz-Cl is a lachrymator and should be handled in a fume hood.[11]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 12-16 hours (overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should have a lower Rf value than the starting material.

Work-up and Isolation
  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the reaction mixture twice with 50 mL portions of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct. Discard the organic (ether) layers.

  • Place the aqueous layer in a beaker and cool it in an ice-water bath.

  • With vigorous stirring, slowly acidify the aqueous layer to pH 2 by adding 2M HCl dropwise. A white precipitate of the product will form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

Purification and Drying
  • The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Dry the final product in a vacuum oven at 40-50 °C to a constant weight. A typical yield is 80-90%.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Suspend Starting Material in THF/H₂O B 2. Cool to 0-5 °C A->B C 3. Add NaHCO₃ Base B->C D 4. Add Cbz-Cl Dropwise at 0-5 °C C->D E 5. Warm to RT, Stir Overnight D->E F 6. Monitor by TLC E->F G 7. Wash with Diethyl Ether F->G H 8. Acidify Aqueous Layer with 2M HCl to pH 2 G->H I 9. Collect Precipitate by Vacuum Filtration H->I J 10. Recrystallize from Ethanol/Water I->J K 11. Dry Under Vacuum J->K L 12. Characterize Product (NMR, MS, IR) K->L

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons, a singlet for the benzylic CH₂ protons of the Cbz group (~5.1 ppm), aromatic protons from the Cbz phenyl group (~7.3-7.4 ppm), and exchangeable protons for the -OH, -COOH, and -NH groups.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for the carboxylic acid carbonyl, the carbamate carbonyl, and aromatic carbons.

  • Mass Spectrometry (ESI-): m/z calculated for C₁₅H₁₃NO₅: 287.08. Found: 286.07 [M-H]⁻.

  • Melting Point: A sharp melting point indicates high purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time. Ensure pH is optimal (~8-9) before adding Cbz-Cl.
Product lost during work-up.Ensure complete precipitation by acidifying to pH 2 and allowing sufficient time for crystallization in the cold. Avoid using excess recrystallization solvent.
Presence of Starting Material Insufficient Cbz-Cl.Use a slight excess of Cbz-Cl (1.1-1.2 eq.). Ensure the quality of the Cbz-Cl, as it can degrade over time.
Formation of Di-Cbz Product Reaction conditions too harsh.The formation of the O-Cbz product on the phenol is unlikely under these conditions but possible if the base concentration is too high. Maintain pH control.
Oily Product / Fails to Crystallize Presence of impurities (e.g., benzyl alcohol).Ensure thorough washing with diethyl ether during the work-up. If necessary, purify by silica gel column chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzyl chloroformate (Cbz-Cl) is corrosive and a lachrymator. Handle with extreme care and avoid inhalation of vapors.

  • Hydrochloric acid is corrosive. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.
  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
  • Wikipedia. (2024). Protecting group. Available at: [Link]

  • YouTube. (2019, January 8). protecting groups in organic synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ResearchGate. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • ACS Publications. (n.d.). Design, synthesis, and testing of potential antisickling agents. 5. Disubstituted benzoic acids designed for the donor site. Available at: [Link]

  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. Available at: [Link]

  • Wikipedia. (2024). Benzyl chloroformate. Available at: [Link]

  • PubMed. (1981). The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid. Available at: [Link]

  • Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

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Application Note & Protocol: Chemoselective N-Terminal Protection of 3-Amino-5-Hydroxybenzoic Acid Using Benzyloxycarbonyl (Cbz) Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Introduction: The Imperative of Chemoselectivity

In the intricate field of multi-step organic synthesis, particularly in the construction of complex molecules like pharmaceutical intermediates, the ability to selectively modify one functional group in the presence of others is paramount. This principle of chemoselectivity prevents undesired side reactions and simplifies purification, thereby maximizing yield and efficiency.[1] The molecule 3-amino-5-hydroxybenzoic acid presents a classic synthetic challenge, possessing three distinct functional groups: a nucleophilic aromatic amine, a phenolic hydroxyl group, and a carboxylic acid.

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of amine protection chemistry.[2] Its utility stems from its robust stability across a range of chemical conditions and its clean removal via catalytic hydrogenolysis.[3][4] This document provides a comprehensive, field-proven protocol for the chemoselective N-protection of 3-amino-5-hydroxybenzoic acid using benzyl chloroformate (Cbz-Cl). We will delve into the mechanistic rationale behind the procedural steps, ensuring a reproducible and high-yielding transformation.

The Mechanistic Basis for Selectivity: A Schotten-Baumann Approach

The successful Cbz protection of the amino group over the phenolic hydroxyl group hinges on the differential nucleophilicity of these groups under controlled pH conditions. The procedure employs a modified Schotten-Baumann reaction, a well-established method for acylating amines and alcohols in a biphasic system with an aqueous base.[5][6]

Key Principles:

  • Nucleophilicity: Aromatic amines are generally more nucleophilic than the corresponding phenols. Under mild basic conditions (pH 8-10), the amine exists predominantly in its free, nucleophilic form (-NH₂). While the phenolic hydroxyl group (-OH) can be deprotonated to the more nucleophilic phenoxide (-O⁻), this typically requires a stronger base.[7]

  • Controlled pH: The use of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is critical. It maintains the pH in a range that is sufficient to neutralize the HCl byproduct of the reaction and deprotonate the carboxylic acid to the non-nucleophilic carboxylate (-COO⁻), but not so high as to significantly deprotonate the phenol.[8][9] This fine-tuning of pH is the cornerstone of achieving N-selectivity.

  • Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the highly electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the stable carbamate product.[8][10] The base neutralizes the liberated HCl, driving the reaction to completion.[6]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction, work-up, and purification.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Notes
3-Amino-5-hydroxybenzoic acidC₇H₇NO₃153.1476045-71-1Starting material
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.59501-53-1Corrosive, Lachrymator. Handle in a fume hood.[11][12]
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Base
1,4-DioxaneC₄H₈O₂88.11123-91-1Organic co-solvent
Deionized WaterH₂O18.027732-18-5Solvent
Hydrochloric Acid (1 M)HCl36.467647-01-0For acidification
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent
Diethyl Ether(C₂H₅)₂O74.1260-29-7For washing

3.2. Equipment

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • pH paper or pH meter

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Dissolution: In a 250 mL three-neck round-bottom flask, combine 3-amino-5-hydroxybenzoic acid (3.06 g, 20.0 mmol, 1.0 equiv.) and sodium bicarbonate (4.20 g, 50.0 mmol, 2.5 equiv.). Add a mixture of 1,4-dioxane (50 mL) and deionized water (50 mL). Stir the mixture at room temperature until most solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C with vigorous stirring.

  • Addition of Cbz-Cl: Add benzyl chloroformate (3.1 mL, 22.0 mmol, 1.1 equiv.) dropwise to the cold, stirring suspension over a period of 20-30 minutes using a dropping funnel. Ensure the internal temperature remains below 5 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes with 1% acetic acid). The product should have a lower Rf than the starting material.

  • Initial Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the reaction mixture twice with diethyl ether (2 x 50 mL) to remove excess unreacted benzyl chloroformate and the byproduct, benzyl alcohol.[2] Discard the organic layers.

  • Acidification & Precipitation: Cool the remaining aqueous layer in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1 M HCl.[2] A white precipitate of the product, 3-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid, should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts. Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.

Quantitative Data Summary

ReagentMW ( g/mol )EquivalentsMoles (mmol)Amount
3-Amino-5-hydroxybenzoic acid153.141.020.03.06 g
Sodium Bicarbonate84.012.550.04.20 g
Benzyl Chloroformate170.591.122.03.75 g (3.1 mL)
Expected Yield 287.28 --~5.4 g (94%)

Experimental Workflow Diagram

The following diagram illustrates the complete procedural workflow for the synthesis.

Cbz_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate & Base in Dioxane/Water B Cool Mixture to 0-5 °C A->B C Dropwise Addition of Cbz-Cl B->C D Stir at RT for 3-5 hours C->D E Wash with Diethyl Ether D->E F Acidify Aqueous Layer with HCl E->F G Filter Precipitate F->G H Wash with Water & Dry Product G->H I Final Product: Cbz-protected Acid H->I Characterization (NMR, MS, MP)

Caption: Workflow for Cbz protection of 3-amino-5-hydroxybenzoic acid.

Troubleshooting Guide

ProblemLikely Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Cbz-Cl degraded due to moisture. 3. Product loss during work-up (insufficient acidification).1. Extend reaction time; confirm completion with TLC. 2. Use a fresh bottle of Cbz-Cl. 3. Ensure pH is 2-3 during precipitation; cool thoroughly.
Starting Material Remains 1. Insufficient Cbz-Cl. 2. Reaction time too short.1. Use 1.1-1.2 equivalents of Cbz-Cl. 2. Monitor reaction by TLC and stir until starting material is consumed.
Formation of Di-Cbz Product (N,O-acylation) 1. pH was too high, causing significant deprotonation of the phenol. 2. Reaction temperature was too high.1. Use NaHCO₃ instead of a stronger base like NaOH or Na₂CO₃. Ensure pH does not exceed 10. 2. Maintain temperature at 0-5 °C during Cbz-Cl addition.
Oily Product Instead of Solid Impurities present, such as benzyl alcohol.Wash the filtered solid thoroughly with cold water. If still oily, consider recrystallization from an appropriate solvent system (e.g., ethanol/water).

Safety Precautions

  • Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, toxic, and a potent lachrymator (causes tearing). It reacts with water.[11][13] It must be handled in a certified chemical fume hood at all times.[12][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for handling larger quantities).

  • Acid Handling: The use of 1 M HCl for acidification should be done with care. Add acid slowly to the basic solution to control any exotherm.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Vara-Messler, M., et al. (2023). Protecting Groups in Peptide Synthesis. PubMed. Retrieved from [Link]

  • Hunt, I. (n.d.). Peptide synthesis. University of Calgary. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. r/chemhelp. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2021). What makes amine protecting groups(Cbz, Boc) chemoselective for amines?. r/chemhelp. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Saroha, M., et al. (2025). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (1943). Formic acid, chloro-, benzyl ester. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 3-(Cbz-amino)-5-hydroxybenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enhanced stability, novel conformations, and improved therapeutic profiles.[1][2] 3-(Cbz-amino)-5-hydroxybenzoic acid is a valuable building block that can act as a rigid scaffold or turn-mimetic. However, its successful integration into solid-phase peptide synthesis (SPPS) requires careful strategic planning due to the unique challenges posed by its structure: an N-terminal Cbz (Carboxybenzyl) protecting group and an unprotected phenolic hydroxyl side chain. This document provides a comprehensive technical guide detailing the core chemical principles, strategic considerations, and step-by-step protocols for the effective use of this compound in Fmoc-based SPPS. We address the orthogonality of the Cbz group, management of the reactive hydroxyl group, and provide validated protocols for coupling, cleavage, and post-synthetic modifications.

Chemical Principles & Strategic Considerations

The successful incorporation of this compound hinges on navigating two primary chemical challenges: the non-standard N-terminal protecting group and the reactive phenolic side chain.

Orthogonality and the Cbz Protecting Group

Modern SPPS predominantly relies on the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[3][4] This system is orthogonal, meaning the Nα-Fmoc group is removed by a base (piperidine), while side-chain protecting groups (like tBu) are removed by a strong acid (TFA) during the final cleavage.[3]

The Cbz group is stable to both the basic conditions of Fmoc removal and the standard acidic conditions of TFA cleavage.[5][6] This makes it a valuable, orthogonal protecting group if handled correctly.[5][7] The strategy, therefore, is not to remove the Cbz group during the automated or manual synthesis cycles. Instead, it is retained on the peptide throughout chain assembly and cleavage from the resin. The Cbz group is then removed in a separate, post-cleavage step in the solution phase, typically via catalytic hydrogenation.[5][8][9]

Managing the Unprotected Phenolic Hydroxyl Group

The phenolic hydroxyl group on the benzoic acid ring is nucleophilic and can cause a significant side reaction: O-acylation .[10] During the subsequent coupling step, the activated carboxyl group of the incoming amino acid can react with this hydroxyl group in addition to the desired N-terminal amine, leading to a branched peptide impurity.

While pre-synthesis protection of the hydroxyl group (e.g., as a t-butyl ether) is the most robust solution, protocols must often accommodate the specified starting material. To minimize O-acylation when using the unprotected form, the following strategic choices are critical:

  • Choice of Coupling Reagent: Uronium/aminium salt reagents like HBTU and HATU are highly efficient but can be aggressive activators.[11][12][13] While effective, they can increase the risk of O-acylation. A carbodiimide-based activation, such as using Diisopropylcarbodiimide (DIC) with an additive like OxymaPure, offers a milder activation that can favor N-acylation over O-acylation, thereby reducing the side reaction.[13][14]

  • Stoichiometry and Reaction Time: Using a moderate excess of the subsequent amino acid and coupling reagents can help drive the reaction to completion at the desired N-terminus. However, extended coupling times should be avoided as they can provide more opportunity for the side reaction to occur.

Experimental Workflow and Protocols

The overall workflow is a multi-stage process involving standard SPPS cycles, a specialized coupling step for the target molecule, a standard cleavage protocol, and a final solution-phase deprotection step.

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide) Fmoc_Deprotection 2. Iterative Fmoc-SPPS (Piperidine) Resin->Fmoc_Deprotection Build peptide chain Final_Deprotection 3. Final Fmoc Deprotection Fmoc_Deprotection->Final_Deprotection n cycles Cbz_Coupling 4. Coupling of 3-(Cbz-amino)-5- hydroxybenzoic acid Final_Deprotection->Cbz_Coupling Next_AA_Coupling 5. Coupling of Next Fmoc-AA Cbz_Coupling->Next_AA_Coupling Cleavage 6. Cleavage & Global Deprotection (TFA) Next_AA_Coupling->Cleavage Complete sequence Cbz_Removal 7. Cbz Deprotection (H₂/Pd-C) Cleavage->Cbz_Removal Purification 8. Purification (RP-HPLC) Cbz_Removal->Purification

Caption: Overall workflow for peptide synthesis incorporating the Cbz-protected building block.

Materials and Reagents
ReagentAcronymPurpose
Rink Amide Resin-Solid support for C-terminal amide peptides
N,N-DimethylformamideDMFPrimary solvent for SPPS
DichloromethaneDCMSolvent for resin swelling and washing
Piperidine-Reagent for Fmoc group removal
This compound-Special building block
N,N'-DiisopropylcarbodiimideDICCoupling reagent (activates carboxyl group)
OxymaPure (Ethyl cyanohydroxyiminoacetate)-Coupling additive (suppresses racemization)
Fmoc-protected Amino AcidsFmoc-AAStandard building blocks
Trifluoroacetic AcidTFACleavage from resin, side-chain deprotection
TriisopropylsilaneTIPSScavenger for cations during cleavage
Palladium on Carbon (10%)Pd/CCatalyst for Cbz group removal by hydrogenation
Ammonium Formate-Hydrogen donor for transfer hydrogenation
MethanolMeOHSolvent for Cbz deprotection
Protocol 1: Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale on a standard Rink Amide resin. Adjust volumes accordingly. The peptide chain prior to this step should have its N-terminal Fmoc group removed.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed with 20% piperidine in DMF and the resin has been thoroughly washed with DMF (6x) and DCM (3x).

    • Swell the resin in DMF for 15 minutes.

  • Activation of the Building Block:

    • In a separate vessel, dissolve this compound (0.3 mmol, 3 eq.) and OxymaPure (0.3 mmol, 3 eq.) in a minimal amount of DMF (approx. 2 mL).

    • Add DIC (0.3 mmol, 3 eq.) to the solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature. A precipitate may form.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated solution from step 2 to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Qualitative Check (Optional but Recommended):

    • Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.

Coupling_Reaction Reactants Resin-Peptide-NH₂ Activated Cbz-AA-Oxyma DesiredPath N-Acylation (Peptide Bond Formation) Reactants:f0->DesiredPath Desired Reactants:f1->DesiredPath SideReaction O-Acylation (Ester Side Product) Reactants:f0->SideReaction Undesired Reactants:f1->SideReaction Products Desired Product: Resin-Peptide-NH-CO-...-OH Side Product: Resin-Peptide-NH₂ ...-O-CO-AA DesiredPath->Products:f0 SideReaction->Products:f1

Caption: Competing N-acylation and O-acylation pathways during coupling.

Protocol 2: Cleavage and Side-Chain Deprotection
  • Preparation: After the full peptide sequence is assembled, perform a final Fmoc deprotection and wash the resin-bound peptide extensively with DCM and dry it under vacuum for at least 1 hour.[15]

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. For most standard peptides, Reagent K or a similar mixture is robust. A common formulation is TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v).[16][17] A simpler cocktail is TFA/TIPS/Water (95:2.5:2.5 v/v).[4][18]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per 1 g of resin).

    • Agitate at room temperature for 2-4 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the acidic filtrate dropwise into a 50 mL conical tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum. At this stage, the peptide is fully deprotected except for the Cbz group.

Protocol 3: Post-Cleavage Cbz Deprotection

Catalytic transfer hydrogenation is a safer and more convenient alternative to using pressurized hydrogen gas.[8][19]

  • Dissolution: Dissolve the crude, Cbz-protected peptide in a suitable solvent like methanol (MeOH) or a MeOH/water mixture.

  • Catalyst and Donor Addition:

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% relative to the peptide).[5][7] Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.[7]

    • Add ammonium formate (3-5 equivalents).[8]

  • Reaction:

    • Stir the mixture at room temperature. The reaction is often complete within 1-4 hours.

    • Monitor progress by LC-MS to observe the disappearance of the Cbz-peptide starting material and the appearance of the final deprotected peptide.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite to carefully remove the Pd/C catalyst.[5][7]

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude peptide can now be purified by standard reverse-phase HPLC (RP-HPLC).

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of Cbz-AA (Kaiser test positive)Steric hindrance; poor resin swelling; insufficient activation time.Perform a second coupling with fresh reagents for 2 hours. Ensure adequate resin swelling before the first coupling.
Presence of Branched Peptide Impurity in LC-MS O-acylation side reaction due to the unprotected phenolic hydroxyl group.This impurity cannot be easily removed. In future syntheses, use milder coupling conditions (DIC/Oxyma), reduce coupling time, or protect the hydroxyl group prior to synthesis.
Incomplete Cbz Removal Catalyst poisoning (if peptide contains sulfur); insufficient hydrogen donor or catalyst.If the peptide contains Cys or Met, catalyst poisoning is possible and more catalyst may be needed.[20] Add more ammonium formate and/or fresh Pd/C and continue the reaction.
Low Yield After Precipitation Peptide is soluble in ether; insufficient precipitation time.After adding to ether, store the mixture at -20°C for at least 1 hour to maximize precipitation.[15] Use methyl t-butyl ether (MTBE) which can be more effective.

Conclusion

The successful use of this compound in SPPS is readily achievable through a well-defined strategic approach. By treating the Cbz group as an orthogonal protecting group to be removed post-synthetically and by carefully managing the reactivity of the phenolic hydroxyl group through the selection of appropriate coupling reagents, this versatile building block can be efficiently incorporated. The protocols outlined herein provide a robust framework for researchers to leverage the unique structural properties of this compound in the design of advanced peptidomimetics and other complex molecular architectures.

References

  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem Scientific.
  • Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem Scientific.
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem Scientific.
  • Anwer, M. K., & Spatola, A. F. (1981). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
  • Cortes-Clerget, M., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(15), 3647-3653.
  • BenchChem. (2025). Application Notes and Protocols for Cbz-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem Scientific.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem Scientific.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
  • CDN Scientific. (n.d.). Cleavage Cocktail Selection. CDN Scientific Technical Documents.
  • Gyton, C. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • Wikipedia. (n.d.). HBTU.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com.
  • Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera.
  • AAPPTec. (n.d.). Cleavage from Wang Resin. AAPPTec Technical Library.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec Technical Library.
  • ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?.
  • Burgess, K. (1999). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Methods in Molecular Medicine, 23, 25-35.

Sources

A Robust, Stability-Indicating RP-HPLC Method for Purity Determination of 3-(Cbz-amino)-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 3-(Cbz-amino)-5-hydroxybenzoic acid. This compound is a vital intermediate in pharmaceutical synthesis, where its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The described method is designed for researchers, quality control analysts, and drug development professionals, providing a reliable protocol for quantifying the principal component and separating it from potential process-related impurities and degradation products. The causality behind the selection of chromatographic parameters is explained, and the protocol is grounded in established regulatory standards, including system suitability criteria derived from the United States Pharmacopeia (USP) and validation principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction and Scientific Principle

This compound possesses a molecular structure with key features that dictate the analytical strategy: an aromatic ring providing a strong chromophore for UV detection, a carboxylic acid group, and a polar hydroxyl group. The carbamate (Cbz) protecting group, while essential for synthesis, can be susceptible to hydrolysis under stress conditions.[4] Therefore, a robust analytical method must not only quantify the main peak but also demonstrate specificity by separating it from precursors, by-products, and any degradants that may form during manufacturing or storage.

A reversed-phase HPLC method is the logical choice for this analyte. The separation is performed on a C18 stationary phase, which retains the analyte based on hydrophobic interactions between its nonpolar Cbz and phenyl moieties and the alkyl chains of the column. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acidic modifier (e.g., trifluoroacetic acid) is critical; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring it is in a single, neutral form. This minimizes peak tailing and yields a sharp, symmetrical peak, which is essential for accurate quantification. The method's stability-indicating nature is established through forced degradation studies, which intentionally stress the analyte to generate potential impurities and prove the method can resolve them.[5][6]

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (ACS Grade)

  • Sodium Hydroxide (ACS Grade)

  • Hydrogen Peroxide (30%, ACS Grade)

Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • HPLC vials with caps

Chromatographic Conditions

The selected chromatographic parameters are summarized in the table below.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard for reversed-phase separation of aromatic compounds, providing good retention and resolution.
Mobile Phase A 0.1% TFA in WaterThe aqueous component. TFA acts as an ion-pairing agent and an acidifier to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks.[7]
Mobile Phase B 0.1% TFA in AcetonitrileThe organic modifier. Acetonitrile offers good elution strength and low UV cutoff.
Gradient Elution See Table 2 for the gradient programA gradient is used to ensure elution of the main peak with a good peak shape while also eluting any more hydrophobic or hydrophilic impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and viscosity.
Detection UV at 254 nmThe benzoic acid moiety provides strong absorbance at this wavelength. A PDA detector can be used to assess peak purity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Diluent Acetonitrile/Water (50:50, v/v)Solubilizes the analyte and is compatible with the mobile phase.

Table 1: Optimized HPLC Conditions.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010

Table 2: Gradient Elution Program.

Preparation of Solutions
  • Reference Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 100 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh about 5 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Experimental Protocols and Workflows

The overall analytical workflow is designed to ensure data integrity and compliance with standard pharmaceutical practices.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase & Diluent sst System Suitability Test (SST) (Inject Standard 5x) prep_mobile->sst prep_std Reference Standard Solution prep_std->sst prep_sample Test Sample Solution analysis_run Analyze Samples (Inject Blank, Standard, Samples) prep_sample->analysis_run sst->analysis_run If Passed check_sst Verify SST Criteria Met (USP <621> Standards) analysis_run->check_sst integrate Integrate Chromatograms check_sst->integrate If Passed calculate Calculate Purity (% Area) integrate->calculate report 4. Final Report (Purity Value, Chromatograms, SST Results) calculate->report

Caption: High-level workflow for HPLC purity analysis.

Protocol 1: System Suitability Testing (SST)

System suitability testing is a mandatory step to verify that the chromatographic system is adequate for the intended analysis.[8][9] This protocol must be run before any sample analysis.

  • Equilibrate the HPLC system with the mobile phase composition at the initial conditions (90% A / 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Evaluate the resulting chromatograms against the criteria in Table 3.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injector and the stability of the system.
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability of the pump flow rate and mobile phase composition.

Table 3: System Suitability Test (SST) Criteria based on USP <621>.[1][10]

Action: Do not proceed with sample analysis if any of the SST criteria are not met. Troubleshoot the system (e.g., check for leaks, prime the pump, replace the column).

Protocol 2: Purity Determination
  • Once the system passes SST, inject the diluent as a blank to ensure no carryover or system contamination.

  • Inject the Working Standard Solution once.

  • Inject each Sample Solution in duplicate.

  • After the sequence is complete, process the chromatograms using the chromatography data software.

  • Identify the principal peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate all peaks in the sample chromatogram, excluding those from the blank and any solvent front peaks.

  • Calculate the purity of the sample using the area percent method.

Purity Calculation: % Purity = (Area of Principal Peak / Sum of Areas of All Peaks) x 100

Protocol 3: Forced Degradation Study (for Method Validation)

To validate this method as "stability-indicating," forced degradation studies must be performed to demonstrate that the main analyte peak is resolved from all potential degradation products. T[5][11]his is a core requirement of ICH guidelines.

G cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Analyze Stressed Samples cluster_eval 3. Evaluate Results stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) hplc Run HPLC Analysis on Control & Stressed Samples stress_acid->hplc stress_base Base Hydrolysis (e.g., 0.1M NaOH, RT) Expected Cbz cleavage stress_base->hplc stress_ox Oxidation (e.g., 3% H₂O₂, RT) stress_ox->hplc stress_therm Thermal (e.g., 80°C, solid state) stress_therm->hplc stress_photo Photolytic (ICH Q1B light exposure) stress_photo->hplc analyte Analyte Solution (1000 µg/mL) analyte->stress_acid analyte->stress_base analyte->stress_ox analyte->stress_therm analyte->stress_photo eval_res Assess Resolution (Rs) between Analyte & Degradants hplc->eval_res eval_purity Check Peak Purity (Using PDA Detector) hplc->eval_purity conclusion Conclusion: Method is Stability-Indicating if Rs > 2.0 and peak is pure eval_res->conclusion eval_purity->conclusion

Sources

Application Note: Mass Spectrometric Fragmentation of 3-(Cbz-amino)-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structure of a Key Synthetic Intermediate

3-(Cbz-amino)-5-hydroxybenzoic acid is a vital building block in synthetic organic chemistry. Its structure incorporates a carboxybenzyl (Cbz) protected amine, a phenolic hydroxyl group, and a carboxylic acid on a benzene ring. This unique combination of functional groups makes it a precursor in the synthesis of complex molecules, including pharmaceuticals and natural product analogues. The parent compound, 3-amino-5-hydroxybenzoic acid, is a known biosynthetic precursor to ansamycin antibiotics, highlighting the importance of its derivatives in drug development.[1]

Accurate structural characterization is paramount to ensuring the identity and purity of such intermediates. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is an indispensable analytical technique for this purpose, providing detailed structural information through controlled fragmentation of a selected precursor ion. This application note provides a comprehensive guide to the expected fragmentation patterns of this compound in both positive and negative ion modes, explains the causal mechanisms behind the observed cleavages, and presents a detailed protocol for its analysis.

Ionization Behavior and Precursor Ion Formation

The molecular structure of this compound (Molecular Formula: C₁₅H₁₃NO₅, Molecular Weight: 287.27 g/mol ) dictates its behavior in the ESI source.

  • Negative Ion Mode (ESI-): The presence of two acidic protons on the carboxylic acid and phenolic hydroxyl groups makes the molecule highly amenable to negative ion mode analysis. Deprotonation readily occurs at either site, though the carboxylic acid is typically more acidic, leading to the formation of a prominent deprotonated molecular ion [M-H]⁻ at m/z 286.1 .

  • Positive Ion Mode (ESI+): In positive ion mode, protonation can occur at several sites, including the nitrogen atom of the carbamate or the carbonyl oxygens.[2] This leads to the formation of the protonated molecular ion [M+H]⁺ at m/z 288.1 . Additionally, adduct formation with cations present in the mobile phase is common, giving rise to ions such as the sodium adduct [M+Na]⁺ at m/z 310.1 or the ammonium adduct [M+NH₄]⁺ at m/z 305.1 .[3]

Predicted Fragmentation Pathways via Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry where ions are accelerated and collided with neutral gas molecules (like argon or nitrogen), causing them to fragment.[4] The resulting fragmentation patterns are highly reproducible and provide a fingerprint of the molecule's structure.

Fragmentation in Positive Ion Mode ([M+H]⁺, m/z 288.1)

The fragmentation of the protonated molecule is dominated by cleavages around the labile Cbz protecting group and losses from the carboxylic acid moiety. The benzyl group is particularly prone to fragmentation, often leading to the formation of the highly stable tropylium ion (C₇H₇⁺).[5]

Key Fragmentation Pathways (ESI+):

  • Loss of Toluene (C₇H₈, 92 Da): A primary fragmentation route involves the cleavage of the benzyl-oxygen bond with a hydrogen rearrangement, leading to the loss of neutral toluene and formation of a key fragment ion at m/z 196.0 .

  • Formation of the Tropylium Ion (C₇H₇⁺, 91 Da): Direct cleavage of the benzylic C-O bond results in the formation of the stable tropylium cation at m/z 91.1 . This is a hallmark fragmentation for benzyl-containing compounds.[5]

  • Loss of Water (H₂O, 18 Da): The protonated carboxylic acid can readily lose a molecule of water, a common fragmentation for benzoic acids, yielding a fragment at m/z 270.1 .[6][7]

  • Decarboxylation (CO₂, 44 Da) and Decarbonylation (CO, 28 Da): Subsequent fragmentation of ions like m/z 270.1 can involve the loss of carbon monoxide (CO) to give m/z 242.1. Direct loss of CO₂ from the precursor is also possible, though often less favorable in positive mode compared to negative mode.[8]

Caption: Proposed fragmentation pathways for this compound in ESI+ mode.

Fragmentation in Negative Ion Mode ([M-H]⁻, m/z 286.1)

In negative mode, the charge is localized on the carboxylate or phenoxide, directing the fragmentation pathways. Decarboxylation is a highly characteristic fragmentation for deprotonated benzoic acid derivatives.[9][10][11]

Key Fragmentation Pathways (ESI-):

  • Decarboxylation (CO₂, 44 Da): The most prominent fragmentation is the loss of carbon dioxide from the carboxylate group, resulting in a stable benzylic anion at m/z 242.1 . This is often the base peak in the spectrum for phenolic acids.[9][12]

  • Loss of the Cbz-group (C₈H₇NO₂, 149 Da): Cleavage of the N-C bond of the aromatic ring can lead to the loss of the entire benzyloxycarbonylamino group as a radical, with the charge remaining on the hydroxybenzoate fragment, though this is less common than decarboxylation. A more likely scenario involves rearrangements.

  • Cleavage of the Cbz-group: The deprotonated precursor can undergo cleavage within the Cbz group, potentially losing CO₂ (44 Da) from the carbamate portion, leading to a fragment at m/z 242.1 , which is isobaric with the decarboxylation product of the carboxylic acid. Further fragmentation would be needed to distinguish these pathways.

Caption: Proposed fragmentation pathways for this compound in ESI- mode.

Summary of Expected Fragmentation Data

The following table summarizes the key predicted ions for structural confirmation. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of each fragment.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment/Loss
ESI+ 288.1 ([M+H]⁺)270.118.0H₂O
196.092.1C₇H₈ (Toluene)
91.1197.0C₈H₉NO₅ (Tropylium ion formed)
ESI- 286.1 ([M-H]⁻)242.144.0CO₂
134.0108.1C₇H₈O (from m/z 242.1)

Experimental Protocol

This protocol provides a robust starting point for the analysis of this compound on a standard LC-MS/MS platform, such as a Q-TOF or Triple Quadrupole instrument.

Sample and Mobile Phase Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Mobile Phase A: Deionized water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).

Causality: Formic acid is used in positive mode to promote protonation ([M+H]⁺) and improve chromatographic peak shape. Ammonium acetate acts as a buffer in negative mode to facilitate deprotonation ([M-H]⁻) in a stable manner.

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 10% B

    • 12.1-15 min: 10% B (Re-equilibration)

Causality: A standard C18 column provides good retention for this moderately polar aromatic compound. The gradient ensures efficient elution and sharp peaks, which is critical for good ionization and sensitivity.

Mass Spectrometry (MS) Method
  • Ionization: Electrospray Ionization (ESI), run in separate positive and negative modes.

  • MS1 Full Scan:

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • MS/MS (Tandem MS) Scan:

    • Precursor Ion Selection: Isolate the appropriate precursor ion (m/z 288.1 for positive mode, m/z 286.1 for negative mode) with an isolation window of ~1 Da.

    • Collision Gas: Argon.

    • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV). This is a self-validating approach, as it allows for the observation of both low-energy (stable) and high-energy (more extensive) fragmentations in a single acquisition, providing a complete fragmentation map.[4]

Conclusion

The structural elucidation of this compound by tandem mass spectrometry is straightforward due to its predictable fragmentation behavior. In positive ion mode, the fragmentation is characterized by losses related to the Cbz-protecting group, such as the loss of toluene and the formation of the tropylium ion. In negative ion mode, the spectrum is dominated by a highly diagnostic loss of CO₂ from the carboxylic acid. The protocols and fragmentation pathways detailed in this note provide a comprehensive framework for researchers, scientists, and drug development professionals to confidently identify and characterize this compound and its analogues, ensuring the integrity of their synthetic workflows.

References

  • Suzuki, O., et al. (1991). Positive- and negative-ion mass spectrometry and rapid clean-up of some carbamate pesticides. PubMed. Available at: [Link]

  • Attygalle, A. B., et al. (2017). Collision-induced dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Journal of Mass Spectrometry. Available at: [Link]

  • Sinosaki, N., et al. (2020). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO. Available at: [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available at: [Link]

  • Zhang, Y., et al. (2015). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? Journal of Mass Spectrometry. Available at: [Link]

  • Sinosaki, N., et al. (2020). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS. ResearchGate. Available at: [Link]

  • Gucinski, A. C., et al. (2013). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Available at: [Link]

  • Zhu, Z., et al. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Semantic Scholar. Available at: [Link]

  • Attygalle, A. B., et al. (2017). Collision-Induced Dissociation processes of protonated benzoic acid and related compounds. ResearchGate. Available at: [Link]

  • Sinosaki, N., et al. (2019). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. ResearchGate. Available at: [Link]

  • Mestrelab Research. (2024). Ion Formation and Organic Fragmentation in LCMS. Mestrelab Research Blog. Available at: [Link]

  • ResearchGate. (2022). Proposed fragmentation patterns of isochlorogenic acid A. ResearchGate. Available at: [Link]

  • PubChemLite. (2025). 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid. PubChemLite. Available at: [Link]

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  • Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry. ResearchGate. Available at: [Link]

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  • Chace, D. H., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. PubMed. Available at: [Link]

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Application Notes and Protocols for Coupling Reactions Involving 3-(Cbz-amino)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting coupling reactions with 3-(Cbz-amino)-5-hydroxybenzoic acid. This trifunctional building block, featuring a carboxylic acid, a carbobenzyloxy (Cbz)-protected amine, and a phenolic hydroxyl group, is a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and bioactive compounds.[1][2][3] This guide delves into the strategic considerations for chemoselective coupling, focusing primarily on amide bond formation and esterification. Detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies are provided to ensure successful and reproducible outcomes.

Introduction and Strategic Overview

This compound presents a unique synthetic challenge and opportunity due to its three distinct functional groups. The Cbz group provides robust protection for the amine, which is stable under a variety of reaction conditions but can be readily removed via hydrogenolysis.[4][5] The carboxylic acid and the phenolic hydroxyl group are the primary sites for coupling reactions. The key to successfully utilizing this intermediate lies in the chemoselective activation and coupling of either the carboxylic acid or the hydroxyl group while the other functionalities remain intact.

Chemoselectivity: The Core Challenge

The primary consideration when designing a synthetic route involving this molecule is achieving chemoselectivity. The choice of coupling reagents and reaction conditions will determine whether the reaction proceeds through the carboxylic acid (to form an amide or ester) or the phenolic hydroxyl group (to form an ether or ester). This guide will focus on the two most common transformations: amide bond formation at the carboxylic acid and esterification at either the carboxylic acid or the phenolic hydroxyl.

Protecting Group Strategy

The Cbz group is an excellent choice for protecting the amino functionality. It is introduced by reacting the amino acid with benzyl chloroformate under basic conditions.[4][5][6] Its stability to both acidic and basic conditions used in many coupling reactions makes it a reliable protecting group.[7][8] Deprotection is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd/C) or transfer hydrogenation, which are mild conditions that are often compatible with other functional groups.[4][9]

Amide Bond Formation: Coupling at the Carboxylic Acid

The most common application of this compound is in the formation of amide bonds, a cornerstone of peptide synthesis and the construction of many pharmaceutical agents.[10] This involves the activation of the carboxylic acid moiety followed by nucleophilic attack by a primary or secondary amine.

Mechanism of Amide Bond Formation

The formation of an amide bond requires the activation of the carboxylic acid to create a more electrophilic species that can be readily attacked by an amine. The most common methods involve the use of carbodiimide reagents, often in conjunction with additives to improve efficiency and reduce side reactions like racemization.[11][12]

2.1.1. Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[13][14] The reaction proceeds through a highly reactive O-acylisourea intermediate.[13][14][15] This intermediate can then react directly with an amine to form the desired amide and a urea byproduct.[15]

However, the O-acylisourea intermediate is unstable and can undergo side reactions, such as rearranging to an unreactive N-acylurea or reacting with another molecule of the carboxylic acid to form a symmetric anhydride.[15] To mitigate these issues and improve reaction outcomes, additives are frequently employed.

2.1.2. The Role of Additives: HOBt and HATU

Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for efficient and clean amide coupling reactions.[12][16] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still sufficiently reactive to acylate the amine.[15] The use of these additives is strongly recommended to enhance reactivity and minimize epimerization.[17]

Modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), incorporate a HOAt moiety within their structure.[16][18] HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids, and it promotes rapid reaction kinetics with a low tendency for racemization.[17][18]

Amide_Coupling_Mechanism Carboxylic_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC, DCC) Carbodiimide->O_Acylisourea Amide_Product Amide Product (R-CONH-R') O_Acylisourea->Amide_Product + Amine Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Active_Ester Active Ester Intermediate (More Stable) O_Acylisourea->Active_Ester + HOBt/HOAt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Amine Amine (R'-NH₂) Amine->Amide_Product HOBt_HOAt Additive (HOBt/HOAt) HOBt_HOAt->Active_Ester Active_Ester->Amide_Product + Amine

Caption: Carbodiimide-mediated amide bond formation workflow.

Experimental Protocols for Amide Coupling

The following protocols provide detailed, step-by-step methodologies for common amide coupling reactions.

Protocol 2.2.1: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method for forming amide bonds.[19]

Materials and Reagents

Reagent/MaterialPurposeRecommended Supplier(s)
This compoundStarting MaterialCommercially Available
Amine (R-NH₂)Coupling PartnerCommercially Available
EDC (EDAC)Coupling AgentSigma-Aldrich, Fisher Scientific
HOBtAdditiveSigma-Aldrich, Fisher Scientific
DIPEANon-nucleophilic baseSigma-Aldrich, Fisher Scientific
Anhydrous DMFReaction SolventSigma-Aldrich, Fisher Scientific
Ethyl acetateExtraction SolventFisher Scientific
5% aq. LiClAqueous WashN/A
Saturated aq. NaHCO₃Aqueous WashN/A
BrineAqueous WashN/A
Anhydrous MgSO₄ or Na₂SO₄Drying AgentFisher Scientific

Procedure

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Addition of Base and Amine: Add the amine component (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add EDC (1.2 eq) portion-wise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aq. LiCl (3 times), saturated aq. NaHCO₃ (3 times), and brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2.2: HATU Mediated Amide Coupling

This protocol is particularly effective for sterically hindered amines or when rapid coupling is desired.[18][20]

Materials and Reagents

Reagent/MaterialPurposeRecommended Supplier(s)
This compoundStarting MaterialCommercially Available
Amine (R-NH₂)Coupling PartnerCommercially Available
HATUCoupling AgentSigma-Aldrich, Fisher Scientific
DIPEA or NMMNon-nucleophilic baseSigma-Aldrich, Fisher Scientific
Anhydrous DMF or NMPReaction SolventSigma-Aldrich, Fisher Scientific
Ethyl acetateExtraction SolventFisher Scientific
5% aq. LiClAqueous WashN/A
Saturated aq. NaHCO₃Aqueous WashN/A
BrineAqueous WashN/A
Anhydrous MgSO₄ or Na₂SO₄Drying AgentFisher Scientific

Procedure

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of Amine: Add the amine component (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.2.1.

Troubleshooting Amide Coupling Reactions
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Ineffective coupling; reactant degradation; moisture.Ensure anhydrous conditions. Use high-purity reagents. Consider a more powerful coupling agent like HATU.[19]
Formation of Side Products Racemization; N-acylurea formation (with carbodiimides).Ensure the use of HOBt or HOAt.[12] Avoid excess carbodiimide.
Difficult Purification Water-soluble byproducts (from EDC).[15]Perform thorough aqueous washes during work-up.

Esterification Reactions

Esterification of this compound can be directed towards either the carboxylic acid or the phenolic hydroxyl group, depending on the chosen conditions.[21]

Esterification of the Carboxylic Acid

The most common method for esterifying the carboxylic acid is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.[22][23]

Protocol 3.1.1: Fischer Esterification

Materials and Reagents

Reagent/MaterialPurposeRecommended Supplier(s)
This compoundStarting MaterialCommercially Available
Alcohol (R-OH)Esterifying AgentCommercially Available
Concentrated H₂SO₄ or p-TsOHAcid CatalystSigma-Aldrich, Fisher Scientific
Ethyl acetateExtraction SolventFisher Scientific
Saturated aq. NaHCO₃Aqueous WashN/A
BrineAqueous WashN/A
Anhydrous MgSO₄ or Na₂SO₄Drying AgentFisher Scientific

Procedure

  • Preparation: Suspend this compound (1.0 eq) in a large excess of the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification: Filter the drying agent, concentrate the filtrate, and purify the crude ester by recrystallization or column chromatography.

Selective Esterification of the Phenolic Hydroxyl Group

Selective esterification of the phenolic hydroxyl group in the presence of a free carboxylic acid is more challenging and typically requires protection of the carboxylic acid, followed by acylation of the phenol and subsequent deprotection.

Esterification_Workflow Start This compound Protect_COOH Protect Carboxylic Acid (e.g., as a methyl ester) Start->Protect_COOH Acylate_OH Acylate Phenolic OH (e.g., with Acyl Chloride/Base) Protect_COOH->Acylate_OH Deprotect_COOH Deprotect Carboxylic Acid (e.g., Saponification) Acylate_OH->Deprotect_COOH Final_Product Phenolic Ester Product Deprotect_COOH->Final_Product

Caption: Workflow for selective phenolic esterification.

Deprotection of the Cbz Group

A common final step after successful coupling is the removal of the Cbz protecting group to liberate the free amine.

Protocol 4.1: Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.[9]

Materials and Reagents

Reagent/MaterialPurposeRecommended Supplier(s)
Cbz-protected compoundStarting MaterialN/A
10% Palladium on carbon (Pd/C)CatalystSigma-Aldrich, Fisher Scientific
Methanol or EthanolSolventFisher Scientific
Hydrogen (H₂) gasHydrogen SourceN/A
Celite®Filtration AidSigma-Aldrich

Procedure

  • Dissolution: Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during filtration.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.

Conclusion

This compound is a versatile building block for the synthesis of complex molecules. Successful application hinges on a clear understanding of chemoselectivity and the appropriate choice of coupling reagents and reaction conditions. The protocols and strategic insights provided in this guide are designed to equip researchers with the necessary tools to effectively utilize this important synthetic intermediate. By carefully selecting the appropriate coupling strategy, researchers can achieve high yields and purity in the synthesis of novel amides and esters for a wide range of applications in drug discovery and materials science.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
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  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.
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  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • DeTar, D. F., & Silverstein, R. (n.d.). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society.
  • Fisher Scientific. (n.d.). Amide Synthesis.
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  • El-Faham, A., & Albericio, F. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Cayman Chemical. (n.d.). 3-Amino-5-hydroxybenzoic Acid (AHBA, CAS Number: 76045-71-1).
  • MedChemExpress. (n.d.). 3-Amino-5-hydroxybenzoic acid (AHBA).
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Guide to the Purification of 3-(Cbz-amino)-5-hydroxybenzoic acid: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cbz-amino)-5-hydroxybenzoic acid is a valuable trifunctional building block in organic synthesis, notably as a precursor for various pharmaceutical compounds and complex molecules.[1][2][3] Its synthetic utility is, however, critically dependent on its purity. The presence of starting materials, reagents, or side-products can impede downstream reactions, complicate kinetic studies, and introduce unwanted substances into final drug products. This guide provides a detailed examination of robust purification strategies for this compound, leveraging its unique physicochemical properties. We will explore recrystallization, acid-base extraction, and column chromatography, offering detailed protocols and the scientific rationale behind each technique to empower researchers in obtaining highly pure material.

Understanding the Molecule: Physicochemical Properties

The purification strategy for any compound begins with a thorough understanding of its physical and chemical properties. This compound possesses three distinct functional groups: a carboxylic acid, a phenolic hydroxyl group, and a carbamate-protected amine. This trifunctional nature governs its solubility, acidity, and polarity, which are the very levers we can pull during purification.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₅H₁₃NO₅-
Molecular Weight 287.27 g/mol Relevant for characterization and reaction stoichiometry.
Appearance Typically an off-white to pale solid.Color can be an initial, qualitative indicator of purity.
pKa (Carboxylic Acid) ~4.0-4.5 (Estimated)[4]The most acidic proton. Allows for selective deprotonation with weak bases like sodium bicarbonate for extraction.
pKa (Phenolic Hydroxyl) ~9-10 (Estimated)Less acidic than the carboxyl group. Requires a stronger base (e.g., NaOH) for deprotonation.
Solubility Soluble in polar organic solvents like DMSO, DMF, methanol, and ethyl acetate.[1][3] Limited solubility in water.[1] Practically insoluble in non-polar solvents like hexanes.Dictates the choice of solvents for recrystallization and chromatography. Differential solubility is the cornerstone of these techniques.

The key to separating this molecule from impurities lies in exploiting the significant pKa difference between the carboxylic acid and the phenol, and the overall polarity imparted by these groups, which is balanced by the hydrophobic benzyl portion of the Cbz protecting group.

Potential Impurities: Know Your Enemy

Effective purification requires anticipating the likely impurities arising from the synthesis. The most common synthesis involves the reaction of 3-amino-5-hydroxybenzoic acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[5]

Common Process-Related Impurities:

  • Unreacted Starting Material: 3-amino-5-hydroxybenzoic acid.

  • Excess Reagent: Benzyl chloroformate (Cbz-Cl) and its hydrolysis product, benzyl alcohol.

  • Di-Cbz-Protected Product: Reaction at both the amino and the phenolic hydroxyl groups.[6]

  • Benzyl Carbonate Species: Formed from side reactions of Cbz-Cl.

  • Polymeric Byproducts: Uncontrolled reactions leading to oligomers.

The purification strategies outlined below are designed to effectively remove these and other process-related contaminants.

Purification Strategy 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[7][8][9]

Causality Behind Experimental Choices:

  • Solvent System: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[8][10] For this compound, a mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexane is highly effective. The more polar solvent (Ethanol, Ethyl Acetate) dissolves the compound, while the addition of the anti-solvent (Water, Hexane) reduces the solubility and forces the pure compound to crystallize upon cooling, leaving impurities behind in the mother liquor.

  • Activated Carbon: Traces of colored, highly conjugated impurities can be removed by adding a small amount of activated carbon to the hot solution before filtration.[8]

Workflow for Recrystallization

A Dissolve Crude Product in Minimum Hot 'Good' Solvent (e.g., Ethyl Acetate) B Add Activated Carbon (Optional, for color removal) A->B if needed C Hot Gravity Filter to Remove Insoluble Impurities B->C D Add 'Poor' Solvent (Anti-solvent) (e.g., Hexane) until Cloudy C->D E Allow to Cool Slowly to Room Temperature D->E F Cool Further in Ice Bath to Maximize Yield E->F G Collect Crystals by Vacuum Filtration F->G H Wash Crystals with Cold Solvent Mixture G->H I Dry Crystals Under Vacuum H->I

Caption: General workflow for purification by recrystallization.

Protocol 1: Recrystallization using Ethyl Acetate/Hexane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethyl acetate to redissolve the precipitate.

  • Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethyl acetate/hexane mixture to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Purification Strategy 2: Acid-Base Extraction

This powerful technique exploits the acidic nature of the carboxylic acid and phenolic groups to separate the target compound from neutral or basic impurities.[11] By carefully selecting the pH, we can partition the compound between an aqueous and an organic phase.

Causality Behind Experimental Choices:

  • Weak Base Extraction: The carboxylic acid (pKa ~4-4.5) is significantly more acidic than the phenol (pKa ~9-10). Therefore, a weak base like sodium bicarbonate (NaHCO₃) is strong enough to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, but not the phenol. This allows for selective extraction into the aqueous phase, leaving neutral impurities (e.g., benzyl alcohol) and less acidic phenolic impurities in the organic layer.

  • Precipitation: After separating the aqueous layer, re-acidification with an acid like HCl will protonate the carboxylate, causing the purified product to precipitate out of the aqueous solution.

Workflow for Acid-Base Extraction

start Crude Product in Ethyl Acetate step1 Add NaHCO₃ (aq) Shake & Separate Layers start->step1:f0 org_layer Organic Layer (Neutral Impurities, e.g., Benzyl Alcohol) step1:f1->org_layer aq_layer Aqueous Layer (Sodium 3-(Cbz-amino)-5-hydroxybenzoate) step1:f1->aq_layer step2 Cool in Ice Bath Acidify with HCl (aq) to pH ~2 aq_layer->step2:f0 precipitate Precipitate Forms step2:f1->precipitate step3 Filter, Wash with Cold Water, and Dry precipitate->step3 final_product Pure Product step3->final_product

Caption: Separation logic for purification via acid-base extraction.

Protocol 2: Purification via Selective Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean flask.

  • Repeat: Perform the extraction of the organic layer one or two more times with fresh NaHCO₃ solution to ensure complete recovery. Combine all aqueous extracts.

  • Wash (Optional): "Back-wash" the combined aqueous layers with a small amount of fresh ethyl acetate to remove any trapped organic impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is approximately 2. A precipitate of the purified product should form.

  • Collection and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under high vacuum.

Purification Strategy 3: Flash Column Chromatography

For achieving the highest level of purity, particularly for removing impurities with similar solubility profiles, silica gel column chromatography is the method of choice.[10] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is a polar adsorbent. More polar compounds will interact more strongly and elute more slowly.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane ) and a more polar solvent (e.g., Ethyl Acetate ) is used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

  • Eluent Modification: Carboxylic acids can "streak" or "tail" on silica gel. Adding a small amount (~0.5-1%) of acetic acid to the mobile phase suppresses the deprotonation of the carboxylic acid on the silica surface, resulting in sharper peaks and better separation.

Workflow for Column Chromatography

A Prepare Slurry of Silica Gel in Low-Polarity Eluent B Pack Column with Slurry A->B C Adsorb Crude Product onto a Small Amount of Silica Gel D Load Sample onto Column B->D C->D E Elute with Mobile Phase, Gradually Increasing Polarity D->E F Monitor Elution by TLC E->F G Collect Fractions Containing the Pure Product F->G H Combine Pure Fractions and Evaporate Solvent G->H I Dry Purified Product Under Vacuum H->I

Caption: Step-by-step workflow for flash column chromatography.

Protocol 3: Flash Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good system will show the desired product with an R_f value of ~0.3-0.4 and good separation from impurities. A common starting point is a gradient of Ethyl Acetate in Hexane (e.g., 20% to 50% EtOAc in Hexane) with 0.5% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with low polarity. Collect fractions and monitor them by TLC.

  • Gradient (if necessary): Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the product.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, the purity of the final compound must be verified. A combination of methods provides the most reliable assessment.

TechniquePurposeTypical Conditions / Observations
TLC Quick purity check, R_f determination.Mobile Phase: 40:60:0.5 Ethyl Acetate/Hexane/Acetic Acid. Observation: A single, well-defined spot indicates high purity.[11]
HPLC Quantitative purity analysis.Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile in water with 0.1% TFA. Detector: UV at 227 nm. Observation: A single major peak.[3][12]
Melting Point Assess purity and identity.Observation: A pure compound will have a sharp melting point range that matches the literature value. Impurities typically depress and broaden the melting point range.[13]
¹H NMR Structural confirmation and impurity detection.Observation: The spectrum should match the expected structure with no significant peaks attributable to impurities.

Summary and Recommendations

The choice of purification method depends on the initial purity of the crude material, the required final purity, and the scale of the operation.

MethodSpeedScaleCostAchievable PurityBest For...
Recrystallization Moderatemg to kgLowGood to ExcellentLarge-scale purification of moderately impure, crystalline solids.
Acid-Base Extraction Fastmg to kgLowGoodRapidly removing neutral or basic impurities; initial cleanup.
Column Chromatography Slowmg to multi-gramHighExcellentAchieving >99% purity; separating closely related impurities.

For most applications, a two-step process is recommended for achieving the highest purity:

  • Initial Cleanup: Perform an acid-base extraction to rapidly remove the bulk of neutral impurities.

  • Final Polishing: Follow up with a careful recrystallization to remove any remaining closely related acidic or polar impurities. For drug development applications requiring the highest purity, flash chromatography should be employed as the final step.

References

  • Patents, G. (n.d.). Process for purifying aromatic amino acids.
  • Patents, G. (n.d.). Purification of benzoic acid.
  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF. Retrieved from [Link]

  • PubMed. (1965). SEPARATION AND PURIFICATION OF AROMATIC AMINO ACID TRANSAMINASES FROM RAT BRAIN. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. Retrieved from [Link]

  • ASM Journals. (n.d.). Purification and properties of aromatic amino acid aminotransferase from Klebsiella aerogenes. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Course Hero. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Patents, G. (n.d.). Process for producing N-protected amino acid.
  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

  • NIH. (n.d.). Purification and properties of aromatic amino acid aminotransferase from Klebsiella aerogenes. Retrieved from [Link]

  • PubMed. (2021). Benzoic acid-modified monolithic column for separation of hydrophilic compounds by capillary electrochromatography with high content of water in mobile phase. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoate. Retrieved from [Link]

  • Synfacts. (n.d.). First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. Retrieved from [Link]

  • Patents, G. (n.d.). Process for the preparation of 3-amino-5-hydroxybenzoic acids and derivatives and analogues thereof.
  • Clark, J. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PhytoBank. (2015). Showing 3-Amino-5-hydroxybenzoic acid (PHY0108450). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • PubMed. (2014). Related impurities in peptide medicines. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • ResearchGate. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Impurity profile of amino acids?. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-(Cbz-amino)-5-hydroxybenzoic Acid as a Scaffold for Novel Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the experimental applications of 3-(Cbz-amino)-5-hydroxybenzoic acid in drug discovery.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds is a critical starting point for developing first-in-class therapeutics. While this compound is not an endogenously active agent, its true potential lies in its utility as a versatile chemical scaffold. Its structure presents three key features for medicinal chemistry exploration: a carboxylic acid, a carbobenzyloxy (Cbz)-protected amine, and a hydroxyl group on a central benzene ring. This arrangement offers multiple points for chemical diversification, making it an attractive starting point for library synthesis aimed at challenging targets, such as protein-protein interactions (PPIs).

PPIs represent a vast class of therapeutic targets that have been historically deemed "undruggable" due to their large, flat, and featureless binding interfaces. However, the discovery of small molecule "hot spot" binders has revitalized this field. The this compound scaffold provides a rigid core from which to project chemical functionalities into these hot spot pockets, enabling the disruption of disease-relevant PPIs.

The Cbz-protecting group, while primarily used in synthesis, can be strategically retained or modified in initial screening campaigns to explore the chemical space around the amine. Subsequent removal and derivatization of the freed amine, along with modifications at the carboxylic acid and hydroxyl positions, allow for a systematic structure-activity relationship (SAR) exploration.[1]

This guide provides a comprehensive overview of how to leverage this scaffold in a hypothetical drug discovery campaign targeting the inhibition of an oncogenic PPI. We will detail the strategic workflow, from initial library synthesis to biophysical and cell-based characterization of potential inhibitors.

Part 1: The Drug Discovery Workflow - A Scaffold-Based Approach

A successful drug discovery campaign requires a logical progression from initial hit identification to lead optimization. For our scaffold, we propose a multi-stage screening cascade designed to efficiently identify and validate potent and selective inhibitors of a hypothetical PPI, "TargetP-PartnerP," implicated in a cancer signaling pathway.

The causality behind this workflow is to use high-throughput, less resource-intensive assays first to cast a wide net, followed by more complex, physiologically relevant assays to filter and characterize the most promising hits.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Cellular Activity & Lead Optimization start Scaffold: this compound lib Combinatorial Library Synthesis start->lib hts High-Throughput Screening (HTS) via Fluorescence Polarization lib->hts hit_val Hit Confirmation & Dose-Response (IC50) hts->hit_val biophys Biophysical Validation (SPR/BLI) hit_val->biophys sar Preliminary SAR biophys->sar cell_assay Cell-Based Target Engagement Assay sar->cell_assay func_assay Functional Phenotypic Assays (e.g., Proliferation, Apoptosis) cell_assay->func_assay lead_op Lead Optimization func_assay->lead_op

Caption: A streamlined workflow for identifying PPI inhibitors.

Part 2: Biophysical Assays for Hit Identification and Validation

Biophysical assays are fundamental to drug discovery as they provide direct evidence of a compound binding to its target.[2] They are essential for validating hits from primary screens and for quantifying the binding affinity and kinetics that drive lead optimization.

Primary High-Throughput Screening: Fluorescence Polarization (FP) Assay

Principle and Rationale: Fluorescence Polarization (FP) is an ideal HTS method for PPI inhibitors.[3][4] It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In our context, a small fluorescently-labeled peptide derived from PartnerP ("FP-probe") will be incubated with the larger TargetP protein. In the unbound state, the small FP-probe tumbles rapidly, resulting in low polarization. When bound to TargetP, the complex tumbles much slower, leading to high polarization. A compound from our library that successfully disrupts this interaction will displace the FP-probe, causing a decrease in polarization. This assay is homogenous (no-wash), scalable, and cost-effective for screening large compound libraries.[5]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 0.01% Triton X-100 and 1 mM DTT. The detergent is crucial to prevent non-specific aggregation of compounds.

    • TargetP Protein: Recombinant, purified TargetP diluted to a working concentration of 2x the final assay concentration (e.g., 20 nM for a 10 nM final concentration) in Assay Buffer. The optimal concentration should be determined experimentally and is typically around the Kd of the protein-probe interaction.

    • FP-Probe: Synthesized peptide from PartnerP with a 5-FAM or similar fluorophore, diluted to a working concentration of 2x the final assay concentration (e.g., 10 nM for a 5 nM final concentration) in Assay Buffer.

    • Compound Library: Compounds derived from the this compound scaffold, prepared as 10 mM DMSO stocks and serially diluted to create a concentration range for testing (e.g., from 100 µM to 1 nM).

  • Assay Procedure (384-well format):

    • Add 5 µL of Assay Buffer to all wells of a black, low-volume 384-well plate.

    • Add 100 nL of compound solution from the library plates using a pintool or acoustic dispenser. For controls, add 100 nL of DMSO.

    • Add 5 µL of the 2x TargetP protein solution to all wells except the "probe only" controls (which receive an additional 5 µL of Assay Buffer).

    • Incubate the plate for 15 minutes at room temperature to allow for compound-protein binding.

    • Add 5 µL of the 2x FP-probe solution to all wells.

    • Incubate for 30-60 minutes at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.

    • Read the plate on a plate reader equipped with appropriate polarization filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the polarization (mP) values for each well.

    • The "High Signal" control (DMSO + TargetP + FP-probe) represents the intact PPI.

    • The "Low Signal" control (DMSO + FP-probe only) represents the unbound probe.

    • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])

    • Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Hit Validation and Kinetic Analysis: Surface Plasmon Resonance (SPR)

Principle and Rationale: Once hits are identified from the FP screen, it is crucial to confirm direct binding to the target protein and to characterize the binding kinetics (association and dissociation rates). Surface Plasmon Resonance (SPR) is a label-free technology that measures changes in refractive index at the surface of a sensor chip as molecules bind and dissociate.[6][7] By immobilizing TargetP on the chip, we can flow compounds over the surface and directly measure binding. This technique is invaluable for eliminating false positives from the primary screen (e.g., fluorescent compounds or aggregators) and for providing detailed kinetic data (kon, koff) that informs SAR.[2]

Detailed Protocol:

  • Chip Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC and NHS according to the manufacturer's protocol.

    • Immobilize recombinant TargetP onto one flow cell of the chip via amine coupling to a target density (e.g., 5000-10000 RU).

    • A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding.

    • Deactivate and wash the chip surface.

  • Binding Analysis:

    • Running Buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4.

    • Prepare a dilution series of the hit compound in Running Buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a zero-concentration blank).

    • Inject the compound solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 seconds).

    • Allow the compound to dissociate by flowing Running Buffer over the chip for a set dissociation time (e.g., 300 seconds).

    • After each cycle, regenerate the chip surface if necessary with a short pulse of a mild regeneration solution (e.g., low pH glycine or high salt buffer) to remove any remaining bound compound.

  • Data Analysis:

    • The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and the signal from the blank (zero-concentration) injection.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

    • A confirmed hit will show concentration-dependent binding to the target flow cell.

Parameter Fluorescence Polarization (FP) Surface Plasmon Resonance (SPR)
Principle Measures changes in molecular tumblingMeasures changes in refractive index
Format Homogenous, in-solutionHeterogeneous, surface-based
Throughput High (384/1536-well)Medium to Low
Primary Use HTS, IC50 determinationHit validation, kinetics (kon, koff), KD
Labeling Requires fluorescent probeLabel-free
Information Potency (IC50)Affinity (KD), Kinetics

Part 3: Cell-Based Assays for Physiological Relevance

While biophysical assays confirm direct binding, they do not guarantee activity in a cellular environment.[8] Cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in the complex milieu of the cytoplasm, and exert a desired biological effect.[9][10][11]

Target Engagement: NanoBRET™ Protein-Protein Interaction Assay

Principle and Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for measuring protein interactions in living cells.[12] One protein of the PPI pair (e.g., TargetP) is fused to a bright, energy-efficient NanoLuc® luciferase (the donor), and the other protein (PartnerP) is fused to a HaloTag® protein that is labeled with a fluorescent ligand (the acceptor). If the two proteins interact, the donor and acceptor are brought into close proximity (<10 nm), allowing for efficient energy transfer from the luciferase to the fluorophore, which then emits light at its characteristic wavelength. A compound that disrupts the PPI will decrease the BRET signal in a dose-dependent manner. This assay provides definitive evidence of target engagement within a physiological context.[4]

Detailed Protocol:

  • Cell Line and Plasmid Preparation:

    • Co-transfect a suitable human cell line (e.g., HEK293T) with two plasmids: one encoding for TargetP-NanoLuc and another for HaloTag-PartnerP.

    • Optimize the ratio of the plasmids to achieve a good assay window.

  • Assay Procedure (96-well format):

    • Plate the co-transfected cells in a white, 96-well culture plate and allow them to adhere overnight.

    • Prepare serial dilutions of the validated hit compounds in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Incubate for a period of time (e.g., 2-4 hours) to allow for cell entry and target engagement.

    • Prepare the NanoBRET™ reagents according to the manufacturer's protocol. This involves adding the HaloTag® NanoBRET™ 618 Ligand (the acceptor) to the medium first, followed by a further incubation to allow for labeling.

    • Finally, add the NanoLuc® substrate (furimazine) to all wells.

    • Immediately read the plate on a luminometer capable of sequentially measuring the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle (DMSO) control.

    • Plot the normalized BRET ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the cellular IC50 value.

G cluster_0 NanoBRET Principle cluster_1 Proteins Interact cluster_2 Interaction Disrupted TargetP TargetP-NanoLuc (Donor) PartnerP HaloTag-PartnerP (Acceptor) Compound Inhibitor Compound TargetP_unbound TargetP_unbound Compound->TargetP_unbound Binds to TargetP, prevents interaction PartnerP_unbound PartnerP_unbound Compound->PartnerP_unbound Binds to TargetP, prevents interaction TargetP_bound TargetP_bound PartnerP_bound PartnerP_bound TargetP_bound->PartnerP_bound Proximity < 10nm BRET Energy Transfer (BRET Signal) TargetP_bound->BRET Substrate -> Light (460nm) Light_Out Acceptor Emission PartnerP_bound->Light_Out Light Emission (>610nm) BRET->PartnerP_bound Energy Transfer NoBRET No Energy Transfer (No BRET Signal) TargetP_unbound->NoBRET Substrate -> Light (460nm)

Caption: Mechanism of the NanoBRET PPI Assay.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel PPI inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and a well-designed screening cascade can efficiently identify and validate potent, cell-active lead compounds. By integrating high-throughput biophysical methods like Fluorescence Polarization with rigorous validation techniques such as Surface Plasmon Resonance and physiologically relevant cell-based assays like NanoBRET, researchers can confidently advance compounds through the drug discovery pipeline. This structured, evidence-based approach maximizes the potential of this versatile scaffold to yield next-generation therapeutics for challenging diseases.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health.
  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Nuvisan.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20). BioIVT.
  • Cell-Based Assay Development | Custom Assays for Drug Discovery. (n.d.). Concept Life Sciences.
  • Cell-Based Assays - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays - NCBI. (2017, November 20). National Center for Biotechnology Information.
  • Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - NCBI. (2012, March 18). National Center for Biotechnology Information.
  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024, February 1). EurekAlert!.
  • High Throughput Screening Methods for PPI Inhibitor Discovery. (2020, December 15). Royal Society of Chemistry.
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - MDPI. (n.d.). MDPI.
  • Modern Biophysical Methods for Screening and Drug Discovery. (n.d.). Royal Society of Chemistry.
  • Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype - Frontiers. (2022, September 5). Frontiers.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (n.d.). National Center for Biotechnology Information.
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega. (2024, April 10). ACS Publications.
  • 3-Amino-5-hydroxybenzoic acid (AHBA) | Drug Intermediate | MedChemExpress. (n.d.). MedChemExpress.
  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (n.d.). Journal of Antibiotics.
  • Biophysical Assays - Ichor Life Sciences. (n.d.). Ichor Life Sciences.
  • 3-Amino-5-hydroxybenzamide|CAS 176442-22-1 - Benchchem. (n.d.). BenchChem.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Cbz-amino)-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Cbz-amino)-5-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, particularly concerning the formation of undesired side products. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your reaction conditions.

I. Understanding the Core Reaction and Key Challenges

The synthesis of this compound typically involves the protection of the amino group of 3-amino-5-hydroxybenzoic acid using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[1][2] While seemingly straightforward, the trifunctional nature of the starting material presents a significant selectivity challenge.

The starting material, 3-amino-5-hydroxybenzoic acid, possesses three nucleophilic sites:

  • The Aromatic Amine (-NH₂): The primary target for Cbz protection.

  • The Phenolic Hydroxyl (-OH): A competing nucleophile that can also be acylated by Cbz-Cl.

  • The Carboxylic Acid (-COOH): Under basic conditions, this exists as a carboxylate (-COO⁻), which is generally a poor nucleophile but can play a role in the reaction's solubility and overall environment.

The primary challenge is to achieve selective N-acylation without significant O-acylation of the phenolic hydroxyl group.

II. Visualizing the Reaction Pathways

To better understand the potential outcomes, let's visualize the intended reaction and the most common side reactions.

Main Reaction Pathway

Main_Reaction cluster_reactants Reactants cluster_conditions Conditions Start 3-Amino-5-hydroxybenzoic Acid Product This compound (Desired Product) Start->Product Selective N-Acylation CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Product Base Aq. Base (e.g., Na₂CO₃) pH 8-10 Base->Product

Caption: Intended reaction for selective N-protection.

Common Side Reaction Pathways

Side_Reactions Start 3-Amino-5-hydroxybenzoic Acid Desired This compound Start->Desired N-Acylation (Favored) Side_O 3-Amino-5-(benzyloxycarbonyloxy)benzoic acid (O-Acyl Side Product) Start->Side_O O-Acylation (Less Favored) Side_NO 3-(Cbz-amino)-5-(benzyloxycarbonyloxy)benzoic acid (N,O-Diacyl Side Product) Desired->Side_NO Further O-Acylation Side_O->Side_NO Further N-Acylation

Sources

Technical Support Center: Synthesis of 3-(Cbz-amino)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Cbz-amino)-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and improving your reaction yields.

This compound is a valuable intermediate, leveraging the robust benzyloxycarbonyl (Cbz) protecting group to shield the amine functionality of 3-amino-5-hydroxybenzoic acid (3,5-AHBA). 3,5-AHBA itself is a critical precursor for a wide array of natural products, including ansamycin antibiotics and the antitumor agent mitomycin C.[1][2] The successful synthesis of its Cbz-protected form is a key step in the multi-step preparation of more complex molecular architectures.

Synthetic Pathway Overview

The primary route to this compound involves the N-protection of 3-amino-5-hydroxybenzoic acid using benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[3][4]

Synthetic_Pathway SM 3-Amino-5-hydroxybenzoic Acid Product This compound SM->Product Schotten-Baumann Reaction Reagent Benzyl Chloroformate (Cbz-Cl) + Base (e.g., NaHCO₃, NaOH) Reagent->Product

Caption: General synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing likely causes and actionable solutions.

Issue 1: Consistently Low or No Product Yield

Question: My reaction to form this compound is resulting in a very low yield, or in some cases, no desired product at all. What are the potential causes?

Answer: This is a common issue that typically points to problems with reagents, reaction conditions, or competing side reactions. A systematic evaluation is crucial.[5][6]

Possible Causes & Solutions:

  • Poor Reagent Quality:

    • Benzyl Chloroformate (Cbz-Cl) Degradation: Cbz-Cl is highly sensitive to moisture and can hydrolyze over time to benzyl alcohol and HCl. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.

    • Starting Material Impurity: The purity of the 3-amino-5-hydroxybenzoic acid is paramount. Impurities can interfere with the reaction or complicate purification. Ensure its purity via NMR or melting point analysis before starting.[7]

  • Incorrect Reaction Conditions:

    • Inadequate pH Control: The Schotten-Baumann reaction requires a basic environment to neutralize the HCl byproduct.[3] If the pH is too low, the starting amine will be protonated, rendering it non-nucleophilic. If the pH is too high, it can promote the hydrolysis of Cbz-Cl and may lead to racemization if chiral centers are present.[3] The optimal pH is typically between 8 and 10.

    • Low Temperature: While the reaction is often started at 0-5 °C to control the initial exothermic addition of Cbz-Cl, allowing the reaction to slowly warm to room temperature is often necessary for it to proceed to completion.[4]

  • Poor Solubility:

    • 3-amino-5-hydroxybenzoic acid has limited solubility in many organic solvents. A common solvent system is a biphasic mixture, such as dioxane/water or acetone/water, with a base like sodium bicarbonate or sodium hydroxide to facilitate the dissolution of the starting material in the aqueous layer.

  • Side Reactions:

    • O-Acylation: The phenolic hydroxyl group can also be acylated by Cbz-Cl, especially under strongly basic conditions, leading to an unwanted diester byproduct.

    • Carboxylic Acid Esterification: Although less common under these conditions, the formation of a benzyl ester at the carboxylic acid position is a potential side reaction.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents Verify Purity & Activity of Starting Material & Cbz-Cl Start->CheckReagents CheckConditions Review Reaction Conditions (pH, Temp, Solvent) CheckReagents->CheckConditions Reagents OK ReagentsBad Solution: Use fresh Cbz-Cl. Purify starting material. CheckReagents->ReagentsBad Degraded/Impure AnalyzeCrude Analyze Crude Product (TLC, NMR, LC-MS) CheckConditions->AnalyzeCrude Conditions Correct ConditionsBad Solution: Optimize pH (8-10). Adjust temperature. Use co-solvent (e.g., acetone/water). CheckConditions->ConditionsBad Suboptimal SideProducts Side Products Identified? AnalyzeCrude->SideProducts SideProductSolution Solution: Control stoichiometry. Maintain lower temperature. Adjust pH to favor N-acylation. SideProducts->SideProductSolution Yes IncompleteReaction Solution: Increase reaction time. Improve stirring. Ensure reagent stoichiometry. SideProducts->IncompleteReaction No (Starting Material Remains)

Sources

Technical Support Center: Challenges in the Deprotection of 3-(Cbz-amino)-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 3-(Cbz-amino)-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the removal of the carbamoyl (Cbz or Z) protecting group from this multifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common experimental issues.

Introduction: The Synthetic Challenge

The deprotection of this compound presents a unique set of challenges due to the presence of three distinct functional groups on the aromatic ring: the Cbz-protected amine, a phenolic hydroxyl group, and a carboxylic acid. The interplay of these groups can lead to sluggish reactions, catalyst deactivation, and unwanted side reactions. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Troubleshooting Guide

This section provides solutions to common problems observed during the deprotection of this compound.

Issue 1: My catalytic hydrogenation (Pd/C, H₂) is slow or incomplete.

Question: I am attempting to deprotect this compound using standard palladium on carbon with hydrogen gas, but the reaction is either very slow or stalls before completion. What are the potential causes and how can I resolve this?

Answer: This is a common issue when dealing with substrates containing phenolic hydroxyl groups and carboxylic acids. The problem often stems from catalyst inhibition or poor catalyst activity. Here’s a systematic approach to troubleshooting this problem.

Potential Causes and Solutions:

  • Catalyst Poisoning by the Phenolic Hydroxyl Group: Phenols can adsorb onto the palladium surface, inhibiting its catalytic activity. While not as severe as sulfur compounds, this interaction can significantly slow down the hydrogenolysis of the Cbz group.

  • Acidity of the Medium: The presence of the carboxylic acid and the weakly acidic phenol can create an acidic environment that may not be optimal for the catalyst's performance.

  • Poor Solubility: The substrate may have limited solubility in common hydrogenation solvents, leading to a slow reaction rate.

Workflow for Troubleshooting Incomplete Hydrogenolysis:

start Incomplete Hydrogenolysis cause1 Potential Catalyst Poisoning (Phenol/Carboxylic Acid) start->cause1 cause2 Poor Catalyst Activity start->cause2 cause3 Sub-optimal Reaction Conditions start->cause3 solution1a Option A: Use a Catalyst Poison (e.g., Pyridine) cause1->solution1a Chemoselective Approach solution1b Option B: Switch to Transfer Hydrogenation cause1->solution1b Alternative Hydrogen Source solution2 Increase Catalyst Loading or Use a More Active Catalyst (e.g., Pd(OH)₂/C) cause2->solution2 solution3 Optimize Solvent and Temperature cause3->solution3

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Recommended Protocols:

Protocol 1: Catalytic Hydrogenolysis with Pyridine as a Catalyst Poison

This method leverages the finding that pyridine can act as a catalyst poison to selectively inhibit the hydrogenolysis of other sensitive groups without significantly affecting Cbz deprotection[1][2][3].

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol.

  • Additive: Add pyridine (1-2 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the mixture.

  • Hydrogenation: Place the reaction under an atmosphere of hydrogen (H₂, 1 atm or higher pressure) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

Catalytic transfer hydrogenation is often a milder and safer alternative to using hydrogen gas and can be more effective for substrates prone to catalyst poisoning.

  • Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of methanol and water.

  • Hydrogen Donor: Add ammonium formate (4-6 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Filter the reaction through Celite® to remove the catalyst.

  • Isolation: Evaporate the solvent. The excess ammonium formate can be removed by lyophilization or by dissolving the residue in a suitable organic solvent and washing with brine.

MethodKey ReagentsAdvantagesPotential Drawbacks
Hydrogenolysis with Pyridine H₂, Pd/C, PyridineChemoselective, can prevent unwanted side reactions.Pyridine can be difficult to remove; optimization of pyridine amount may be needed.
Transfer Hydrogenation Ammonium Formate, Pd/CMilder conditions, avoids flammable H₂ gas, often faster for problematic substrates.Removal of excess ammonium formate can be challenging.
Issue 2: I am observing side reactions, such as reduction of the aromatic ring.

Question: During my attempts at Cbz deprotection, I am seeing byproducts that suggest over-reduction, including saturation of the benzoic acid ring. How can I prevent this?

Answer: Over-reduction is a risk in catalytic hydrogenation, especially with prolonged reaction times or highly active catalysts. The electron-donating nature of the amino and hydroxyl groups can activate the aromatic ring towards hydrogenation.

Workflow for Preventing Over-reduction:

start Over-reduction Observed cause1 Highly Active Catalyst start->cause1 cause2 Prolonged Reaction Time start->cause2 cause3 Harsh Reaction Conditions start->cause3 solution1 Use a Milder Catalyst (e.g., 5% Pd/C) cause1->solution1 solution2 Careful Reaction Monitoring (TLC, LC-MS) cause2->solution2 solution3 Switch to a Non-Reductive Method (e.g., Acid-Mediated Cleavage) cause3->solution3

Caption: Decision-making workflow to prevent over-reduction.

Recommended Alternative Protocol:

Protocol 3: Acid-Mediated Deprotection with HBr in Acetic Acid

For substrates that are sensitive to reduction, acid-mediated cleavage is a robust alternative.[4][5]

  • Dissolution: Dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (2-4 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, the product can often be precipitated by the addition of cold diethyl ether. The resulting solid can be collected by filtration and washed with ether to remove impurities.

MethodKey ReagentsAdvantagesPotential Drawbacks
Acid-Mediated Cleavage HBr in Acetic AcidAvoids catalytic reduction, suitable for sensitive substrates, often rapid.Harsh acidic conditions may not be compatible with other acid-labile functional groups.

Frequently Asked Questions (FAQs)

Q1: Can I use transfer hydrogenation with other hydrogen donors? A1: Yes, besides ammonium formate, other hydrogen donors like formic acid, cyclohexene, or triethylsilane can be used in combination with Pd/C.[6] The choice of donor can sometimes influence the reaction rate and selectivity.

Q2: My product amine seems to be deactivating the catalyst. What can I do? A2: The product, 3-amino-5-hydroxybenzoic acid, is an amine and can coordinate to the palladium catalyst, leading to deactivation.[7] Performing the hydrogenation in a slightly acidic solvent, such as methanol with a small amount of acetic acid, can protonate the product amine, preventing its coordination to the catalyst and improving the reaction rate.

Q3: Are there any metal-free methods for Cbz deprotection of this substrate? A3: Yes, acid-mediated deprotection using HBr in acetic acid is a common metal-free method.[4][5] Other Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP) have also been reported for Cbz deprotection and can be effective, offering good functional group tolerance.[5][8] Additionally, nucleophilic deprotection methods using reagents like 2-mercaptoethanol have been developed, which are superior for substrates with functionalities sensitive to standard hydrogenolysis or Lewis acid conditions.[8][9]

Q4: How does the carboxylic acid group affect the deprotection? A4: The carboxylic acid can influence the reaction in several ways. It can affect the substrate's solubility and can contribute to an acidic environment, which might inhibit the catalyst. In some cases, under forcing hydrogenation conditions, carboxylic acids can be reduced, although this typically requires harsher conditions than Cbz deprotection.[10][11]

Q5: What is the best way to monitor the reaction progress? A5: Thin Layer Chromatography (TLC) is a quick and effective method. A suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) should be developed to clearly separate the starting material, product, and any potential byproducts. Staining with ninhydrin can be used to visualize the product amine. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Sajiki, H., & Hirota, K. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. ResearchGate. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Request PDF on ResearchGate. [Link]

  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic letters, 8(15), 3279-3281. [Link]

  • Park, S., & Lee, Y. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). [Link]

  • Franck, R. W. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Request PDF on ResearchGate. [Link]

  • Various Authors. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate. [Link]

  • Ogiwara, Y., Uchiyama, N., & Sakai, N. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2150-2156. [Link]

  • Saroha, M., Aggarwal, K., Bartwal, G., & Kumar, J. M. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Monatshefte für Chemie-Chemical Monthly, 149(12), 2231-2237. [Link]

  • Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. ResearchGate. [Link]

  • Gowda, D. C. (2001). The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate. ResearchGate. [Link]

  • Studley, J. (2023). To Deprotect and Serve. Scientific Update. [Link]

  • Common Organic Chemistry. Cbz Protection - Common Conditions. [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. ResearchGate. [Link]

  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]

  • Franck, R. W. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

  • Jentoft, F. C. (2013). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Song, G. Q., Huang, X. F., Yang, B., & Wang, L. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. [Link]

  • Chen, X., Wang, Z., Daly, H., Morgan, R., Manyar, H., Byrne, C., ... & Hardacre, C. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. SciSpace. [Link]

  • Chen, X., Wang, Z., Daly, H., Morgan, R., Manyar, H., Byrne, C., ... & Hardacre, C. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. Research Explorer. [Link]

Sources

3-(Cbz-amino)-5-hydroxybenzoic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Cbz-amino)-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the smooth progress of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a derivative of 3-amino-5-hydroxybenzoic acid where the amino group is protected by a carboxybenzyl (Cbz) group. This protection makes it a valuable intermediate in multi-step organic syntheses, particularly in peptide chemistry and the development of complex bioactive molecules.[] The solubility can be challenging due to the presence of both a large, non-polar Cbz group and polar functional groups (a carboxylic acid and a hydroxyl group), which give the molecule a dual nature that complicates its dissolution in a single solvent type.

Q2: What are the generally recommended solvents for dissolving this compound?

While specific quantitative data for this compound is not widely published, based on its structure and the properties of its parent compound, 3-amino-5-hydroxybenzoic acid, the following solvents are recommended for initial trials:

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent starting points for creating stock solutions.[2]

  • Ethers and Esters: Tetrahydrofuran (THF) and ethyl acetate may also be effective, particularly with gentle heating. Cbz-protected amino acids are often extracted into ethyl acetate during synthesis.[]

  • Alcohols: Methanol and ethanol can be used, although solubility might be more limited compared to DMSO or DMF.

Q3: Is this compound soluble in water?

In its neutral form, this compound is expected to have very low solubility in water at neutral pH due to the hydrophobic Cbz group. However, its solubility is highly dependent on pH.

Q4: How does pH affect the aqueous solubility of this compound?

The molecule has two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group. At alkaline pH (typically pH > 8), these groups will deprotonate to form the carboxylate and phenoxide anions, respectively. The resulting salt form is significantly more polar and will exhibit much greater solubility in aqueous solutions.[3][4]

Q5: Can I heat the mixture to improve solubility?

Yes, gentle heating can be an effective method to increase the rate of dissolution and the amount of solute that can be dissolved, especially in organic solvents. However, it is crucial to be mindful of the compound's stability at elevated temperatures. Always start with gentle warming (e.g., 40-50°C) and monitor for any signs of degradation.

Troubleshooting Guide: Common Solubility Issues

Issue 1: My this compound is not dissolving in my chosen organic solvent at room temperature.

  • Explanation: The crystalline nature of many Cbz-protected amino acids can sometimes make them slow to dissolve.[]

  • Solution Pathway:

    • Increase Mixing: Ensure the solution is being vigorously stirred or vortexed.

    • Gentle Heating: Warm the mixture to 40-50°C. This often provides the necessary energy to overcome the crystal lattice energy.

    • Sonication: Use a sonication bath to break up solid aggregates and enhance dissolution.[5]

    • Solvent Change: If the compound remains insoluble, consider switching to a more polar aprotic solvent like DMSO or DMF, which are generally effective for this class of compounds.[2]

Issue 2: The compound precipitated out of my aqueous reaction buffer when I added it from an organic stock solution.

  • Explanation: This is a common issue when adding a water-insoluble compound from a concentrated organic stock into an aqueous medium. The organic solvent disperses, and the compound crashes out as it comes into contact with the water.

  • Solution Pathway:

    • pH Adjustment of the Aqueous Buffer: The most reliable solution is to increase the pH of your aqueous buffer to above 8. This will deprotonate the carboxylic acid and hydroxyl groups, forming a soluble salt. Add the organic stock solution slowly to this alkaline buffer while stirring vigorously.

    • Use of Co-solvents: If the reaction conditions are sensitive to high pH, consider adding a water-miscible co-solvent (e.g., THF, methanol, or DMSO) to the aqueous buffer before adding your compound. This will increase the overall polarity of the solvent system, helping to keep your compound in solution. Be sure to verify that the co-solvent does not interfere with your downstream applications.

    • Slower Addition and Vigorous Stirring: Add the organic stock solution dropwise to the surface of the vortexing aqueous buffer. This can sometimes help to disperse the compound quickly enough to prevent large-scale precipitation.

Issue 3: I observe a gummy or oily substance instead of a clear solution.

  • Explanation: This may indicate the formation of a eutectic mixture, which can occur with Cbz-amino acids, or that the compound is "oiling out" of solution.[] This can happen if the solvent is not optimal or if impurities are present.

  • Solution Pathway:

    • Add More Solvent: The simplest first step is to add more of the same solvent to see if the substance will eventually dissolve at a lower concentration.

    • Try a Different Solvent: Switch to a solvent with a different polarity. For example, if you are seeing this in ethyl acetate, try dissolving a small amount in DMSO to see if a true solution forms.

    • Purification Check: The issue might be due to impurities. Consider re-purifying your material.

Experimental Protocols for Enhancing Solubility

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is suitable for preparing a stock solution for use in organic synthesis or for dilution into aqueous buffers.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add a small volume of DMSO or DMF to the vial. For example, start with 200 µL for every 10 mg of compound.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If not fully dissolved, gently warm the vial to 40-50°C in a water bath or on a heat block.

    • Sonication for 5-10 minutes can also be effective.

  • Dilution to Final Concentration: Once the solid is fully dissolved, add more solvent to reach the desired final concentration.

Protocol 2: Solubilization in Aqueous Solutions via pH Adjustment

This protocol is ideal for preparing the compound for use in biological assays or aqueous reactions where a neutral or alkaline pH is acceptable.

  • Initial Suspension: Suspend the weighed this compound in the desired volume of water or aqueous buffer (e.g., PBS). The compound will likely not dissolve at this stage.

  • pH Adjustment: While stirring the suspension, add a 1 M solution of a suitable base (e.g., NaOH or KOH) dropwise.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the solid completely dissolves. The pH will typically need to be > 8.

  • Final pH and Volume Adjustment: Once the compound is dissolved, adjust the pH to the desired final value for your experiment using 1 M HCl or 1 M NaOH. Top up with water or buffer to the final desired volume.

Data Presentation

Solvent Type Recommended Solvents Predicted Solubility Notes
Polar Aprotic DMSO, DMFHighRecommended for preparing concentrated stock solutions.
Esters Ethyl AcetateModerateOften used for extraction during synthesis. Solubility may be improved with gentle heating.
Ethers THF, DioxaneModerateGood for reactions, may require some heating.
Alcohols Methanol, EthanolLow to ModerateMay be suitable for some applications, but solubility is generally lower than in polar aprotic solvents.
Aqueous Water, BuffersVery Low (at neutral pH)Solubility is highly dependent on pH; becomes high at alkaline pH (>8).

Visualization of Experimental Workflow

Below is a decision-making workflow for solubilizing this compound for a generic experiment.

Solubility_Workflow start Start: Need to dissolve This compound organic_solvent Is the final application in an organic or aqueous medium? start->organic_solvent stock_prep Prepare concentrated stock in DMSO or DMF. (See Protocol 1) organic_solvent->stock_prep Organic aqueous_medium Is an alkaline pH (>8) acceptable for the experiment? organic_solvent->aqueous_medium Aqueous end Proceed with Experiment stock_prep->end ph_adjustment Solubilize directly in aqueous buffer using pH adjustment. (See Protocol 2) aqueous_medium->ph_adjustment Yes co_solvent Use a co-solvent system. (e.g., add up to 10% DMSO to buffer) aqueous_medium->co_solvent No ph_adjustment->end co_solvent->end

Caption: Decision workflow for solubilizing the target compound.

References

  • Isadiartuti, D., Budiati, T., & Martodihardjo, S. (2014). Solubility and dissolution of physical mixture carbamazepine and amino acids. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 331-334.
  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289.
  • Wilson, D. F. (2015). Chemical Speciation and Bond Lengths of Organic Solutes by Core-Level Spectroscopy: pH and Solvent Influence on p-Aminobenzoic Acid. Chemistry – A European Journal, 21(19), 7256-7263.

Sources

Technical Support Center: Stability of the Cbz Group in 3-(Cbz-amino)-5-hydroxybenzoic acid under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-(Cbz-amino)-5-hydroxybenzoic acid in their synthetic pathways. A frequent challenge encountered is the stability of the carboxybenzyl (Cbz or Z) protecting group under acidic conditions, which are often necessary for subsequent reaction steps or for the removal of other acid-labile protecting groups.[1][2]

This document provides a comprehensive resource in a question-and-answer format to address the nuances of Cbz group stability on this specific, electron-rich aromatic scaffold. We will delve into the mechanistic underpinnings of Cbz cleavage, provide troubleshooting advice for unexpected deprotection, and offer detailed protocols for monitoring reaction progress. Our goal is to equip you with the expertise to navigate the complexities of your synthesis with confidence and precision.

Frequently Asked Questions (FAQs)

Q1: How stable is the Cbz group on this compound to acidic conditions in general?

The Cbz group is generally considered stable to a wide range of reaction conditions, including basic and mildly acidic media.[3] This robustness is a key feature that has made it a cornerstone of peptide synthesis and complex molecule construction for decades.[3] However, its stability is not absolute and is highly dependent on the specific acidic reagent used, its concentration, the reaction temperature, and the solvent system.

While Cbz is orthogonal to the acid-labile Boc (tert-butoxycarbonyl) group, which is cleaved under moderate acidic conditions (e.g., 50% TFA in DCM), harsh acidic conditions can lead to the cleavage of the Cbz group as well.[1][4] For this compound, the presence of electron-donating hydroxyl and amino groups on the aromatic ring can potentially influence the stability of the Cbz group, although specific data on this compound is not extensively reported.

Q2: What are the typical acidic conditions that can cleave a Cbz group?

Cleavage of the Cbz group is typically achieved under harsh acidic conditions.[4] Common reagents and conditions include:

  • Hydrogen Bromide (HBr) in Acetic Acid: A 33% solution of HBr in acetic acid is a classic and effective reagent for Cbz deprotection.[5][6] The reaction is usually conducted at room temperature and is often complete within 1-2 hours.[6]

  • Trifluoroacetic Acid (TFA): While TFA is the standard reagent for Boc removal, concentrated or neat TFA, especially at elevated temperatures or for prolonged reaction times, can also cleave the Cbz group.[6]

  • Lewis Acids: Strong Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) have been shown to effectively deprotect N-Cbz groups.[5][7]

  • Other Strong Mineral Acids: Concentrated hydrochloric acid (HCl) in various organic solvents can also be used for Cbz deprotection.[8]

It is crucial to note that the choice of acid and conditions should be carefully considered based on the other functional groups present in the molecule to avoid unwanted side reactions.

Q3: I am trying to remove a Boc group with TFA. Will I lose the Cbz group on my this compound?

This is a critical question of orthogonality.[9][10][11] In principle, the Boc and Cbz groups are orthogonal, meaning one can be removed without affecting the other.[12] The Cbz group is generally stable to the conditions used for Boc deprotection (typically 25-50% TFA in dichloromethane at room temperature for a short duration).[1]

However, several factors can influence this selectivity:

  • Prolonged Reaction Time: Extending the reaction time in TFA significantly increases the risk of partial or complete Cbz cleavage.

  • Elevated Temperature: Performing the Boc deprotection at temperatures above room temperature will accelerate Cbz removal.

  • Substrate Effects: The electronic nature of the substrate can play a role. While not definitively documented for this compound, the electron-rich nature of the ring could potentially facilitate acid-mediated cleavage, although this is speculative.

Recommendation: To ensure selectivity, it is imperative to carefully monitor the Boc deprotection reaction by TLC or HPLC and to use the mildest conditions necessary to achieve complete Boc removal.

Q4: What is the mechanism of acid-catalyzed Cbz group cleavage?

The acid-catalyzed cleavage of the Cbz group proceeds through a mechanism involving protonation of the carbamate oxygen, followed by the departure of the stable benzyl cation or a concerted SN2-type displacement.

G cluster_0 Acid-Catalyzed Cbz Cleavage Cbz_Amine This compound Protonated_Carbamate Protonated Carbamate Intermediate Cbz_Amine->Protonated_Carbamate H+ Transition_State Transition State Protonated_Carbamate->Transition_State Cleavage Products Deprotected Amine + CO2 + Benzyl Cation Transition_State->Products Decarboxylation Benzyl_Bromide Benzyl Bromide (with HBr) Products->Benzyl_Bromide Br- G cluster_workflow Stability Monitoring Workflow Start Dissolve Cbz-compound & Internal Standard in DCM Time_Zero Take t=0 sample (Quench & Analyze) Start->Time_Zero Add_TFA Add TFA at 0 °C Time_Zero->Add_TFA Monitor Take samples at time intervals (t=x) Add_TFA->Monitor Quench Quench each sample with NaHCO3 Monitor->Quench Analyze Analyze by TLC & HPLC Quench->Analyze Data Quantify Cbz cleavage over time Analyze->Data

Sources

Technical Support Center: Cbz Protection of 3-Amino-5-Hydroxybenzoic Acid (AHBA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Cbz protection of 3-Amino-5-Hydroxybenzoic Acid (AHBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction and troubleshoot common challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and optimize this crucial synthetic step.

I. Introduction to Cbz Protection of AHBA

The selective protection of the amino group in 3-amino-5-hydroxybenzoic acid (AHBA) is a critical step in the synthesis of many pharmaceutical compounds and complex organic molecules. The benzyloxycarbonyl (Cbz) group is a frequently chosen protecting group due to its stability under various conditions and its straightforward removal via hydrogenolysis.[1][2][3] However, the presence of three reactive sites on the AHBA molecule—the amine, the phenolic hydroxyl, and the carboxylic acid—presents a significant challenge in achieving selective N-protection. This guide will address the common side reactions and provide robust strategies to maximize the yield and purity of the desired N-Cbz-AHBA product.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during the Cbz protection of AHBA.

Question 1: I'm observing a significant amount of di-substituted product where both the amine and the hydroxyl group have reacted with benzyl chloroformate. How can I improve the selectivity for N-protection?

Answer:

This is a common issue arising from the comparable nucleophilicity of the amino and hydroxyl groups under certain conditions. While the amino group is generally more nucleophilic, the phenoxide ion that can form under basic conditions is also a potent nucleophile. Here’s how to address this:

Root Cause Analysis:

  • pH Control is Critical: The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous base to neutralize the HCl byproduct.[4][5] If the pH becomes too high, the phenolic hydroxyl group will be deprotonated to a significant extent, leading to O-acylation.

  • Solvent System: A biphasic solvent system (e.g., an organic solvent and water) is often used. The relative solubilities of the reactants and the deprotonated species in each phase can influence the reaction rates.

Strategies for Enhanced Selectivity:

  • Precise pH Management:

    • Instead of strong bases like sodium hydroxide, consider using a milder base such as sodium bicarbonate or a sodium carbonate/sodium bicarbonate buffer system.[6][7] This helps to maintain the pH in a range (typically 8-10) where the amino group is sufficiently nucleophilic, but the formation of the phenoxide is minimized.[7]

    • Slow, dropwise addition of the base is crucial to avoid localized areas of high pH.[4]

  • Temperature Control:

    • Perform the reaction at a low temperature (0-5 °C).[2] This slows down the rate of both N- and O-acylation, but often has a more pronounced effect on the less favorable O-acylation, thus improving selectivity.

Optimized Protocol for Selective N-Cbz Protection:

ParameterRecommended ConditionRationale
Base Sodium Bicarbonate (NaHCO₃)Maintains a pH of ~8.3, minimizing phenoxide formation.
Solvent Dioxane/Water or THF/Water (2:1)Good solubility for both AHBA and benzyl chloroformate.
Temperature 0-5 °C (Ice Bath)Slows reaction rates, enhancing selectivity for N-acylation.
Addition Add benzyl chloroformate dropwise to the AHBA/base mixture.Ensures the amine reacts preferentially.
Question 2: My yield of N-Cbz-AHBA is low, and I'm isolating a significant amount of benzyl alcohol. What is causing this?

Answer:

The formation of benzyl alcohol is a strong indicator that your benzyl chloroformate (Cbz-Cl) is degrading.

Root Cause Analysis:

  • Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is highly susceptible to hydrolysis, especially in the presence of water and base.[8][9] The reaction with water produces benzyl alcohol, CO₂, and HCl.[8][9]

  • Reaction with Hydroxide: At high pH, direct reaction with hydroxide ions can also lead to the decomposition of Cbz-Cl.

Strategies to Minimize Benzyl Alcohol Formation:

  • Use High-Quality Benzyl Chloroformate: Ensure your Cbz-Cl is fresh and has been stored properly under anhydrous conditions. Impure or old reagents often contain degradation products.

  • Control the Amount of Water: While some water is necessary for the Schotten-Baumann reaction, excessive amounts can promote hydrolysis. Use the minimum amount of water required to dissolve the AHBA and base.

  • Vigorous Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases. This promotes the reaction between the dissolved Cbz-Cl and AHBA over the competing hydrolysis reaction.

  • Simultaneous Addition (Advanced Technique): For some substrates, the simultaneous dropwise addition of Cbz-Cl and a base solution to the dissolved amino acid can maintain a low, steady concentration of both reagents, minimizing side reactions.[10]

Question 3: I'm having difficulty purifying my N-Cbz-AHBA. What are the best methods to remove unreacted AHBA and side products?

Answer:

Effective purification is key to obtaining a high-purity final product. A combination of extraction and crystallization is typically employed.

Purification Workflow:

G A 1. Initial Reaction Quench B 2. Diethyl Ether Wash A->B Remove excess Cbz-Cl C 3. Acidification B->C Isolate aqueous layer D 4. Extraction C->D Precipitate product E 5. Drying & Concentration D->E Extract with Ethyl Acetate F 6. Recrystallization E->F Obtain crude product G G F->G Final Purification

Caption: A typical purification workflow for N-Cbz-AHBA.

Step-by-Step Purification Protocol:

  • Quench and Initial Wash: After the reaction is complete, wash the mixture with diethyl ether.[2] This will remove any unreacted benzyl chloroformate and other non-polar impurities, which will partition into the ether layer.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the solution to a pH of approximately 2 using 1 M HCl.[2] This will protonate the carboxylic acid group of your N-Cbz-AHBA, causing it to precipitate out of the aqueous solution. Unreacted AHBA will also precipitate.

  • Extraction: Extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane.[2] Your desired product will move into the organic layer.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to obtain pure N-Cbz-AHBA.

III. Frequently Asked Questions (FAQs)

  • Q: Can I use a different base, like triethylamine (TEA) or pyridine?

    • A: Yes, organic bases can be used, typically in an organic solvent.[6] However, for substrates like AHBA with a free carboxylic acid, using an inorganic base in an aqueous system is often more straightforward as it helps to solubilize the starting material.

  • Q: What is the mechanism of the Cbz protection reaction?

    • A: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The chloride ion is then expelled as a leaving group, and the resulting protonated carbamate is neutralized by the base.[1]

  • Q: How do I know if my reaction is complete?

    • A: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. You should see the consumption of your starting material (AHBA) and the appearance of a new spot corresponding to your product. Use a suitable solvent system (e.g., 40% ethyl acetate in hexanes) and visualize with a UV lamp and/or a potassium permanganate stain.

IV. Reaction Mechanism and Side Reactions

To better understand how to control the reaction, it is helpful to visualize the competing pathways.

G cluster_0 Reactants cluster_1 Desired Pathway cluster_2 Side Reactions AHBA AHBA N_Attack N-Acylation AHBA->N_Attack Amine Attack O_Attack O-Acylation AHBA->O_Attack Phenoxide Attack CbzCl Cbz-Cl CbzCl->N_Attack CbzCl->O_Attack Hydrolysis Hydrolysis CbzCl->Hydrolysis H₂O/Base Product N-Cbz-AHBA N_Attack->Product Di_Cbz Di-Cbz Product O_Attack->Di_Cbz Benzyl_OH Benzyl Alcohol Hydrolysis->Benzyl_OH

Caption: Competing reaction pathways in the Cbz protection of AHBA.

V. References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Benzyl chloroformate. (n.d.). Grokipedia. Retrieved from [Link]

  • Benzyl chloroformate. (n.d.). Wikipedia. Retrieved from [Link]

  • Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CARBOBENZOXY CHLORIDE AND DERIVATIVES. (1943). Organic Syntheses, 23, 13. Retrieved from [Link]

  • BENZYL CHLOROFORMATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014, November 11). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 3-(Cbz-amino)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the coupling reactions of 3-(Cbz-amino)-5-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. This guide provides in-depth FAQs, detailed experimental protocols, and a comprehensive troubleshooting section to ensure successful amide bond formation.

Introduction: The Unique Challenges of the Substrate

This compound presents a unique set of challenges in amide coupling reactions. Its structure contains three key functional groups that can influence the reaction's outcome:

  • The Carboxylic Acid: The target for activation and subsequent coupling. Its reactivity can be influenced by the electronic nature of the aromatic ring.

  • The Cbz-Protected Amine: The benzyloxycarbonyl (Cbz) group is a robust protecting group for the amine, preventing it from participating in undesired side reactions.[1][2] It is generally stable under the neutral or mildly basic conditions of most coupling reactions.[3]

  • The Phenolic Hydroxyl Group: This is the primary source of complications. The phenolic hydroxyl is nucleophilic and can compete with the desired amine partner, leading to the formation of an undesired ester byproduct (O-acylation). It is also acidic enough to react with bases and some reagents, potentially complicating the reaction stoichiometry.[4]

This guide will address how to manage these functionalities to achieve high yields of the desired amide product.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the phenolic hydroxyl group before coupling?

A1: It is highly recommended. While some coupling reactions might proceed without protection, the nucleophilic nature of the phenol makes it a strong competitor for the activated carboxylic acid.[4] Protecting the phenol as an ether (e.g., benzyl or tert-butyl ether) or a silyl ether prevents this side reaction, simplifies purification, and often leads to higher, more consistent yields.[4] However, if the downstream synthetic steps are incompatible with common phenol protecting groups, careful optimization of coupling conditions (e.g., using specific reagents at low temperatures) may allow for a successful reaction without protection, albeit likely with lower yields.

Q2: What are the most effective coupling reagents for this type of substrate?

A2: The choice of coupling reagent is critical. For a substrate with potential steric hindrance and a competing nucleophile, several classes of reagents are effective:

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a popular choice due to its water-solubility, which simplifies the removal of the urea byproduct during aqueous work-up.[5][6] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, requiring filtration for removal.[7] These are almost always used with an additive.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are highly efficient and lead to fast reaction times, making them excellent for challenging couplings, including those involving sterically hindered acids or less nucleophilic amines.[8][9] They are generally more potent than carbodiimides but also more expensive.

  • Phosphonium Salts (PyBOP): These reagents are also very effective and have the advantage of not reacting with the free amino group of your coupling partner, which can sometimes be an issue with uronium salts if stoichiometry is not carefully controlled.[10]

Q3: What is the purpose of additives like HOBt or OxymaPure?

A3: Additives are crucial, especially when using carbodiimides. When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[7][11] This intermediate can rearrange into an unreactive N-acylurea byproduct, terminating the reaction.[12] Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure react with the O-acylisourea to form a more stable active ester.[13][14] This active ester is less prone to side reactions and racemization, leading to higher yields and purer products.[11][13]

Q4: Which base should I use and how much?

A4: A non-nucleophilic, sterically hindered organic base is required to neutralize acids formed during the reaction and to deprotonate the amine salt (if the amine is provided as an HCl or TFA salt). Diisopropylethylamine (DIPEA) is the most common choice due to its bulk, which minimizes potential side reactions.[9] Triethylamine (TEA) can also be used. Typically, 2-3 equivalents of base are used: one equivalent to neutralize the amine salt and another to facilitate the coupling.

Q5: What is the best solvent for this reaction?

A5: The ideal solvent should fully dissolve all reactants.

  • N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that is often the first choice for peptide couplings due to its high solvating power.[5]

  • Dichloromethane (DCM) is another common choice, particularly for carbodiimide reactions.[15] However, starting material solubility can sometimes be an issue.

  • Acetonitrile (ACN) can also be effective and may offer advantages in specific cases.[16][17] Regardless of the choice, it is critical to use an anhydrous (dry) solvent to prevent hydrolysis of the activated acid intermediate, which would lower the yield.[7]

Recommended Experimental Protocols

These protocols provide a starting point for your experiments. Always monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Standard Coupling with EDC/HOBt

This method is cost-effective and widely applicable. It is a good first choice for routine couplings.

Step-by-Step Procedure:

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and your amine coupling partner (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 eq.) to the cooled solution in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling with HATU

This method is recommended for challenging couplings, such as with sterically hindered or electron-deficient amines, where the EDC/HOBt method gives low yields.

Step-by-Step Procedure:

  • Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Stir for 10 minutes to allow for pre-activation.

  • Base Addition: Add DIPEA (3.0 eq.) and stir for another 2 minutes.

  • Amine Addition: Add the amine coupling partner (1.1 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-6 hours. The reaction is typically much faster than with EDC.

  • Work-up & Purification: Follow the same work-up and purification steps as described in Protocol 1.

Data & Reagent Comparison

The choice of coupling reagent significantly impacts reaction outcomes. The table below summarizes the characteristics of common reagents suitable for this substrate.

Coupling ReagentClassTypical Yield RangeKey AdvantagesPotential Issues & Mitigation
EDC/HOBt CarbodiimideModerate to HighCost-effective; water-soluble urea byproduct simplifies work-up.[6][8]Slower reactions; risk of N-acylurea formation (mitigated by HOBt); potential for racemization (mitigated by HOBt and low temp).[5][8]
DCC/HOBt CarbodiimideModerate to HighInexpensive and effective.Insoluble DCU byproduct requires filtration, can contaminate product.[7][11]
HATU/DIPEA Uronium SaltHighVery fast and highly efficient, especially for difficult couplings.[8]Higher cost; can cause guanidinylation of the primary amine if used in excess.[8]
T3P® Phosphonic AnhydrideHighExcellent for sterically demanding substrates; byproducts are water-soluble.[8]Requires careful handling (corrosive).

Visualizing the Process

Amide Coupling General Mechanism (Carbodiimide)

The diagram below illustrates the key steps in a carbodiimide-mediated coupling, including the desired pathway via an active ester and a common side reaction.

G cluster_activation Activation Step cluster_pathways Reaction Pathways Acid R-COOH O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl + EDC EDC EDC Active_Ester HOBt Active Ester (More Stable) O_acyl->Active_Ester + HOBt N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Undesired) HOBt HOBt Amine R'-NH2 Amide Amide Product (Desired) Active_Ester->Amide + Amine

Caption: Carbodiimide coupling mechanism and the role of HOBt.

General Experimental Workflow

This chart outlines the typical sequence of operations for performing the amide coupling reaction in the lab.

workflow A 1. Dissolve Acid, Amine, Additive & Base in Anhydrous Solvent B 2. Cool Mixture to 0 °C A->B C 3. Add Coupling Reagent (e.g., EDC or HATU) B->C D 4. Stir & Monitor Reaction (TLC / LC-MS) C->D E 5. Aqueous Work-up (Wash & Extract) D->E F 6. Dry & Concentrate Organic Phase E->F G 7. Purify Product (Column Chromatography) F->G H 8. Characterize Pure Product (NMR, MS) G->H

Caption: A typical workflow for solution-phase amide coupling.

Troubleshooting Guide

Problem: My reaction shows very low or no conversion to the desired product.

Possible CauseRecommended Solution(s)Scientific Rationale
1. Inactive Reagents Use fresh, high-purity coupling reagents and anhydrous solvents.Coupling reagents, especially carbodiimides and uronium salts, can be sensitive to moisture. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.[7]
2. Poor Solubility Switch to a more polar solvent like DMF or NMP. Gently warm the mixture to aid dissolution before cooling for reagent addition.All reactants must be fully dissolved for the reaction to proceed efficiently.
3. Insufficient Activation Switch to a more powerful coupling reagent. If using EDC/HOBt, try HATU.[8]Sterically hindered or electron-deficient carboxylic acids may require a more reactive coupling agent to achieve full conversion.[18]
4. Incorrect Stoichiometry Double-check the molecular weights and equivalents of all reagents, especially the base.An insufficient amount of base will fail to neutralize acidic species, hindering the reaction. Excess base can sometimes promote side reactions.

Problem: My TLC/LC-MS shows multiple product spots and significant side product formation.

Possible CauseRecommended Solution(s)Scientific Rationale
1. O-Acylation of Phenol A. Protect the phenolic -OH group prior to coupling (e.g., as a benzyl or silyl ether).[4]B. Lower the reaction temperature and add the coupling reagent slowly at 0 °C.The phenolic hydroxyl is a competing nucleophile. Protection is the most reliable way to prevent the formation of the ester byproduct. Milder conditions can sometimes favor N-acylation over O-acylation kinetically.
2. N-Acylurea Formation Ensure an adequate amount of HOBt or Oxyma (at least 1.1 eq.) is used with carbodiimide reagents. Run the reaction at 0 °C.HOBt traps the reactive O-acylisourea intermediate, preventing its rearrangement to the dead-end N-acylurea byproduct.[11][12] This side reaction is often accelerated at higher temperatures.[5]
3. Racemization Use an additive like HOBt or, even better, OxymaPure, which is known to suppress racemization effectively.[14] Keep the reaction temperature at 0 °C or below.The activated carboxylic acid is susceptible to racemization. Additives form an active ester that is less prone to epimerization.[13]
Troubleshooting Decision Tree

troubleshoot cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Side Products Start Reaction Issue Detected LowYield Low / No Yield Start->LowYield SideProducts Multiple Side Products Start->SideProducts CheckReagents Are reagents/solvents fresh & dry? LowYield->CheckReagents EsterSpot Ester byproduct observed? SideProducts->EsterSpot UseFresh Solution: Use fresh, anhydrous materials CheckReagents->UseFresh No CheckSolubility Are all components dissolved? CheckReagents->CheckSolubility Yes ChangeSolvent Solution: Switch to DMF or warm gently CheckSolubility->ChangeSolvent No UpgradeReagent Solution: Use a stronger reagent (e.g., HATU) CheckSolubility->UpgradeReagent Yes ProtectPhenol Solution: Protect phenolic -OH group EsterSpot->ProtectPhenol Yes UreaSpot N-Acylurea byproduct? EsterSpot->UreaSpot No OptimizeHOBt Solution: Increase HOBt, lower temp UreaSpot->OptimizeHOBt Yes

Caption: A decision tree for troubleshooting common coupling issues.

References

  • A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. (2025). Benchchem.
  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. (2025). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.).
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim.
  • Carbodiimide. (n.d.). Wikipedia.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Optimizing Amide Coupling Reactions with 3-(2-Chloropyrimidin-4-yl)benzoic Acid. (2025). Benchchem.
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015).
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
  • Z-L-Phg-OH (7.26 g, 25 mmol, 1 equiv) and Oxyma Pure (3.67 g, 25 mmol, 1 equiv) are added... (n.d.). Organic Syntheses Procedure.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (2025). Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.

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Technical Support Center: HPLC Analysis of 3-(Cbz-amino)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of 3-(Cbz-amino)-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this multifaceted molecule. Drawing from extensive field experience, this document provides in-depth troubleshooting protocols and scientific explanations to help you achieve robust, reproducible, and accurate results.

Section 1: Understanding the Analyte: The Key to a Robust Method

Before troubleshooting, it is imperative to understand the physicochemical properties of this compound. Its structure dictates its behavior in a reversed-phase HPLC system.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₅[]
Molecular Weight 287.27 g/mol []
Key Functional Groups 1. Carboxylic Acid (-COOH) 2. Phenolic Hydroxyl (-OH) 3. Carbamate Linkage (-NH-Cbz) 4. Phenyl Rings (from Cbz and benzoic acid)N/A
Expected pKa Values - Carboxylic Acid: ~4-5 - Phenolic Hydroxyl: ~9-10General Chemical Principles

This molecule possesses both hydrophobic regions (the Cbz group and phenyl ring) and multiple polar, ionizable functional groups (carboxylic acid and phenolic hydroxyl). This dual nature is the primary source of chromatographic challenges. In reversed-phase HPLC, retention is driven by hydrophobic interactions, but peak shape and stability are heavily influenced by the ionization state of the analyte and the column's stationary phase.[2][3]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the HPLC separation of this compound in a direct question-and-answer format.

Q1: My peak is exhibiting significant tailing. What is the cause and how can I achieve a symmetrical peak?

A1: Peak tailing is the most common problem for this analyte and is almost always caused by secondary interactions with the stationary phase.

Causality: The primary cause of peak tailing for acidic compounds is the interaction between ionized analyte molecules and residual silanol groups (-Si-OH) on the silica-based column packing.[4][5] At mobile phase pH values above 4, these silanol groups can deprotonate to form negatively charged silanates (-Si-O⁻), which then engage in undesirable ionic interactions with any positively charged sites on your molecule or, more commonly, create a mixed-mode retention mechanism that leads to tailing.[6][7] For your analyte, both the carboxylic acid and the phenolic hydroxyl can deprotonate, complicating the interactions.

Troubleshooting Workflow for Peak Tailing

G start Problem: Peak Tailing (Asymmetry > 1.2) ph_check Is Mobile Phase pH < 3.0? start->ph_check column_check Are you using a high-purity, end-capped column? ph_check->column_check Yes solution1 Action: Lower pH to 2.5-3.0 with 0.1% Formic or Phosphoric Acid ph_check->solution1 No buffer_check Is buffer concentration adequate (e.g., 20-50 mM)? column_check->buffer_check Yes solution2 Action: Switch to a modern, high-purity, end-capped C18 or Phenyl-Hexyl column column_check->solution2 No solution3 Action: Increase buffer strength to mask silanol interactions buffer_check->solution3 No end_node Result: Symmetrical Peak buffer_check->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol to Eliminate Peak Tailing:

  • Control Mobile Phase pH (Ion Suppression): This is the most effective tool.[8] The goal is to ensure both the analyte's carboxylic acid group and the column's silanol groups are in a single, protonated (neutral) state.

    • Action: Adjust your aqueous mobile phase (Solvent A) to a pH between 2.5 and 3.0 by adding 0.1% (v/v) formic acid or trifluoroacetic acid (TFA).

    • Rationale: Operating at a pH at least 1.5-2 units below the analyte's pKa ensures complete protonation, minimizing ionic interactions and leading to sharp, symmetrical peaks.[9][10]

  • Select an Appropriate HPLC Column: Not all C18 columns are created equal. Modern columns made with high-purity silica exhibit significantly lower silanol activity.[5][7]

    • Action: Use a high-purity, end-capped C18 column. End-capping is a process that chemically bonds a small, non-polar group (like trimethylsilyl) to many of the residual silanols, effectively shielding them from interacting with the analyte.[11][12]

    • Alternative: Consider a Phenyl-Hexyl stationary phase. The phenyl groups can offer alternative selectivity through π-π interactions with the aromatic rings in your analyte, which can improve peak shape and resolution from impurities.[13][14]

  • Optimize Buffer Concentration: If you must work at a mid-range pH, the buffer plays a critical role.

    • Action: Ensure your buffer concentration is sufficient, typically in the 10-25 mM range.[5]

    • Rationale: The buffer ions compete with the analyte for interaction with active silanol sites, effectively masking them and improving peak shape.[5]

Q2: My retention time is unstable and drifting between injections. What's happening?

A2: Retention time instability for an ionizable compound like this is typically linked to inadequate system equilibration or poor mobile phase pH control.

Causality: The retention of your analyte is highly sensitive to the mobile phase pH because its overall polarity changes dramatically with its ionization state.[9][15] If the pH is not stable or the column is not fully equilibrated to that pH, you will see retention time drift.[10][16]

Protocol for Achieving Stable Retention Times:

  • Ensure Robust pH Buffering: If you are using a buffer, ensure you are operating within its effective buffering range, which is typically ±1 pH unit of its pKa.[14]

  • Properly Prepare Mobile Phase: Always prepare the aqueous and organic phases in separate reservoirs. Do not mix them before the pump unless running an isocratic method. Ensure thorough mixing and degassing of the aqueous buffer before use.[14][17]

  • Implement Sufficient Column Equilibration: The stationary phase needs time to fully equilibrate with the mobile phase, especially when changing methods or after the system has been idle.

    • Action: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase conditions. For a standard 4.6 x 150 mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes.[18]

  • Control Column Temperature: Temperature fluctuations can cause retention time shifts.[19]

    • Action: Use a thermostatted column compartment and set it to a stable temperature, for example, 30 °C or 40 °C. This also reduces mobile phase viscosity, which can improve peak efficiency.[20][21]

Q3: I have poor retention, and my peak elutes near the void volume. How can I increase its retention?

A3: While the Cbz group adds hydrophobicity, the polar functional groups can lead to poor retention on standard reversed-phase columns, especially with high organic content in the mobile phase.

Causality: In reversed-phase chromatography, retention is directly proportional to the hydrophobicity of the analyte. If the mobile phase is too strong (too much organic solvent), or if the analyte is in its more polar, ionized state, it will have minimal interaction with the non-polar stationary phase and elute quickly.[3][22]

Strategies to Increase Retention:

  • Reduce Mobile Phase Strength:

    • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. If running a gradient, make the initial conditions more aqueous (e.g., start at 5-10% organic instead of 20-30%).

  • Ensure Ion Suppression:

    • Action: As described in Q1, operate at a low pH (2.5-3.0). The protonated, neutral form of the molecule is less polar and will be retained more strongly than its ionized form.[8][22]

  • Switch the Organic Modifier:

    • Action: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol and acetonitrile have different selectivities and can alter retention patterns.[2]

  • Consider a Different Stationary Phase:

    • Action: For highly polar compounds, a column designed for aqueous mobile phases ("AQ" type) or a polar-embedded column can provide better retention.[23][24] These columns are more resistant to phase collapse in highly aqueous conditions.[25]

Section 3: Recommended Starting Method & Optimization Protocol

This section provides a robust starting point for your method development and a logical workflow for optimization.

Table of Recommended Starting HPLC Conditions:

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3 or 5 µmProvides good retention and minimizes secondary interactions.[14]
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water (pH ~2.7)Ensures ion suppression for good peak shape and retention.[20]
Mobile Phase B Acetonitrile or MethanolCommon reversed-phase organic modifiers.[20]
Gradient 10% B to 70% B over 15 minutesA good starting point to scout for the elution window.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.[19]
Detection UV, 227 nm or 254 nmBased on the aromatic nature of the compound.[26]
Injection Vol. 5-10 µLAvoids column overload.

Experimental Protocol for Method Optimization:

G start Start with Recommended Conditions step1 Step 1: Adjust Gradient Slope Is resolution adequate? start->step1 step2 Step 2: Change Organic Modifier (ACN <=> MeOH) Did selectivity improve? step1->step2 No end_node Optimized Method step1->end_node Yes step2->step1 Yes (Re-optimize gradient) step3 Step 3: Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) Is separation better? step2->step3 No step3->step2 Yes (Re-optimize solvent) step4 Step 4: Fine-tune Temperature & Flow Rate step3->step4 No step4->end_node

Caption: Systematic workflow for HPLC method optimization.

  • Establish Initial Separation: Run the starting method to determine the approximate retention time of the analyte.

  • Optimize the Gradient: If resolution from nearby impurities is poor, first try adjusting the gradient slope. A shallower gradient (e.g., a longer run time or a smaller %B change per minute) will increase separation between peaks.[27]

  • Evaluate Selectivity: If a shallow gradient does not provide baseline resolution, the issue is selectivity.

    • Switch Organic Modifier: Change from acetonitrile to methanol (or vice versa) and re-run the gradient. This is a powerful tool for changing peak elution order.[2][28]

    • Change Stationary Phase: If changing the solvent is not sufficient, the next step is to try a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, to introduce different retention mechanisms.[13][14]

  • Fine-Tune: Once adequate resolution is achieved, you can make small adjustments to the column temperature or flow rate to improve peak efficiency (make peaks sharper) or reduce run time.[21]

By following this structured, science-driven approach, you can efficiently troubleshoot and optimize the HPLC separation of this compound, leading to high-quality, reliable data.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022-05-20). Phenomenex.
  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Scilit.
  • How to Increase Retention. GL Sciences.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. Benchchem.
  • HPLC Troubleshooting Guide.
  • A Simple Yet Effective Trick for Isomer Separation. (2025-03-17).
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Unveiling the Secrets of Silica in HPLC Columns. (2025-01-18). uHPLCs Class - YouTube.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Technical Support Center: Optimizing HPLC Separ
  • Technical Support Center: Optimizing HPLC Separ
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • The Role of End-Capping in RP. Phenomenex.
  • What Causes Peak Tailing in HPLC? (2025-10-28). Chrom Tech, Inc.
  • HPLC - Size Exclusion. Tosoh Bioscience.
  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
  • Technical Support Center: Optimizing HPLC Separ
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115. PubChem.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Developing HPLC Methods. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • HPLC Troubleshooting Guide. Phenomenex.
  • Troubleshooting and Performance Improvement for HPLC. (2024-05-28). Aurigene Pharmaceutical Services.
  • Reverse Phase Chromatography Techniques. (2025-10-20). Chrom Tech, Inc.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025-05-29). AELAB.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • This compound. BOC Sciences.
  • 3-Amino-5-hydroxybenzoic Acid (AHBA, CAS Number: 76045-71-1). Cayman Chemical.

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Technical Support Center: Navigating the Complex NMR Spectra of 3-(Cbz-amino)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(Cbz-amino)-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are interpreting the nuanced NMR spectra of this molecule. Here, we address common and complex issues encountered during spectroscopic analysis in a practical question-and-answer format, grounded in established scientific principles.

Part 1: Troubleshooting Common Experimental Hurdles

This section focuses on resolving frequent issues that can arise during the acquisition of NMR data for this compound, ensuring a high-quality spectrum for interpretation.

Question 1: My compound has poor solubility in standard deuterated solvents like chloroform-d (CDCl3). What are my options?

Answer: Poor solubility is a common challenge that can lead to broad peaks and a low signal-to-noise ratio in your NMR spectrum.[1] For a polar molecule like this compound, which contains a carboxylic acid, a hydroxyl group, and an amide, more polar solvents are necessary.

  • Recommended Solvents:

    • Dimethyl sulfoxide-d6 (DMSO-d6): This is an excellent first choice due to its high polarity and ability to dissolve a wide range of organic compounds. The exchangeable protons (-COOH, -OH, -NH) will be visible in this solvent.

    • Methanol-d4 (CD3OD): Another good option, although the acidic and amine protons will exchange with the deuterium in the solvent, leading to their disappearance from the spectrum. This can be a useful diagnostic tool.[1]

    • Acetone-d6: This can also be a suitable solvent for moderately polar compounds.[1]

  • Experimental Protocol: Solvent Selection and Sample Preparation

    • Start by attempting to dissolve a small amount of your sample (1-5 mg) in approximately 0.6 mL of DMSO-d6 in a clean, dry NMR tube.

    • Gently warm the sample and sonicate for a few minutes to aid dissolution.

    • If the sample remains insoluble, try methanol-d4 or acetone-d6.

    • For quantitative studies, ensure you are using a solvent with a known water content or one that has been dried over molecular sieves.

Question 2: I'm seeing broad peaks in my spectrum. What could be the cause and how can I fix it?

Answer: Peak broadening can stem from several factors, including poor shimming, sample inhomogeneity, or chemical exchange phenomena.[1]

  • Poor Shimming: The magnetic field needs to be homogeneous across the sample. If the shimming is not optimized, the peaks will be broad and distorted. Always perform a shimming routine before acquiring your data.

  • Inhomogeneity: If your sample is not fully dissolved or contains particulate matter, it can lead to a non-uniform magnetic field and broadened peaks. Ensure your sample is completely dissolved and filter it if necessary.

  • Chemical Exchange: The protons of the carboxylic acid, hydroxyl, and amine groups are "exchangeable," meaning they can be transferred between molecules. This exchange process can be on a timescale that broadens their NMR signals. To confirm if a broad peak is from an exchangeable proton, you can perform a D2O shake.[1]

    • D2O Shake Protocol:

      • Acquire a standard ¹H NMR spectrum of your sample in a solvent like DMSO-d6.

      • Add one to two drops of deuterium oxide (D2O) to the NMR tube.

      • Shake the tube vigorously for a minute.

      • Re-acquire the ¹H NMR spectrum. The peaks corresponding to the exchangeable protons (-COOH, -OH, -NH) will diminish or disappear.

  • Rotamers: The presence of the carbamate group (Cbz) can lead to restricted rotation around the N-C bond, resulting in the presence of different conformations, or rotamers. If the rate of interconversion between these rotamers is on the NMR timescale, it can cause peak broadening. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals into a sharper peak by increasing the rate of bond rotation.[1]

Part 2: Deciphering the Complex Aromatic Region

The aromatic region of the ¹H NMR spectrum for this compound can be challenging to interpret due to the electronic effects of the three different substituents.

Question 3: How do the substituents on the aromatic ring influence the chemical shifts of the aromatic protons?

Answer: The chemical shifts of the aromatic protons are highly dependent on the electronic nature of the substituents on the benzene ring.[2][3] Substituents can either donate or withdraw electron density from the ring, which in turn shields or deshields the nearby protons.

  • Electron-Donating Groups (EDGs): These groups increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density creates a shielding effect, causing the corresponding protons to resonate at a lower chemical shift (upfield). The -OH and -NH-Cbz groups are both considered electron-donating.

  • Electron-Withdrawing Groups (EWGs): These groups decrease the electron density on the aromatic ring, especially at the ortho and para positions. This deshields the protons, causing them to resonate at a higher chemical shift (downfield). The -COOH group is an electron-withdrawing group.[3]

G substituents {Substituent Effects on Aromatic Protons |{ -OH (EDG) |  -NH-Cbz (EDG) |  -COOH (EWG)}} effects {Predicted Effects | {Shielding (Upfield Shift) | Deshielding (Downfield Shift)}} substituents:f0->effects:f0 Shielding substituents:f1->effects:f0 Shielding substituents:f2->effects:f1 Deshielding ring {Aromatic Ring Protons | {H-2 | H-4 | H-6}} effects->ring

Question 4: What is the expected splitting pattern for the aromatic protons of this compound?

Answer: For this compound, we expect to see three distinct signals in the aromatic region, corresponding to the protons at the H-2, H-4, and H-6 positions. The splitting pattern is determined by the coupling between these non-equivalent protons.

  • H-2: This proton is meta to H-4 and ortho to H-6. It will be split by both protons. The coupling to H-6 (ortho coupling, ³J) will be larger (typically 7-10 Hz) than the coupling to H-4 (meta coupling, ⁴J, typically 2-3 Hz). This will likely result in a doublet of doublets (dd).

  • H-4: This proton is meta to both H-2 and H-6. It will be split by both of these protons, resulting in a triplet-like signal (more accurately, a triplet with fine splitting, appearing as a triplet if the two meta coupling constants are similar).

  • H-6: This proton is ortho to H-2 and meta to H-4. Similar to H-2, it will be split by both protons, resulting in a doublet of doublets (dd).

G

Part 3: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Question 5: What are the expected chemical shifts for the carbons in this compound?

Answer: The chemical shifts of the carbons are also influenced by the substituents. Aromatic carbons typically resonate in the range of 120-150 ppm.[4] The carbonyl carbons of the carboxylic acid and the Cbz group will appear further downfield.

Carbon AtomExpected Chemical Shift Range (ppm)Rationale
C=O (Carboxylic Acid)165-185Carbonyl carbon in a carboxylic acid environment.[5]
C=O (Cbz)150-165Carbonyl carbon of a carbamate.
Aromatic C-OH150-160Aromatic carbon attached to an electron-donating hydroxyl group.
Aromatic C-NH140-150Aromatic carbon attached to an electron-donating amino group.
Aromatic C-COOH130-140Aromatic carbon attached to an electron-withdrawing carboxyl group.
Aromatic C-H110-130Unsubstituted aromatic carbons.[5]
CH₂ (Cbz)65-75Methylene carbon adjacent to an oxygen atom.
Aromatic C (Cbz)125-140Carbons of the benzyl group in the Cbz moiety.

Part 4: Advanced Troubleshooting and Data Interpretation

Question 6: My ¹H NMR spectrum shows more signals than expected in the aromatic region. What could be the reason?

Answer: The presence of unexpected signals can be due to impurities or the presence of rotamers.

  • Impurities: Common impurities include residual solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane).[1] Compare the chemical shifts of the unexpected peaks with known solvent charts.

  • Rotamers: As mentioned earlier, the Cbz protecting group can lead to restricted rotation around the amide bond, resulting in two distinct rotameric forms. These rotamers can be in slow exchange on the NMR timescale, giving rise to two sets of signals for the nearby protons. To confirm the presence of rotamers, acquiring the spectrum at an elevated temperature should cause the signals to coalesce into a single set of averaged signals.[1]

Question 7: How can I definitively assign the aromatic proton signals?

Answer: While the chemical shifts and splitting patterns provide a good initial assignment, 2D NMR experiments are the gold standard for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In the case of this compound, you would expect to see cross-peaks between H-2 and H-6 (ortho coupling), H-2 and H-4 (meta coupling), and H-4 and H-6 (meta coupling).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. This allows you to correlate each aromatic proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity of the molecule.

G

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics. In: Organic Chemistry at CU Boulder. Available from: [Link]

  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Available from: [Link]

  • Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available from: [Link]

  • San Diego State University NMR Facility. Common Problems | SDSU NMR Facility – Department of Chemistry. Available from: [Link]

  • R Discovery. Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Available from: [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • Concepts in Magnetic Resonance. Common problems and artifacts encountered in solution‐state NMR experiments. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Available from: [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available from: [Link]

  • YouTube. Analyzing Partial Structure in the Aromatic Region (1H NMR). Available from: [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available from: [Link]

  • ResearchGate. Representative ¹³C‐NMR spectra of Cbz protected and deprotected.... Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

  • National Institutes of Health. Preparation of Mono-Cbz Protected Guanidines - PMC. Available from: [Link]

  • ResearchGate. 1HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD.... Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. Available from: [Link]

  • The OChem Whisperer. Guide to Solving NMR Questions. Available from: [Link]

  • ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF. Available from: [Link]

  • ResearchGate. 1H NMR spectrum of CBZ. | Download Scientific Diagram. Available from: [Link]

  • PubChem. 3-Amino-5-hydroxybenzoic acid. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0002466). Available from: [Link]spectra/nmr_one_d/HMDB0002466)

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Storage and handling recommendations for 3-(Cbz-amino)-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides comprehensive storage and handling recommendations for 3-(Cbz-amino)-5-hydroxybenzoic acid. As a key intermediate in pharmaceutical synthesis and chemical research, its stability and purity are paramount for reproducible experimental outcomes. This document is intended for researchers, scientists, and drug development professionals. It combines data from analogous compounds with established principles of organic chemistry to offer field-proven insights and troubleshooting solutions.

Section 1: Quick Reference & Chemical Profile

For experienced users, this table summarizes the most critical information. Detailed explanations are provided in subsequent sections.

ParameterRecommendation / DataRationale & Causality
Storage Temperature -20°C for long-term storage. Minimizes potential degradation pathways such as oxidation of the phenol group and hydrolysis. Based on recommendations for the parent compound, 3-Amino-5-hydroxybenzoic Acid[1].
Short-Term Storage 2-8°C (refrigerator) is acceptable for days to weeks.Suitable for material that will be used promptly, but -20°C is preferred to ensure maximum shelf-life.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by atmospheric oxygen.
Light Sensitivity Protect from light. Store in an amber vial or a dark location.Phenolic compounds can be light-sensitive, leading to photo-oxidation and degradation[2][3].
Recommended Solvents DMSO (Dimethyl Sulfoxide), DMF (Dimethylformamide).Based on solubility data for the parent amine (3-Amino-5-hydroxybenzoic Acid), which is soluble in DMSO at 3 mg/mL and DMF at 1 mg/mL[1]. The bulky Cbz group may slightly alter solubility.
Chemical Incompatibilities Strong oxidizing agents, strong bases, strong acids (e.g., HBr/AcOH), catalytic hydrogenation conditions (e.g., H₂, Pd/C).Oxidizing agents and strong bases can react with the phenol group. Strong acids and hydrogenolysis will cleave the Cbz protecting group[4].
Primary Hazards Eye, skin, and respiratory tract irritant. Harmful if swallowed or inhaled.Based on hazard classifications for structurally similar aminobenzoic acids[5][6][7].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature and why?

A1: The recommended long-term storage temperature is -20°C [1]. This is critical for two primary reasons. First, the 5-hydroxy group makes the benzene ring electron-rich and susceptible to oxidation, a process that is significantly slowed at lower temperatures. Second, although the carbamate of the Cbz group is generally stable, freezing temperatures minimize the risk of any slow hydrolytic degradation over months or years. A manufacturer of the parent compound, 3-Amino-5-hydroxybenzoic acid, confirms stability for at least four years under these conditions[1].

Q2: Can I store the compound in a standard refrigerator (2-8°C)?

A2: For short-term use (i.e., daily or weekly access), storage at 2-8°C is acceptable. However, for periods longer than a few weeks, -20°C is strongly advised to maintain the highest possible purity and ensure the compound's guaranteed shelf life.

Q3: Is this compound sensitive to air or light?

A3: Yes, caution is warranted. The phenolic hydroxyl group is a known site of oxidation, which can be initiated by both atmospheric oxygen and UV light[3]. Therefore, it is best practice to store the solid compound in a tightly sealed amber vial and to flush the headspace with an inert gas like argon or nitrogen before sealing for long-term storage.

Q4: How should I prepare a stock solution?

A4: Due to limited aqueous solubility, organic solvents are required. Based on data from the parent amine, DMSO and DMF are the recommended starting points[1].

  • For DMSO: Aim for an initial concentration of around 3 mg/mL.

  • For DMF: Aim for an initial concentration of around 1 mg/mL. Gentle warming (to 30-40°C) or sonication can be used to aid dissolution. Stock solutions should be stored at -20°C, ideally in small aliquots to avoid repeated freeze-thaw cycles.

Q5: What are the main chemical incompatibilities I should be aware of?

A5: Avoid the following conditions to prevent unintended reactions:

  • Catalytic Hydrogenation: Reagents like Palladium on Carbon (Pd/C) with a hydrogen source (H₂) will rapidly cleave the Cbz group[4].

  • Strong Acids: Conditions such as HBr in acetic acid will remove the Cbz group[8].

  • Strong Bases: Strong bases can deprotonate the phenolic hydroxyl and carboxylic acid groups, potentially increasing susceptibility to oxidation[5].

  • Strong Oxidizing Agents: Avoid contact with permanganates, chromates, and other strong oxidizers which will degrade the molecule, particularly at the phenol site[5].

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: My compound won't fully dissolve in the recommended solvent.

  • Question: I'm trying to make a 5 mg/mL solution in DMSO, but I see solid particulates. What should I do?

  • Answer & Workflow:

    • Verify Concentration: The reported solubility for the parent amine is 3 mg/mL in DMSO[1]. The addition of the large Cbz group may decrease this value. First, try preparing a more dilute solution (e.g., 1-2 mg/mL).

    • Apply Gentle Heat: Warm the solution to 30-40°C in a water bath. The solubility of most organic compounds increases with temperature. Avoid aggressive heating, which could promote degradation.

    • Use Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. This can help break up aggregates and accelerate dissolution.

    • Consider an Alternative Solvent: If DMSO fails, DMF is a viable alternative, though solubility may be lower[1]. For specific applications, solvents like N-Methyl-2-pyrrolidone (NMP) could also be explored, but compatibility with your experimental system must be verified.

Issue 2: My experiment is giving low yields or unexpected side products.

  • Question: I'm performing a reaction that should not affect the Cbz group or the phenol, but my results are poor. What could be the cause?

  • Answer & Troubleshooting Logic: The integrity of the starting material is the first point of investigation. Use the following decision tree to diagnose the problem.

Troubleshooting Workflow Diagram

G start Unexpected Experimental Result (Low Yield / Impurity) check_compound 1. Verify Compound Integrity (Run TLC or LC-MS) start->check_compound compound_ok Compound is Pure check_compound->compound_ok Clean compound_bad Degradation / Impurity Detected check_compound->compound_bad Not Clean review_reaction 2b. Review Reaction Conditions - Any incompatible reagents? (e.g., reducing agents, strong acids) compound_ok->review_reaction review_storage 2a. Review Storage Conditions - Stored at -20°C? - Protected from light/air? compound_bad->review_storage storage_fail Improper Storage Likely Cause. Procure new material and store correctly. review_storage->storage_fail reaction_fail Incompatibility is Likely Cause. Re-design synthetic route. review_reaction->reaction_fail

Caption: Troubleshooting logic for poor experimental outcomes.

Issue 3: The color of my solid material has changed from off-white to brown.

  • Question: My vial of this compound has darkened over time. Is it still usable?

  • Answer: A color change from white/off-white to tan or brown is a strong indicator of oxidation at the phenolic hydroxyl group. This process creates highly colored quinone-type impurities.

    • Recommendation: The material is likely compromised. For sensitive applications requiring high purity, it should be discarded. For less sensitive steps, its purity should be verified by an analytical method like LC-MS or NMR before use. To prevent this, always store the compound under an inert atmosphere, protected from light, at -20°C[1][2].

Section 4: Protocols & Workflows

Protocol 1: Safe Handling and Weighing of Solid Compound
  • Preparation: Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile)[6].

  • Environment: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust[5].

  • Aliquoting: Before opening, allow the vial to warm to room temperature for 15-20 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Dispensing: Briefly open the container, weigh the desired amount of powder quickly, and promptly reseal the container. If storing for an extended period, flush the vial headspace with an inert gas (Ar or N₂) before sealing.

  • Cleanup: Clean any spills immediately. Wash hands thoroughly after handling[5].

Workflow: From Receipt to Disposal

G Receive Receive Shipment Inspect Inspect Container (Check for damage) Receive->Inspect Log Log into Inventory (Date, Lot #) Inspect->Log Store Store at -20°C (Inert gas, dark) Log->Store Aliquot Aliquot for Use (Warm to RT first) Store->Aliquot Weigh Weigh Solid (In fume hood, with PPE) Aliquot->Weigh Solubilize Prepare Stock Solution (DMSO or DMF) Weigh->Solubilize Use Use in Experiment Solubilize->Use Dispose Dispose Waste (Follow institutional guidelines) Use->Dispose

Caption: Standard lifecycle workflow for handling the reagent.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from Carl ROTH. [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Amede, E. I., et al. (2022). Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment. Molecular Pharmaceutics. [Link]

  • Pfleger, M., et al. (2022). Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques. Pharmaceuticals. [Link]

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Validation & Comparative

A Comparative Guide to Cbz and Boc Protection of 3-amino-5-hydroxybenzoic acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and fine chemical synthesis, the strategic manipulation of functional groups is paramount. For a molecule like 3-amino-5-hydroxybenzoic acid, a key biosynthetic precursor to a range of antibiotics, its trifunctional nature—possessing an amine, a phenol, and a carboxylic acid—presents a significant challenge in achieving regioselective modification.[1][2][3] This guide provides an in-depth, comparative analysis of two of the most robust and widely utilized amine-protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), for the selective protection of the amino group in 3-amino-5-hydroxybenzoic acid.

The choice of a protecting group is a critical decision that can dictate the success of a synthetic route. This guide will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of chemoselectivity.

The Challenge of Chemoselectivity with 3-amino-5-hydroxybenzoic Acid

The inherent nucleophilicity of the amino group, the acidity of the phenolic hydroxyl, and the reactivity of the carboxylic acid in 3-amino-5-hydroxybenzoic acid necessitate a carefully designed protection strategy. Direct N-acylation without affecting the other functional groups is challenging. Amines are generally more nucleophilic than phenols, which provides a window for selective reaction, but side reactions such as O-acylation of the phenol or esterification of the carboxylic acid can occur under certain conditions.

Therefore, a robust strategy often involves a multi-step approach, including the protection of the more acidic functionalities prior to amine protection, or the use of reaction conditions that kinetically favor N-acylation.

The Carboxybenzyl (Cbz) Group: A Classic and Robust Choice

Introduced in the 1930s, the Cbz group remains a stalwart in peptide chemistry and organic synthesis due to its high stability under both acidic and basic conditions.[4][5][6]

Proposed Synthetic Strategy for N-Cbz Protection

Given the reactivity of the carboxylic acid, a prudent first step is its protection as an ester, for instance, a methyl ester. This prevents its interference in the subsequent amine protection step.

Workflow for N-Cbz Protection of 3-amino-5-hydroxybenzoic acid

Cbz_Protection_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Cbz Protection start 3-amino-5-hydroxybenzoic acid step1 React with Methanol and catalytic acid (e.g., H2SO4) start->step1 product1 Methyl 3-amino-5-hydroxybenzoate step1->product1 step2 React with Benzyl Chloroformate (Cbz-Cl) and a mild base (e.g., NaHCO3) product1->step2 product2 Methyl 3-(benzyloxycarbonylamino)-5-hydroxybenzoate step2->product2

Caption: Proposed workflow for the N-Cbz protection of 3-amino-5-hydroxybenzoic acid.

Experimental Protocol: N-Cbz Protection

Step 1: Esterification of 3-amino-5-hydroxybenzoic acid

  • Dissolution: Suspend 3-amino-5-hydroxybenzoic acid (1.0 eq) in methanol (10-20 volumes).

  • Acidification: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-amino-5-hydroxybenzoate.

Step 2: N-Cbz Protection of Methyl 3-amino-5-hydroxybenzoate

  • Dissolution: Dissolve methyl 3-amino-5-hydroxybenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.[4]

  • Basification: Add sodium bicarbonate (2.0 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Deprotection of the Cbz Group

The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild and efficient method that yields the free amine, toluene, and carbon dioxide as byproducts.[5][7]

Workflow for Cbz Deprotection

Cbz_Deprotection_Workflow start N-Cbz protected amine step1 Catalytic Hydrogenolysis (H2, Pd/C) start->step1 product1 Free Amine step1->product1 byproducts Toluene + CO2 step1->byproducts Boc_Protection_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Boc Protection start 3-amino-5-hydroxybenzoic acid step1 React with Methanol and catalytic acid (e.g., H2SO4) start->step1 product1 Methyl 3-amino-5-hydroxybenzoate step1->product1 step2 React with Di-tert-butyl dicarbonate (Boc)2O and a base (e.g., Triethylamine) product1->step2 product2 Methyl 3-(tert-butoxycarbonylamino)-5-hydroxybenzoate step2->product2

Caption: Proposed workflow for the N-Boc protection of 3-amino-5-hydroxybenzoic acid.

Experimental Protocol: N-Boc Protection

Step 1: Esterification of 3-amino-5-hydroxybenzoic acid

Follow the same procedure as described in the Cbz protection section.

Step 2: N-Boc Protection of Methyl 3-amino-5-hydroxybenzoate

  • Dissolution: Dissolve methyl 3-amino-5-hydroxybenzoate (1.0 eq) in a suitable solvent such as THF or dioxane.

  • Base and Reagent Addition: Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). [8]3. Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Concentrate the reaction mixture and partition between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Deprotection of the Boc Group

The Boc group is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. [8]

Workflow for Boc Deprotection

Boc_Deprotection_Workflow start N-Boc protected amine step1 Acidolysis (e.g., TFA in DCM or HCl in Dioxane) start->step1 product1 Free Amine step1->product1 byproducts Isobutylene + CO2 step1->byproducts

Caption: General workflow for the deprotection of a Boc group.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt can be used directly or neutralized with a mild base.

Comparative Analysis: Cbz vs. Boc

FeatureCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)
Reagent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate ((Boc)₂O)
Protection Conditions Mildly basic (e.g., NaHCO₃)Mildly basic (e.g., Triethylamine, NaOH)
Stability Stable to acids and basesStable to bases and nucleophiles
Deprotection Conditions Catalytic Hydrogenolysis (H₂, Pd/C)Strong acids (TFA, HCl)
Orthogonality Orthogonal to Boc and Fmoc groupsOrthogonal to Cbz and Fmoc groups
Advantages Robust, crystalline derivatives, mild deprotectionMild protection, acid-labile deprotection, suitable for solid-phase synthesis
Disadvantages Deprotection incompatible with reducible groups (alkenes, alkynes)Deprotection with strong acids may not be suitable for acid-sensitive substrates

Conclusion and Recommendations

The choice between Cbz and Boc for the protection of the amino group in 3-amino-5-hydroxybenzoic acid is contingent upon the overall synthetic strategy.

  • Choose Cbz protection when subsequent reaction steps involve acidic or basic conditions and the molecule does not contain functional groups susceptible to hydrogenolysis. The robustness of the Cbz group provides a high degree of security during multi-step sequences.

  • Opt for Boc protection when the synthetic route requires orthogonality to base-labile or hydrogenation-sensitive protecting groups. The mild, acid-catalyzed deprotection of the Boc group is a significant advantage, particularly in the context of solid-phase synthesis.

For the synthesis of complex derivatives of 3-amino-5-hydroxybenzoic acid, an orthogonal protection strategy employing both Cbz and Boc on different functionalities could be a powerful approach. For instance, the amine could be protected as a Cbz group, while the phenolic hydroxyl is protected with a Boc group, allowing for their selective deprotection under different conditions.

Ultimately, a thorough understanding of the reactivity of the substrate and the stability of the protecting groups under various reaction conditions is crucial for the successful design and execution of a synthetic route involving 3-amino-5-hydroxybenzoic acid.

References

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  • PMC. (n.d.). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Retrieved January 17, 2026, from [Link]

  • SciSpace. (n.d.). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. Retrieved January 17, 2026, from [Link]

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  • RSC Publishing. (2025, October 27). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (n.d.). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Retrieved January 17, 2026, from [Link]

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A Comparative Guide to Alternatives for 3-(Cbz-amino)-5-hydroxybenzoic Acid in the Synthesis of Advanced Glycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-engineering a Cornerstone of Antibiotic Therapy

For decades, glycopeptide antibiotics (GPAs) like teicoplanin have served as a last line of defense against severe infections caused by Gram-positive pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The intricate architecture of these molecules—a complex heptapeptide core adorned with sugars and, in teicoplanin's case, a lipid tail—is central to their function. GPAs operate by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, physically obstructing the enzymes responsible for cell wall construction and leading to bacterial death.[1][3]

The heptapeptide backbone is not a simple chain of common amino acids; it is a rigid, cross-linked scaffold built from unusual, non-proteinogenic residues. These residues, such as (S)-3,5-dihydroxyphenylglycine (DPg), create the specific three-dimensional pocket required for target recognition.[2][4] In the context of total synthesis or semi-synthetic modification, a protected building block like 3-(Carboxybenzyl-amino)-5-hydroxybenzoic acid serves as a logical, albeit conventional, precursor to such a critical residue.

However, the relentless rise of antibiotic resistance, particularly the emergence of vancomycin-resistant enterococci (VRE) that remodel their cell wall precursors to D-Ala-D-Lactate, necessitates a move beyond the native structures.[5] This guide provides a comparative analysis of strategic alternatives to this foundational building block. We will explore how replacing or modifying key aromatic amino acid residues in the teicoplanin core can yield novel analogs with enhanced potency, a broader spectrum of activity, and the ability to overcome entrenched resistance mechanisms.

The Imperative for Innovation: Overcoming Glycopeptide Resistance

The primary driver for developing novel GPA analogs is the circumvention of clinical resistance. The VanA resistance mechanism, which involves substituting an ester bond (D-Ala-D-Lac) for the terminal amide bond (D-Ala-D-Ala), eliminates a crucial hydrogen bond interaction with the antibiotic, reducing its binding affinity by a factor of 1000.[5] This dramatic loss in affinity renders conventional GPAs ineffective.

Consequently, medicinal chemists have focused on modifying the GPA scaffold to either restore affinity for the altered target or introduce entirely new mechanisms of action.[1][6] Modifying the core amino acid residues is a particularly powerful strategy. By altering the electronics, sterics, and functionality of the peptide backbone, it is possible to create new interactions with the bacterial cell wall precursors or to anchor the antibiotic to the bacterial membrane, thereby increasing its effective concentration at the site of action.

Diagram: The Teicoplanin Aglycone Scaffold

The following diagram illustrates the core heptapeptide structure of the teicoplanin aglycone, highlighting Amino Acid 3, a frequent target for synthetic modification. Its unique phenylglycine structure is critical for maintaining the shape of the D-Ala-D-Ala binding pocket.

G cluster_teicoplanin Teicoplanin Aglycone Core AA1 AA1 (N-Terminus) AA2 AA2 AA3 AA3 (Phenylglycine type) TARGET FOR MODIFICATION AA1->AA3 Ether Linkage AA4 AA4 AA2->AA4 Ether Linkage AA5 AA5 AA6 AA6 AA4->AA6 Ether Linkage AA7 AA7 (C-Terminus) AA5->AA7 Ether Linkage

Caption: Simplified structure of the teicoplanin aglycone, pinpointing Amino Acid 3.

Comparative Analysis of Alternative Building Blocks

The exploration of alternatives moves beyond simple isosteric replacements to encompass a wide range of functionalities designed to probe and enhance biological activity. Here, we compare several classes of modifications against the baseline of using a standard protected precursor like 3-(Cbz-amino)-5-hydroxybenzoic acid.

Alternative 1: Non-native, Unfunctionalized Amino Acids

One of the initial strategies to understand the structure-activity relationship (SAR) of the teicoplanin core was to replace native residues with more common, synthetically accessible amino acids. This approach clarifies the structural and electronic requirements for antibacterial activity.

  • Rationale: To determine the tolerance for structural changes within the binding pocket and to simplify the synthetic process. By replacing the complex, oxygenated phenylglycine at position 3 with simpler residues like L-phenylalanine or even basic amino acids like L-lysine, researchers can assess the importance of the native side chain.[6]

  • Synthetic Approach: These modifications are typically achieved through a semi-synthetic route. The native teicoplanin is degraded to a key intermediate, such as the tetrapeptide methyl ester (TDTP-Me), which is then coupled with the desired non-native amino acid. This is followed by several steps to rebuild the macrocycle and deprotect the final compound.[6]

  • Performance Data: As shown in the table below, substituting amino acid 3 with L-phenylalanine or L-lysine (in combination with other modifications) can result in compounds with excellent activity against susceptible staphylococci. However, these first-generation analogs generally fail to overcome VanA-type resistance.[6]

CompoundModification (Amino Acid 3)S. aureus MIC (µg/mL)S. epidermidis MIC (µg/mL)VanA E. faecalis MIC (µg/mL)
Deglucoteicoplanin (TD)Native~0.5~0.5>128
MDL 63,166 L-Phenylalanine0.1250.12532
MDL 64,945 L-Lysine0.0630.063>128
MDL 64,468 L-Lysine0.125-0.250.125-0.2564
Data synthesized from Malabarba et al., J Antibiot (Tokyo), 1994.[6]
  • Expert Analysis: The high potency of MDL 64,945 against staphylococci demonstrates that the native oxygenation pattern of residue 3 is not strictly essential for binding to the D-Ala-D-Ala target.[6] However, the lack of activity against VanA strains indicates that these simple substitutions do not confer the ability to interact with the D-Ala-D-Lac terminus. This foundational work confirmed that the teicoplanin core is remarkably tolerant to modification, paving the way for more ambitious designs.

Alternative 2: Functionalized Lipophilic and Cationic Moieties

A more advanced strategy involves appending functional groups to the teicoplanin scaffold, often at the N-terminus (amino acid 1) or the C-terminus carboxyl group, to introduce new properties. These modifications are not direct replacements for the amino acid core but represent a powerful alternative strategy to generate diversity.

  • Rationale:

    • Lipophilicity: Attaching long alkyl chains is thought to anchor the antibiotic to the bacterial cell membrane, increasing its local concentration and facilitating interaction with cell wall precursors.[1]

    • Positive Charge: Introducing basic groups like polyamines or guanidines can enhance interactions with the negatively charged bacterial cell surface and may confer an ability to disrupt the cell membrane, adding a secondary mechanism of action.[7][8] This can also improve activity against Gram-negative bacteria.[8]

  • Synthetic Approach: These derivatives are almost exclusively prepared via semi-synthesis. The N-terminal amino group or the C-terminal carboxylic acid of the teicoplanin aglycone is coupled with a pre-synthesized side chain bearing the desired functionality (e.g., a perfluoroalkyl chain or a polyguanidinylated arm).[7]

  • Performance Data: This approach has yielded compounds with dual antibacterial and antiviral activity. As shown below, certain perfluoroalkyl and guanidine derivatives of the teicoplanin pseudoaglycone show potent activity against both SARS-CoV-2 and resistant Gram-positive bacteria.

CompoundModification TypeSARS-CoV-2 EC₅₀ (µM)MRSA MIC (µg/mL)VanA E. faecalis MIC (µg/mL)
Teicoplanin PseudoaglyconeUnmodified Core10-200.516
Derivative 4 Perfluoroalkyl (medium chain)~150.121
Derivative 5 Perfluorooctyl~180.060.5
Derivative 6 Monoguanidine~130.121
Data synthesized from Schilling et al., Sci Rep, 2022.[7]
  • Expert Analysis: The success of these functionalized derivatives represents a paradigm shift from simply restoring binding affinity to engineering multi-modal agents. The perfluoroalkyl conjugates, for instance, likely exhibit enhanced membrane interactions that contribute to their potent activity against VanA-resistant enterococci.[7] The fact that these modifications also confer antiviral activity by inhibiting viral entry suggests that the GPA scaffold is a highly versatile platform for drug discovery beyond its traditional antibacterial role.[7]

Visual Workflow: Semi-Synthesis and Evaluation of Novel Antibiotics

The following diagram outlines the typical laboratory workflow for creating and testing these next-generation glycopeptide derivatives.

G cluster_workflow Semi-Synthetic Workflow for Novel GPA Derivatives start Start: Native Teicoplanin hydrolysis Step 1: Acid Hydrolysis start->hydrolysis aglycone Intermediate: Teicoplanin Aglycone hydrolysis->aglycone coupling Step 2: Chemical Coupling (e.g., Amide bond formation) aglycone->coupling sidechain Alternative Side Chain Synthesis sidechain->coupling analog Product: Novel GPA Analog coupling->analog purify Step 3: Purification (HPLC) analog->purify characterize Step 4: Characterization (MS, NMR) purify->characterize testing Step 5: Biological Evaluation (MIC, EC50 Assays) characterize->testing data Result: Performance Data testing->data

Caption: A typical workflow for creating and testing semi-synthetic teicoplanin analogs.

Experimental Protocols

The following protocols are generalized representations of common experimental procedures cited in the literature. Researchers should consult the primary sources for specific conditions and safety information.

Protocol 1: Synthesis of an N-Terminal Perfluoroalkyl Teicoplanin Derivative (Conceptual)

This protocol is based on methodologies for acylating the N-terminal amino group of the teicoplanin pseudoaglycone.[7]

  • Preparation of the Activated Ester:

    • Dissolve the perfluoroalkyl carboxylic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 eq).

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction to remove the dicyclohexylurea byproduct and use the resulting solution of the activated ester directly.

  • Coupling Reaction:

    • Dissolve the teicoplanin pseudoaglycone (1.0 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

    • Add the solution of the activated perfluoroalkyl ester dropwise to the teicoplanin solution.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by HPLC.

  • Purification:

    • Quench the reaction with a small amount of water.

    • Acidify the mixture with trifluoroacetic acid (TFA) to a pH of ~2.

    • Purify the crude product using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to yield the final product as a TFA salt.

  • Characterization:

    • Confirm the identity and purity of the final compound using High-Resolution Mass Spectrometry (HRMS) and ¹H NMR.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the test antibiotic in a suitable solvent (e.g., DMSO or water).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in CAMHB to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Conclusion and Future Outlook

The strategic replacement and modification of the core amino acid residues of teicoplanin and other glycopeptide antibiotics have proven to be a highly successful approach for overcoming antibiotic resistance. While simple substitutions of residues like the one derived from this compound can help define the basic structural requirements for activity, the most promising path forward lies in the intelligent design of functionalized derivatives.

The development of lipophilic and cationic analogs has not only restored activity against resistant strains like VRE but has also expanded the therapeutic potential of the GPA scaffold into the antiviral domain.[7] Future research will likely focus on:

  • Multi-modal Agents: Designing single molecules with multiple mechanisms of action (e.g., cell wall inhibition and membrane disruption) to combat resistance and broaden the antibacterial spectrum.

  • Targeted Delivery: Conjugating GPAs to molecules that target specific bacterial species or infection sites.

  • Mutasynthesis: Utilizing genetic engineering to incorporate novel, unnatural amino acid precursors during the antibiotic's biosynthesis, opening up a vast new chemical space for exploration.[9]

By moving beyond the native structures and embracing these innovative synthetic strategies, the scientific community can continue to re-engineer these remarkable natural products to meet the urgent challenges of infectious disease.

References

  • Malabarba, A., Trani, A., Strazzolini, P., Carenzi, A., Pallanza, R., Berti, M., & Goldstein, B. P. (1994). Substitution of amino acids 1 and 3 in teicoplanin aglycon: synthesis and antibacterial activity of three first non-natural dalbaheptides. The Journal of Antibiotics, 47(12), 1493–1506. [Link]

  • Malabarba, A., Ciabatti, R., Kettenring, J., Scotti, R., Candiani, G., Pallanza, R., Berti, M., & Goldstein, B. P. (1992). Synthesis and biological activity of N63-carboxypeptides of teicoplanin and teicoplanin aglycone. The Journal of Antibiotics, 45(11), 1800-16. [Link]

  • Preobrazhenskaya, M. N., Olsufyeva, E. N., Tevyashova, A. N., Trestchalin, I. D., & Sztaricskai, F. J. (2018). Structure-activity relationship studies of lipophilic teicoplanin pseudoaglycon derivatives as new anti-influenza virus agents. The Journal of Antibiotics, 71(9), 812-822. [Link]

  • Crowley, B. M., & Boger, D. L. (2009). Synthesis and evaluation of vancomycin aglycon analogues that bear modifications in the N-terminal D-leucyl amino acid. Journal of the American Chemical Society, 131(11), 3949–3957. [Link]

  • Trani, A., Ferrari, P., Pallanza, R., & Tarzia, G. (1989). Deaminoteicoplanin and Its Derivatives. Synthesis, Antibacterial Activity, and Binding Strength to Ac-D-Ala-D-Ala. Journal of Medicinal Chemistry, 32(2), 310–314. [Link]

  • Schilling, K., et al. (2022). Semisynthetic teicoplanin derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria. Scientific Reports, 12(1), 16123. [Link]

  • Crowley, B. M., & Boger, D. L. (2009). Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid. Journal of the American Chemical Society, 131(11), 3949-3957. [Link]

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  • Herczegh, P., et al. (2022). Synthesis of an amphiphilic vancomycin aglycone derivative inspired by polymyxins: overcoming glycopeptide resistance in Gram-positive and Gram-negative bacteria in synergy with teicoplanin in vitro. Scientific Reports, 12(1), 20951. [Link]

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A Comparative Guide to the Biological Activity of 3-(Cbz-amino)-5-hydroxybenzoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the benzoic acid scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents and biologically active molecules. Within this class, 3-amino-5-hydroxybenzoic acid (AHBA) is a noteworthy natural product, identified as a key metabolic precursor in the biosynthesis of the ansamycin family of antibiotics, which includes potent agents like rifamycin.[1][2][3] The strategic placement of its amino and hydroxyl groups makes it a versatile starting point for synthetic modifications aimed at exploring novel biological activities.

This guide focuses on 3-(Cbz-amino)-5-hydroxybenzoic acid, a synthetic derivative of AHBA where the amino group is protected by a carbobenzyloxy (Cbz) functional group.[] The Cbz group is a cornerstone in peptide synthesis and organic chemistry, valued for its stability and selective removability.[] Its introduction to the AHBA scaffold raises critical questions about how this modification influences the molecule's inherent biological potential.

This document provides a comparative analysis of this compound against its parent compound (AHBA) and a series of structural analogs. We will delve into key biological activities, including antioxidant and anti-inflammatory effects, supported by experimental data and detailed protocols. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the efficacy of this chemical class.

The Core Compound: this compound

The primary role of this compound is often as a synthetic intermediate. The Cbz group masks the nucleophilicity of the amine, allowing for selective reactions at other positions on the molecule, such as the carboxylic acid or the phenolic hydroxyl group. However, the presence of the Cbz group itself can modulate biological activity. It significantly increases the molecule's lipophilicity compared to the parent AHBA, which could enhance membrane permeability. Conversely, the bulky, sterically hindering nature of the Cbz group may reduce or prevent the molecule from fitting into the active sites of certain enzymes or receptors where the free amine of AHBA might otherwise bind.

The biological evaluation of the Cbz-protected compound is therefore twofold: to assess its intrinsic activity and to serve as a control for comparison with its deprotected, free-amine counterpart and other analogs.

Comparative Analysis of Biological Activities

Antioxidant Activity

The capacity of phenolic compounds to scavenge free radicals is a well-established mechanism for mitigating oxidative stress, a key factor in numerous pathological conditions. This activity is highly dependent on the number and position of hydroxyl groups on the aromatic ring.[5]

Structure-Activity Relationship Insights: The antioxidant potential of hydroxybenzoic acids is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical.

  • Parent Compound vs. Analogs: While specific data for this compound is scarce, we can infer its potential by examining related structures. The presence of the 5-hydroxy group suggests it should possess some radical scavenging ability.

  • Dihydroxybenzoic Acid Analogs: Studies on dihydroxybenzoic acid (DHB) isomers are particularly illuminating. For instance, 2,5-dihydroxybenzoic acid (gentisic acid) and 3,4-dihydroxybenzoic acid (protocatechuic acid) are known to be potent antioxidants.[5][6] Their enhanced activity is often due to the electronic stabilization of the resulting phenoxyl radical through resonance, a feature more pronounced in ortho and para-dihydroxy arrangements.[5]

  • Effect of the Amino Group: The free amino group in AHBA can also contribute to antioxidant activity through hydrogen donation. The Cbz protection would negate this contribution, suggesting that this compound may be a less potent antioxidant than AHBA itself.

Quantitative Data Summary:

CompoundAssayIC50 / Activity MetricReference
2,5-Dihydroxybenzoic AcidFRAP236.00 µM Fe²+[5]
3,4-Dihydroxybenzoic AcidFRAP44.22 µM Fe²+[5]
3,5-Dihydroxybenzoic AcidDPPHLow Activity[5]
Gallic Acid (3,4,5-Trihydroxy)FRAP158.10 µM Fe²+[5]
3-Amino-5-(...)-benzoic acid deriv. (3d)DPPH77% Inhibition[7]

This table compiles representative data from studies on structural analogs to provide a comparative context.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The therapeutic potential of benzoic acid derivatives often includes the modulation of key inflammatory pathways, such as those mediated by nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[8][9]

Mechanism of Action & SAR: A common mechanism for anti-inflammatory action is the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the suppression of inflammatory cytokine production (e.g., TNF-α, IL-6).[8]

  • Halogenated Analogs: A study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) demonstrated potent anti-inflammatory effects in microglia.[8] It significantly inhibited LPS-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating iNOS and COX-2 expression. This action was mediated through the suppression of MAPK phosphorylation and NF-κB nuclear translocation.[8]

  • Mesalamine Analogs: Mesalamine (5-amino-2-hydroxybenzoic acid) is an established anti-inflammatory drug. A hydrogen sulfide-releasing derivative, ATB-429, showed enhanced antinociceptive and anti-inflammatory effects in a model of post-inflammatory hypersensitivity, significantly down-regulating COX-2 and IL-1β expression.[10]

  • Role of Cbz Group: The large, lipophilic Cbz group in this compound could potentially facilitate interactions with hydrophobic pockets in inflammatory target proteins. However, it may also block necessary hydrogen bonding interactions that a free amine could make. Experimental validation is essential.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated. Below are detailed methodologies for assessing antioxidant and anti-inflammatory activities.

Protocol 1: DPPH Free Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Test compounds and positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

  • Preparation of Test Compounds: Prepare a stock solution of each test compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure: a. In a 96-well plate, add 100 µL of each compound dilution to respective wells. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the control, mix 100 µL of methanol with 100 µL of the DPPH solution. d. For the blank, use 200 µL of methanol.

  • Incubation and Measurement: a. Shake the plate gently and incubate in the dark at room temperature for 30 minutes. b. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: a. Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 b. Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: LPS-Induced Nitric Oxide (NO) Production in Microglia (Anti-inflammatory)

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in microglial cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Primary microglial cells or a suitable cell line (e.g., BV-2)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (from E. coli)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compounds

  • 96-well cell culture plate

Step-by-Step Protocol:

  • Cell Seeding: Seed microglial cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: a. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., 0.1% DMSO). b. After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. A non-stimulated control group should also be included.

  • Nitrite Measurement (Griess Assay): a. After 24 hours, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. b. Prepare a standard curve using sodium nitrite (0-100 µM). c. Add 50 µL of Griess Reagent A to each well, followed by a 10-minute incubation at room temperature, protected from light. d. Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

Visualizations: Workflows and Pathways

Experimental Evaluation Workflow

The following diagram outlines a typical workflow for the comparative biological evaluation of synthesized chemical analogs.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary / Mechanistic Assays cluster_3 Data Analysis synthesis Synthesis of Cbz-Parent & Analogs purification Purification & Characterization (NMR, HRMS) synthesis->purification antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant cytotoxicity Cytotoxicity Assay (MTT, LDH) purification->cytotoxicity anti_inflam Anti-inflammatory Assays (NO, COX-2, Cytokine) antioxidant->anti_inflam cytotoxicity->anti_inflam ic50 IC50 / EC50 Determination anti_inflam->ic50 enzyme Enzyme Inhibition Assays (e.g., Tyrosinase) enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar caption Fig 1. General workflow for comparative biological evaluation.

Caption: General workflow for comparative biological evaluation.

Simplified NF-κB Signaling Pathway

This diagram illustrates the simplified signaling cascade leading to the expression of pro-inflammatory genes, a key target for anti-inflammatory agents.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65 p65 NFkB_complex p65-IκBα (Inactive) p65_active p65 (Active) IkBa->p65 releases Nucleus Nucleus p65_active->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes activates transcription Inhibitor Potential Inhibitor (e.g., LX007) Inhibitor->IKK inhibits Inhibitor->p65_active inhibits nuclear translocation caption Fig 2. Simplified NF-κB inflammatory signaling pathway.

Caption: Simplified NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

The analysis of this compound and its analogs underscores fundamental principles of medicinal chemistry. While the Cbz-protected parent compound is primarily a synthetic tool, its evaluation is crucial for establishing a baseline and understanding the role of the free amine in biological activity.

The comparative data from structural analogs strongly suggest that the biological profile of this scaffold is highly tunable:

  • Antioxidant potential is heavily influenced by the number and relative positions of hydroxyl groups.

  • Anti-inflammatory activity can be significantly enhanced by specific substitutions on the aromatic ring, which modulate interactions with key signaling proteins in pathways like NF-κB.

Future research should focus on the systematic synthesis and evaluation of a library of analogs based on the 3-amino-5-hydroxybenzoic acid core. This would involve modifying the substituents at positions 2, 4, and 6, as well as exploring alternatives to the Cbz protecting group that may themselves confer desirable biological properties. Such studies, guided by the structure-activity relationships discussed herein, will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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  • Distrutti, E., et al. (2006). 5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[5][11]dithiol-3yl)-phenyl ester (ATB-429), a hydrogen sulfide-releasing derivative of mesalamine, exerts antinociceptive effects in a model of postinflammatory hypersensitivity. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Kicel, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients. Available at: [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]

  • Vilar, S., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to the Deprotection of 3-(Cbz-amino)-5-hydroxybenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The selection of a protecting group strategy is a cornerstone of modern organic synthesis, and the benzyloxycarbonyl (Cbz or Z) group has remained a stalwart for amine protection since its introduction by Bergmann and Zervas in the 1930s.[1] Its stability under a range of conditions and the variety of methods for its removal make it a versatile tool, particularly in peptide synthesis.[1][2] However, the deprotection step is not always trivial, especially when the substrate is adorned with other sensitive functionalities.

This guide focuses on the specific challenges and effective strategies for the deprotection of 3-(Cbz-amino)-5-hydroxybenzoic acid, a precursor to a variety of bioactive compounds, including ansamycin antibiotics.[3][4] The molecule's architecture, featuring a phenolic hydroxyl group and a carboxylic acid on an electron-rich aromatic ring, demands a deprotection method that is both efficient and highly chemoselective. We will dissect the most viable methods, providing not just protocols, but the underlying chemical logic to empower researchers to make informed decisions for their specific synthetic campaigns.

Method 1: Catalytic Hydrogenolysis

This is the most widely employed method for Cbz deprotection, lauded for its mild reaction conditions and clean byproducts.[1][2] The mechanism relies on a heterogeneous catalyst, typically palladium on carbon (Pd/C), to facilitate the cleavage of the benzylic C-O bond by molecular hydrogen. The reaction proceeds at neutral pH and room temperature, liberating the free amine while generating only toluene and carbon dioxide, which are easily removed during work-up.[5]

The primary advantage of this method is its exceptional mildness, which is highly compatible with the sensitive hydroxyl and carboxylic acid groups on the benzoic acid ring. However, its major limitation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or nitro groups.[2] Furthermore, the use of flammable hydrogen gas requires specialized equipment and significant safety precautions, which can be a concern for scaling up reactions.[6]

Experimental Protocol: Catalytic Hydrogenolysis
  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 equivalent) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This process should be repeated three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or at 1 atm) at room temperature.

  • Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Filtration: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air and should be kept wet during handling and disposal.[5]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-hydroxybenzoic acid. The product can be further purified by recrystallization if necessary.

Method 2: Catalytic Transfer Hydrogenation

To circumvent the safety hazards associated with hydrogen gas, catalytic transfer hydrogenation presents a robust and scalable alternative.[2] This method utilizes a hydrogen donor molecule in solution, which transfers hydrogen to the substrate via the same palladium catalyst. A variety of donors can be used, including ammonium formate, formic acid, and cyclohexene.[2][7] Ammonium formate is particularly advantageous as it is an inexpensive, stable, and easy-to-handle solid.[2]

This technique retains the mild, neutral pH conditions of traditional hydrogenolysis, making it highly suitable for the deprotection of this compound. It is often faster than using hydrogen gas at atmospheric pressure and is more amenable to large-scale synthesis where handling compressed hydrogen is problematic.[8][9]

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
  • Dissolution: Dissolve the this compound (1.0 equivalent) in methanol or ethanol.

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by the portion-wise addition of ammonium formate (3-5 equivalents). An exothermic reaction with gas evolution (CO₂) is often observed.

  • Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 40-60 °C) can be applied to accelerate the reaction if necessary.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove any remaining ammonium salts before final isolation and purification of the 3-amino-5-hydroxybenzoic acid product.

Method 3: Acid-Mediated Cleavage

For substrates containing functional groups that are sensitive to reduction, acid-mediated cleavage provides a valuable alternative.[2] The most common reagent for this transformation is a solution of hydrobromic acid (HBr) in glacial acetic acid.[2] The mechanism involves the protonation of the carbamate oxygen, followed by either an SN2 attack by a bromide ion on the benzylic carbon or an SN1-type cleavage to form a stable benzyl cation, which is then trapped.

The primary advantage is the orthogonality to hydrogenation-sensitive groups. However, the strongly acidic conditions can be a significant drawback for this compound. The electron-rich aromatic ring is susceptible to electrophilic substitution, and the free carboxylic acid and phenol functionalities may undergo side reactions. Therefore, this method should be approached with caution and careful optimization. Milder acidic conditions, such as using HCl in an organic solvent or Lewis acids, can sometimes be employed to mitigate these issues.[6][10]

Experimental Protocol: Acidic Cleavage with HBr in Acetic Acid
  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (a stoichiometric excess is typically required).

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is often diluted with a solvent like diethyl ether to precipitate the product as its hydrobromide salt.

  • Isolation: Collect the precipitated solid by filtration. The free amine can be obtained by neutralization with a suitable base during an aqueous work-up, followed by extraction and purification.

Comparative Analysis and Data Summary

The choice of deprotection method hinges on a careful evaluation of chemoselectivity, safety, and practicality. For this compound, preserving the integrity of the hydroxyl and carboxylic acid groups is paramount.

MethodKey ReagentsConditionsAdvantagesLimitations for Substrate
Catalytic Hydrogenolysis H₂, Pd/CNeutral, RT, 1 atmVery mild, clean byproducts, high yields.[2]Safety concerns with H₂ gas, requires specialized equipment.[6]
Transfer Hydrogenation HCOONH₄, Pd/CNeutral, RT to mild heatAvoids H₂ gas, safer and more scalable, often faster.[2][9]Incompatible with other reducible groups.
Acid-Mediated Cleavage HBr in AcOHStrongly acidic, RTOrthogonal to hydrogenation.[2]Harsh conditions may cause side reactions on the electron-rich aromatic ring.

Visualizing the Deprotection Workflow

A generalized workflow illustrates the critical steps common to most Cbz deprotection procedures, from the initial setup to the final isolation of the target amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Cbz-Protected Compound in Solvent reagents Add Deprotection Reagents (e.g., Pd/C, H-donor, Acid) start->reagents react Stir Under Appropriate Conditions reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor quench Quench Reaction & Remove Catalyst (if applicable) monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify Product (Crystallization, Chromatography) extract->purify end Isolated Deprotected Amine purify->end

Caption: General experimental workflow for Cbz deprotection.

The chemical transformations at the heart of each method highlight their fundamental differences.

G cluster_hydro Hydrogenolysis / Transfer Hydrogenation cluster_acid Acidic Cleavage SM This compound P 3-amino-5-hydroxybenzoic acid SM->P Reductive Cleavage SM->P  Acid-Catalyzed  Cleavage H2 H₂ or H-Donor (HCOONH₄) PdC Pd/C Catalyst HBr HBr / AcOH

Caption: Core chemical transformations in Cbz deprotection.

Conclusion and Recommendation

For the deprotection of this compound, the substrate's sensitivity strongly favors milder, neutral conditions.

  • Recommended Method: Catalytic Transfer Hydrogenation with ammonium formate and a palladium on carbon catalyst is the superior choice. This method combines the mildness of hydrogenolysis with enhanced safety and scalability, making it ideal for both laboratory and process development settings.[2][8] It effectively removes the Cbz group with minimal risk of side reactions involving the phenolic hydroxyl or carboxylic acid functionalities.

  • Alternative Method: Standard Catalytic Hydrogenolysis is also an excellent, albeit less scalable, option provided the necessary safety equipment for handling hydrogen gas is available.[2][5]

  • Method to Avoid: Acid-mediated cleavage with reagents like HBr in acetic acid should be considered a last resort. The harsh, acidic conditions pose a significant risk of unwanted side reactions on the sensitive aromatic ring, potentially leading to lower yields and more complex purification challenges.[1][2]

By understanding the causality behind each method's mechanism and limitations, researchers can confidently select the optimal strategy to efficiently synthesize 3-amino-5-hydroxybenzoic acid, ensuring high yield and purity of this valuable synthetic intermediate.

References

  • Anonymous. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Sultane, P. R., Mete, T., & Bhat, R. G. Catalytic Transfer Hydrogenolysis of Protected Peptides using Hydrazine. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Stanway-Gordon, H. A., Graham, J. S., & Waring, M. J. Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed. [Link]

  • Wang, Z. et al. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. [Link]

  • Wang, Z. et al. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. ResearchGate. [Link]

  • Sultane, P. R. et al. A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

  • Nanjo, T. et al. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Sultane, P. R. et al. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. [Link]

  • Anwer, M. K., & Spatola, A. F. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Chemistry Stack Exchange. Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester? [Link]

  • Sultane, P. R. et al. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]

  • D'Souza, D. J. & Muller, C. E. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]

  • Peng, B. & Lemon, D. D. Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

  • Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Floss, H. G. & Yu, T. Biosynthesis of 3,5-AHBA-derived natural products. Natural Product Reports. [Link]

  • PubChem. 3-Amino-5-hydroxybenzoic acid. [Link]

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A Comparative Guide to the Orthogonality of the Carboxybenzyl (Cbz) Group in the Presence of Other Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic deployment of protecting groups is a cornerstone of success. A well-designed protecting group strategy allows for the selective manipulation of multifunctional molecules, ensuring that specific reactive sites are masked while transformations occur elsewhere. The concept of orthogonality is central to this endeavor, referring to the ability to remove one protecting group in the presence of another without affecting it, by employing distinct and non-interfering reaction conditions.[1][2]

The Carboxybenzyl (Cbz or Z) group, introduced by Leonidas Zervas, has long been a stalwart in the chemist's toolbox for the protection of amines.[3][4] Its unique cleavage conditions, primarily catalytic hydrogenolysis, render it orthogonal to a host of other widely used protecting groups.[3] This guide provides an in-depth technical comparison of the Cbz group's orthogonality with other common protecting groups, supported by experimental data and detailed protocols, to empower researchers in the rational design of complex synthetic routes.

The Principle of Orthogonal Protection

The power of orthogonal protecting groups lies in their differential lability to specific reagents. A successful multi-step synthesis often hinges on the ability to sequentially unmask reactive functional groups. This is achieved by selecting protecting groups with mutually exclusive cleavage conditions. The Cbz group's primary mode of deprotection, hydrogenolysis, is a mild and neutral process, setting it apart from acid-labile groups like Boc and base-labile groups like Fmoc.[1][5]

Caption: Orthogonality of Cbz with other common protecting groups.

Comparative Stability of Cbz and Other Protecting Groups

The following sections provide a detailed comparison of the Cbz group's stability in the presence of other common protecting groups under their respective deprotection conditions.

Cbz vs. Boc (tert-Butoxycarbonyl)

The orthogonality between Cbz and Boc is a cornerstone of modern peptide synthesis and complex molecule construction.[6] The acid-labile nature of the Boc group contrasts sharply with the hydrogenolytic cleavage of the Cbz group.

Protecting GroupDeprotection ConditionStability of Other Protecting Group
Cbz H₂, Pd/C (Catalytic Hydrogenolysis)Boc: Generally stable.
Boc Strong Acid (e.g., TFA, HCl)Cbz: Generally stable to mild acid, but can be cleaved by strong acids like HBr.

Quantitative Stability Data

Protecting GroupCondition (Time)% of Protecting Group Remaining
Cbz-NHR50% TFA in DCM (2h)>98%[2]
Boc-NHRH₂, 10% Pd/C in MeOH (4h)>99%[2]

Causality Behind Experimental Choices:

The stability of the Cbz group to acidic conditions is attributed to the electron-withdrawing nature of the carbonyl group, which destabilizes the protonated intermediate required for cleavage. However, under forcing acidic conditions (e.g., HBr in acetic acid), the benzylic C-O bond can be cleaved.[7] Conversely, the Boc group is stable to the neutral conditions of catalytic hydrogenolysis as it lacks a functionality susceptible to reduction by this method.[6]

Cbz vs. Fmoc (9-Fluorenylmethyloxycarbonyl)

The Cbz and Fmoc groups form another classic orthogonal pair, with Fmoc's lability to basic conditions complementing Cbz's hydrogenolytic removal.[8]

Protecting GroupDeprotection ConditionStability of Other Protecting Group
Cbz H₂, Pd/C (Catalytic Hydrogenolysis)Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[2]
Fmoc Base (e.g., 20% Piperidine in DMF)Cbz: Stable.

Quantitative Stability Data

Protecting GroupCondition (Time)% of Protecting Group Remaining
Cbz-NHR20% Piperidine in DMF (2h)>99%[2]
Fmoc-NHRH₂, 10% Pd/C in MeOH (4h)~90-95% (some cleavage reported)[2][9]

Causality Behind Experimental Choices:

The Cbz group is stable to the basic conditions used for Fmoc deprotection because the carbamate linkage is not susceptible to the E1cB (Elimination, Unimolecular, conjugate Base) mechanism that cleaves the Fmoc group.[9] However, the fluorenyl group of Fmoc can undergo slow hydrogenolysis, leading to partial deprotection under Cbz cleavage conditions. This "quasi-orthogonality" is a critical consideration in synthetic planning.[9][10]

Cbz vs. Benzyl Ethers (Bn)

Both Cbz and benzyl ethers are removed by hydrogenolysis, which presents a challenge for their orthogonal manipulation. However, selective deprotection can be achieved under specific conditions.

Protecting GroupDeprotection ConditionStability of Other Protecting Group
Cbz H₂, Pd/CBenzyl Ether: Also cleaved.
Benzyl Ether H₂, Pd/CCbz: Also cleaved.
Cbz Mild Lewis Acid (e.g., AlCl₃/HFIP)Benzyl Ether: Stable.[11]
Benzyl Ether Stronger Lewis Acid (e.g., BCl₃·SMe₂)Cbz: May be cleaved.

Causality Behind Experimental Choices:

The similar benzylic C-O bond in both Cbz and benzyl ethers makes them susceptible to hydrogenolysis. However, the carbamate functionality in Cbz can be targeted by certain Lewis acids under conditions that leave the more robust ether linkage of the benzyl group intact.[11] Conversely, stronger Lewis acids can cleave benzyl ethers, but these conditions may also affect the Cbz group.

Cbz vs. Silyl Ethers (e.g., TBDMS, TIPS)

Silyl ethers are typically cleaved by fluoride ions or acidic conditions, providing a clear orthogonal relationship with the Cbz group.

Protecting GroupDeprotection ConditionStability of Other Protecting Group
Cbz H₂, Pd/CSilyl Ether: Generally stable.
Silyl Ether Fluoride (e.g., TBAF) or AcidCbz: Stable.

Causality Behind Experimental Choices:

The silicon-oxygen bond is highly susceptible to cleavage by fluoride ions due to the high strength of the resulting silicon-fluoride bond. Acid-catalyzed cleavage of silyl ethers is also common. The Cbz group is stable to both of these conditions, making this a highly reliable orthogonal pairing.

Cbz vs. Acetals

Acetals are common protecting groups for carbonyls and diols, and they are typically removed under acidic conditions.

Protecting GroupDeprotection ConditionStability of Other Protecting Group
Cbz H₂, Pd/CAcetal: Generally stable.
Acetal Acidic Hydrolysis (e.g., aq. HCl, PPTS)Cbz: Generally stable to mild acid, but can be cleaved by strong acids.

Causality Behind Experimental Choices:

Acetals are stable to the neutral conditions of catalytic hydrogenolysis. The Cbz group is generally stable to the mild acidic conditions often used for acetal deprotection. However, care must be taken as stronger acidic conditions can lead to Cbz cleavage.[4] The choice of acid and reaction conditions is therefore crucial for achieving selectivity.

Experimental Protocols

The following are representative experimental protocols for the selective deprotection of the Cbz group and other protecting groups.

Protocol 1: Selective Deprotection of Boc in the Presence of Cbz

This protocol describes the acid-catalyzed removal of a Boc group while leaving a Cbz group intact.[2]

Materials:

  • Boc- and Cbz-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add trifluoroacetic acid to the solution (typically 25-50% v/v).

  • Stir the reaction mixture at room temperature. Deprotection is usually complete within 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.[2]

Protocol 2: Selective Deprotection of Cbz in the Presence of Boc

This protocol details the hydrogenolytic cleavage of a Cbz group in the presence of a Boc group.[11]

Materials:

  • Cbz- and Boc-protected compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon at 1 atm) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[11]

Protocol 3: Selective Deprotection of Fmoc in the Presence of Cbz

This protocol outlines the base-mediated removal of an Fmoc group while the Cbz group remains intact.[2]

Materials:

  • Fmoc- and Cbz-protected compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can often be taken directly to the next step, or the solvent can be removed under reduced pressure, followed by an aqueous work-up.

Visualization of Key Concepts

Workflow for Selective Deprotection

The following diagram illustrates a logical workflow for the sequential deprotection of Fmoc, Cbz, and Boc groups in a hypothetical peptide synthesis scenario.

selective_deprotection_workflow start Fmoc-AA-Cbz-AA-Boc step1 Deprotect Fmoc (20% Piperidine/DMF) start->step1 product1 H2N-AA-Cbz-AA-Boc step1->product1 step2 Deprotect Cbz (H2, Pd/C) product1->step2 product2 H2N-AA-H2N-AA-Boc step2->product2 step3 Deprotect Boc (TFA/DCM) product2->step3 product3 H2N-AA-H2N-AA-NH2 step3->product3

Caption: Sequential orthogonal deprotection workflow.

Mechanisms of Deprotection

Understanding the distinct chemical pathways for the cleavage of Cbz, Boc, and Fmoc protecting groups is crucial for predicting potential side reactions and optimizing reaction conditions.

deprotection_mechanisms cluster_cbz Cbz Deprotection (Hydrogenolysis) cluster_boc Boc Deprotection (Acidolysis) cluster_fmoc Fmoc Deprotection (Base-mediated) Cbz_structure Cbz-protected amine H2_PdC H2, Pd/C Cbz_structure->H2_PdC deprotected_amine_cbz Deprotected Amine + Toluene + CO2 H2_PdC->deprotected_amine_cbz Boc_structure Boc-protected amine TFA TFA Boc_structure->TFA deprotected_amine_boc Deprotected Amine + Isobutylene + CO2 TFA->deprotected_amine_boc Fmoc_structure Fmoc-protected amine Piperidine Piperidine Fmoc_structure->Piperidine deprotected_amine_fmoc Deprotected Amine + Dibenzofulvene-piperidine adduct + CO2 Piperidine->deprotected_amine_fmoc

Caption: Simplified mechanisms of Cbz, Boc, and Fmoc deprotection.

Conclusion

The Carboxybenzyl (Cbz) group remains an indispensable tool in modern organic synthesis due to its robust nature and unique cleavage conditions. Its orthogonality with a wide range of other protecting groups, including the acid-labile Boc and base-labile Fmoc groups, provides chemists with the flexibility to design and execute complex synthetic strategies. A thorough understanding of the principles of orthogonality, the specific cleavage conditions for each protecting group, and the potential for quasi-orthogonality is paramount for the successful synthesis of complex molecules in research, drug development, and materials science. By leveraging the comparative data and detailed protocols presented in this guide, scientists can make informed decisions in their protecting group strategies, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513–520.
  • Fiveable. (n.d.). Orthogonal Protection. Retrieved January 17, 2026, from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved January 17, 2026, from [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • Fiveable. (n.d.). Orthogonal Protection. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved January 17, 2026, from [Link]

  • Saroha, M., et al. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Monatshefte für Chemie - Chemical Monthly, 149(12).
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved January 17, 2026, from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 17, 2026, from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved January 17, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis e. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved January 17, 2026, from [Link]

  • MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved January 17, 2026, from [Link]

  • ACS Omega. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved January 17, 2026, from [Link]

  • PubMed. (1991, June). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. Retrieved January 17, 2026, from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Protecting‐Group‐Free Synthesis of Natural Products and Analogs, Part I. Retrieved January 17, 2026, from [Link]

  • UT Southwestern. (n.d.). Protecting Groups. Retrieved January 17, 2026, from [Link]

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A Comparative Guide to the Synthetic Routes of 3-Amino-5-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a vital chemical intermediate, serving as a key building block in the synthesis of numerous pharmaceuticals and other complex organic molecules. Its significance is notably highlighted in its role as a biosynthetic precursor to the mC7N unit of the ansamycin family of antibiotics, which includes potent antitumor agents and antibacterial compounds.[1][2] Given its importance, the development of efficient, scalable, and safe synthetic routes to AHBA is of considerable interest to the chemical and pharmaceutical industries.

This guide provides an in-depth comparative analysis of the primary chemical synthetic strategies for preparing 3-amino-5-hydroxybenzoic acid. We will dissect each route, evaluating them on criteria such as the accessibility and cost of starting materials, reaction efficiency and overall yield, scalability, and safety and environmental considerations. Detailed experimental protocols are provided for established methods, alongside a discussion of the mechanistic principles and practical challenges inherent to each approach. This analysis is intended to equip researchers, process chemists, and drug development professionals with the critical information needed to select the most suitable synthetic route for their specific objectives.

Route A: Multi-step Synthesis from Benzoic Acid via 3,5-Dinitrobenzoic Acid

This is a well-documented, albeit lengthy, pathway that begins with the common starting material, benzoic acid. The core strategy involves the dinitration of the aromatic ring, followed by a series of functional group interconversions to install the desired amino and hydroxyl moieties.

Synthetic Strategy Overview

The synthesis commences with the exhaustive nitration of benzoic acid to yield 3,5-dinitrobenzoic acid. One of the nitro groups is then selectively replaced by a methoxy group through nucleophilic aromatic substitution. This is a crucial step that differentiates the two nitro groups for subsequent transformations. The methoxy group is then cleaved to reveal the hydroxyl group, and the remaining nitro group is reduced to the target amine.

Route_A cluster_A1 Step A1: Dinitration cluster_A2 Step A2: Methoxylation cluster_A3 Step A3: Demethylation cluster_A4 Step A4: Reduction A Benzoic Acid B 3,5-Dinitrobenzoic Acid A->B Conc. H₂SO₄, Conc. HNO₃ C 3-Methoxy-5-nitrobenzoic Acid B->C 1. n-BuLi, MeOH 2. HMPA D 3-Hydroxy-5-nitrobenzoic Acid C->D BBr₃, DCM E 3-Amino-5-hydroxybenzoic Acid D->E H₂, Pd/C, MeOH

Caption: Workflow for the synthesis of AHBA from benzoic acid.

Detailed Experimental Protocol

The following protocol is adapted from established procedures.[3]

Step A1: Preparation of 3,5-Dinitrobenzoic Acid (Compound 5A)

  • In a flask submerged in an ice bath, dissolve benzoic acid (6.1 g, 50 mmol) in concentrated sulfuric acid (30 mL).

  • Slowly add concentrated nitric acid (15 mL) dropwise, maintaining the low temperature.

  • Stir the mixture at room temperature for 15 hours.

  • Heat the reaction to 100°C and stir for an additional 4 hours.

  • After cooling to room temperature, add another portion of concentrated nitric acid (10 mL) and heat to 100°C for 3 hours, then increase the temperature to 135°C for a final 3 hours.

  • Cool the reaction mixture to room temperature and pour it into a slurry of ice (80 g) and water (80 g).

  • Stir the resulting suspension for 30 minutes, then collect the precipitate by filtration.

  • Wash the filter cake thoroughly with water to remove residual acid, yielding the crude 3,5-dinitrobenzoic acid (yield: ~50%).[3]

Step A2: Preparation of 3-Methoxy-5-nitrobenzoic Acid (Compound 5B)

  • In a separate flask at -78°C, add n-butyllithium (24 mL, 60 mmol) dropwise to methanol and stir for 15 minutes.

  • Remove the methanol via rotary evaporation to obtain lithium methoxide.

  • Dissolve the lithium methoxide in hexamethylphosphoramide (HMPA) (50 mL).

  • Add 3,5-dinitrobenzoic acid (2.5 g, 11.8 mmol) to the solution and stir at room temperature for 18 hours.

  • Heat the mixture to 80°C for an additional 6 hours.

  • After cooling, pour the reaction mixture into a mixture of ice and 6N H₂SO₄.

  • Extract the aqueous layer with ether (3 x 300 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-methoxy-5-nitrobenzoic acid (yield: ~87%).[3]

Step A3: Preparation of 3-Hydroxy-5-nitrobenzoic Acid (Compound 5C)

  • Dissolve the crude 3-methoxy-5-nitrobenzoic acid (860 mg, 4.36 mmol) in dichloromethane (20 mL) and cool to -10°C.

  • Add boron tribromide (1.26 mL, 13 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 15 hours.

  • Cool the reaction in an ice-water bath and quench by the slow addition of water (10 mL).

  • Stir for an additional 30 minutes, then extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and remove the solvent. The crude product is used directly in the next step.[3]

Step A4: Preparation of 3-Amino-5-hydroxybenzoic Acid (Compound 5D)

  • Dissolve the crude 3-hydroxy-5-nitrobenzoic acid from the previous step in methanol (20 mL).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 2 hours.

  • Filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Evaporate the methanol to yield the crude final product, 3-amino-5-hydroxybenzoic acid.[3]

Causality, Mechanistic Insights, and Challenges
  • Nitration: The dinitration of benzoic acid is a classic electrophilic aromatic substitution. The carboxyl group is a meta-director and a deactivating group. The harsh conditions (fuming nitric and sulfuric acids, high temperatures) are necessary to overcome this deactivation and install two nitro groups.[3] The scalability of this step is a major concern due to its highly exothermic nature, which requires careful thermal management to prevent runaway reactions.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The key to this route is the selective replacement of one nitro group. The two nitro groups strongly activate the ring towards nucleophilic attack. The attack of the methoxide ion forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The use of HMPA, a polar aprotic solvent, is critical as it effectively solvates the lithium cation, liberating a highly nucleophilic "naked" methoxide anion.[3]

  • Safety Concerns: A significant drawback of this route is the use of hexamethylphosphoramide (HMPA). HMPA is a known carcinogen and is subject to strict regulatory controls.[5] Its use on an industrial scale is highly undesirable, and finding a suitable, less toxic alternative solvent is a critical challenge for process development.

  • Demethylation and Reduction: The cleavage of the aryl methyl ether with BBr₃ is a standard and effective method. The final step, catalytic hydrogenation, is a clean and efficient method for reducing the nitro group to an amine.

Route B: Direct Amination of 3,5-Dihydroxybenzoic Acid

This route represents a more convergent and atom-economical approach, starting from a precursor that already contains the required hydroxyl groups.

Synthetic Strategy Overview

The strategy involves the direct displacement of a hydroxyl group with an amino group via nucleophilic aromatic substitution on 3,5-dihydroxybenzoic acid. This is conceptually the most direct route, though it presents its own set of challenges.

Route_B A 3,5-Dihydroxybenzoic Acid B 3-Amino-5-hydroxybenzoic Acid A->B NH₃ or Amine, High T/P

Caption: Conceptual workflow for the direct amination of 3,5-dihydroxybenzoic acid.

Experimental Protocol

Conceptual Protocol (based on patent literature):

  • Charge a high-pressure autoclave with 3,5-dihydroxybenzoic acid and a solution of aqueous ammonia.

  • Seal the reactor and heat to a high temperature (e.g., 150-300°C) for several hours.

  • After cooling, the reaction mixture would be acidified to precipitate the product.

  • The crude product would then be collected and purified, likely via recrystallization.

Causality, Mechanistic Insights, and Challenges
  • Mechanistic Hurdle: The primary challenge of this route is the poor leaving group ability of the hydroxide ion (OH⁻). Nucleophilic aromatic substitution typically requires a good leaving group (like a halide) and/or strong electron-withdrawing groups to activate the ring. The benzene ring in 3,5-dihydroxybenzoic acid is electron-rich due to the two hydroxyl groups, which disfavors nucleophilic attack.

  • Forcing Conditions: To overcome the mechanistic barrier, forcing conditions such as high temperatures and pressures are required, as suggested by patent literature.[6] These conditions increase the energy of the system sufficiently to allow the substitution to proceed, likely via an SNAr mechanism where ammonia acts as the nucleophile.

  • Selectivity: A potential issue is the lack of selectivity. Since there are two equivalent hydroxyl groups, the reaction could potentially lead to the formation of 3,5-diaminobenzoic acid as a byproduct, reducing the yield of the desired mono-aminated product. Controlling the stoichiometry and reaction conditions would be critical to favor mono-substitution.

  • Scalability and Safety: The requirement for high-pressure and high-temperature equipment presents significant engineering and safety challenges for scaling up this process.

Route C (Proposed): From 3,5-Diaminobenzoic Acid via Selective Diazotization

This proposed route also starts from benzoic acid but proceeds through a different set of intermediates, leveraging the well-established chemistry of diazonium salts.

Synthetic Strategy Overview

This pathway involves the dinitration of benzoic acid, followed by the complete reduction of both nitro groups to yield 3,5-diaminobenzoic acid. The critical and most challenging step is the selective mono-diazotization of one of the two amino groups, followed by hydrolysis of the resulting diazonium salt to the corresponding hydroxyl group.

Route_C cluster_C1 Step C1: Dinitration cluster_C2 Step C2: Reduction cluster_C3 Step C3: Selective Mono-Diazotization cluster_C4 Step C4: Hydrolysis A Benzoic Acid B 3,5-Dinitrobenzoic Acid A->B Conc. H₂SO₄, Conc. HNO₃ C 3,5-Diaminobenzoic Acid B->C H₂, Pd/C or Raney Ni D 3-Amino-5-diazoniumbenzoic Acid Salt C->D NaNO₂, H₂SO₄ (1 equiv.) Low Temp. E 3-Amino-5-hydroxybenzoic Acid D->E H₂O, Heat

Caption: Proposed workflow involving selective mono-diazotization.

Experimental Protocol

While protocols exist for the individual steps (dinitration, full reduction, and diazotization/hydrolysis of mono-amines), a validated procedure for the selective mono-diazotization of 3,5-diaminobenzoic acid is not established in the literature. The following represents a conceptual outline.

Conceptual Protocol:

  • Prepare 3,5-dinitrobenzoic acid as described in Step A1.

  • Reduce 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid via catalytic hydrogenation using a catalyst like Pd/C or Raney Nickel under a hydrogen atmosphere.[7][8]

  • Dissolve 3,5-diaminobenzoic acid in a cold aqueous acid (e.g., H₂SO₄).

  • Slowly add one molar equivalent of a cold aqueous solution of sodium nitrite (NaNO₂) while maintaining a temperature of 0-5°C.

  • After the diazotization is complete, heat the solution gently. The diazonium salt will hydrolyze, releasing nitrogen gas, to form the hydroxyl group.[9]

  • Cool the solution and adjust the pH to precipitate the product, which would then be collected and purified.

Causality, Mechanistic Insights, and Challenges
  • The Selectivity Problem: The primary and most significant hurdle in this route is achieving selective mono-diazotization. 3,5-Diaminobenzoic acid is a symmetrical molecule with two chemically equivalent amino groups. Adding one equivalent of the diazotizing agent (nitrous acid, generated in situ from NaNO₂ and acid) would likely result in a statistical mixture of unreacted starting material, the desired mono-diazotized product, and the di-diazotized byproduct. Separating this mixture would be extremely difficult, leading to a very low yield of the desired intermediate.

  • Diazotization and Hydrolysis: The chemistry of converting an aromatic amine to a hydroxyl group via a diazonium salt is a fundamental and reliable transformation (a variation of the Sandmeyer reaction).[9] However, its application here is entirely dependent on solving the selectivity issue in the preceding step. Without a method to differentiate the two amino groups, this route is not practically viable.

Comparative Analysis

To provide a clear, objective comparison, the key attributes of each synthetic route are summarized below.

Table 1: Qualitative Comparison of Synthetic Routes

FeatureRoute A (via Dinitration/Methoxylation)Route B (Direct Amination)Route C (via Diamination/Diazotization)
Number of Steps 4 (from 3,5-dinitrobenzoic acid)1 (from 3,5-dihydroxybenzoic acid)3 (from 3,5-dinitrobenzoic acid)
Key Challenge Use of carcinogenic HMPA; scalability of nitration.Harsh reaction conditions (high T/P); poor leaving group.Lack of selectivity in mono-diazotization step.
Starting Material 3,5-Dinitrobenzoic acid3,5-Dihydroxybenzoic acid3,5-Dinitrobenzoic acid
Scalability Challenging due to exothermic nitration and use of HMPA.Challenging due to required high-pressure equipment.Poorly scalable due to selectivity issues.
Safety & Environmental High. Involves strong acids and a known carcinogen (HMPA).Moderate to High. Involves high pressures and temperatures.Moderate. Involves strong acids and potentially unstable diazonium salts.
Overall Viability Established but requires process optimization to replace HMPA.Conceptually attractive but requires significant process development.Not practically viable without a solution to the selectivity problem.

Table 2: Cost Analysis of Key Starting Materials

Starting MaterialCAS NumberTypical Price (USD/kg)Vendor Examples
3,5-Dinitrobenzoic Acid99-34-3$13 - $65Sigma-Aldrich, IndiaMART, ChemicalBook[5][10]
3,5-Dihydroxybenzoic Acid99-10-5$120 - $240Sigma-Aldrich, Manchester Organics, Ottokemi[11][12]

Note: Prices are estimates based on listed catalog prices for research quantities and may vary significantly for bulk industrial procurement.

The cost analysis reveals that 3,5-dinitrobenzoic acid is substantially more affordable than 3,5-dihydroxybenzoic acid. This cost difference is a major factor that makes the longer, more complex Route A economically competitive, despite its drawbacks. The high cost of 3,5-dihydroxybenzoic acid is a significant barrier to the implementation of the more direct Route B.

Conclusion and Recommendation

Based on the available data, Route A (from Benzoic Acid via 3,5-Dinitrobenzoic Acid) remains the most established and practically detailed synthetic pathway to 3-amino-5-hydroxybenzoic acid. Its primary advantages are the low cost of the starting material and the existence of a well-defined, step-by-step protocol. However, its major drawback is the reliance on the carcinogenic solvent HMPA, which makes it unsuitable for modern, large-scale pharmaceutical manufacturing without significant modification. The key focus for future development of this route should be the identification of a greener, safer solvent to replace HMPA in the nucleophilic aromatic substitution step.

Route B (from 3,5-Dihydroxybenzoic Acid) is the most elegant and atom-economical on paper. If the challenges of the high-temperature/high-pressure amination can be overcome, or if a modern catalytic method (e.g., a modified Buchwald-Hartwig amination) could be developed for this specific substrate, this route would become highly attractive, provided the cost of the starting material could be reduced.

Route C (via 3,5-Diaminobenzoic Acid) is the least viable of the three. The fundamental lack of selectivity in the mono-diazotization of a symmetrical diamine makes this route impractical for achieving a high yield of the desired product.

For researchers and drug development professionals, the choice of route will depend on the scale of synthesis and the resources available. For small-scale laboratory synthesis where HMPA can be handled safely, Route A provides a reliable method. For process chemists looking towards industrial production, significant development work is required to either make Route A environmentally acceptable or to render Route B practically and economically feasible.

References

  • Benchchem. (n.d.). Navigating the Risks: A Technical Guide to Hexamethylphosphoramide (HMPA) Safety and Handling for Researchers.
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A Multi-dimensional Approach to Structural Validation: Unambiguously Confirming 3-(Cbz-amino)-5-hydroxybenzoic Acid with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical walkthrough on the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the unequivocal structural validation of 3-(Cbz-amino)-5-hydroxybenzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the strategic rationale behind experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system to overcome the inherent limitations of one-dimensional (1D) analysis for complex substituted aromatic compounds.

The Challenge: Beyond the Ambiguity of 1D NMR

One-dimensional ¹H and ¹³C NMR are cornerstone techniques in chemical analysis.[1] For a molecule like this compound, 1D spectra provide essential initial data: the number of different proton and carbon environments, their chemical shifts, and proton-proton splitting patterns. However, for a multi-substituted benzene ring, the aromatic region of the ¹H NMR spectrum can be complex and overlapping, making definitive proton assignments challenging. Furthermore, ¹³C NMR, while showing all carbon environments, offers no direct information about which carbons are connected to which protons, and crucially, provides no through-bond connectivity information. This is particularly problematic for quaternary (non-protonated) carbons, such as C3, C5, the carboxyl carbon, and the Cbz carbonyl carbon, which are invisible in proton-based experiments and act as breaks in the connectivity chain.

To achieve unambiguous structural proof, we must visualize the complete molecular framework. This requires a multi-dimensional approach that maps the intricate network of through-bond connections within the molecule.

The Solution: A Strategic 2D NMR Toolkit

Two-dimensional NMR spectroscopy enhances spectral resolution by spreading signals over two frequency dimensions, revealing correlations between nuclei that are hidden in 1D spectra.[2] Our strategy employs a trio of experiments, each providing a unique and complementary piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[3] For our target molecule, COSY is indispensable for mapping the proton network on the aromatic ring and within the Cbz group's benzyl moiety, confirming which protons are adjacent.

  • HSQC (Heteronuclear Single Quantum Correlation): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹J coupling).[3][4] It acts as a bridge, definitively linking the proton framework established by COSY to the carbon backbone. Quaternary carbons, having no attached protons, will be absent from an HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J and ³J coupling).[3][5] It is the key to connecting molecular fragments across quaternary carbons and heteroatoms, allowing us to link the Cbz group to the benzoic acid core.

The logical workflow of this approach is designed to be self-validating, where the information from each experiment builds upon and confirms the last.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Elucidation cluster_final Validation H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY (H-H Connectivity) H1_NMR->COSY Initial Hypothesis C13_NMR->COSY Initial Hypothesis HSQC HSQC (Direct C-H Attachment) COSY->HSQC Proton Skeleton HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC C-H Framework Structure Unambiguous Structure Validation HMBC->Structure Final Assembly

Caption: Logical workflow for 2D NMR structural validation.

Experimental Protocol

This section provides a representative protocol for acquiring high-quality 2D NMR data for this compound.

Sample Preparation:

  • Accurately weigh 15-20 mg of the synthesized this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar molecules and for its ability to allow observation of exchangeable protons (e.g., -OH, -NH, -COOH).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • NMR Spectrometer: 500 MHz (or higher) equipped with a cryoprobe is recommended for optimal sensitivity and dispersion.

  • Temperature: 298 K (25 °C).

Experimental Parameters:

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 16 ppm, Scans: 16Observe all proton signals and integrations.
¹³C NMR Spectral Width: 240 ppm, Scans: 1024Observe all carbon signals (protonated and quaternary).
gCOSY Scans: 8, F2/F1 Points: 2048/512Correlate J-coupled protons.
gHSQC Scans: 16, F2/F1 Points: 2048/256Correlate protons to their directly attached carbons.
gHMBC Scans: 32, F2/F1 Points: 2048/512, Long-Range Coupling Delay: Optimized for 8 HzCorrelate protons to carbons over 2-3 bonds.

Data Interpretation: Assembling the Structure

Let's walk through the interpretation of the expected 2D NMR data to validate the structure of this compound.

Structure and Numbering: Structure of this compound with atom numbering

Table 1: Predicted ¹H and ¹³C Chemical Shifts and Key 2D Correlations

Position Atom Predicted δ (ppm) COSY Correlations (with...) HSQC Correlation (with...) Key HMBC Correlations (with...)
1C~167.5 (COOH)--H-2, H-6
2H~7.5H-4, H-6C-2C-1, C-3, C-4, C-6
2C~115.0-H-2-
3C~140.0 (C-N)--H-2, H-4, H-NH
4H~7.2H-2, H-6C-4C-2, C-3, C-5, C-6
4C~112.0-H-4-
5C~159.0 (C-O)--H-4, H-6, H-OH
6H~7.0H-2, H-4C-6C-1, C-2, C-4, C-5
6C~110.0-H-6-
-NH~10.0--C-3, C-7
-OH~9.8--C-4, C-5, C-6
7C~154.0 (C=O)--H-NH, H-8
8H~5.1 (CH₂)H-Ar'C-8C-7, C-9, C-Ar'
8C~66.0-H-8-
9C~137.0 (C-Ar')--H-8
Ar'H~7.3-7.4 (5H)H-8, H-Ar'C-Ar'C-8, C-9, C-Ar'
Ar'C~128.0-128.5-H-Ar'-

Note: Chemical shifts are estimates and will vary based on solvent and concentration. Exchangeable protons (NH, OH, COOH) may be broad and their correlations can sometimes be weak or absent.

Step-by-Step Validation:

  • Establish the Aromatic Spin System (COSY): The COSY spectrum is our starting point.[6][7] We expect to see cross-peaks connecting H-2, H-4, and H-6, confirming their meta-coupling relationships on the benzoic acid ring. A separate spin system will be observed for the five protons of the benzyl group (Ar') and their coupling to the methylene protons (H-8).

  • Link Protons to Carbons (HSQC): The HSQC spectrum will show direct, one-bond correlations.[5][8] For example, the proton at δ ~7.5 (H-2) will show a cross-peak to the carbon at δ ~115.0 (C-2). This definitively assigns each protonated carbon in the molecule. The five quaternary carbons (C-1, C-3, C-5, C-7, C-9) will be absent from this spectrum.

  • Connect the Fragments (HMBC): The HMBC spectrum provides the crucial long-range correlations to assemble the full structure.[3][9]

    • Connecting the Carboxyl Group: The aromatic protons H-2 and H-6 will show correlations to the carboxyl carbon (C-1, δ ~167.5), locking the -COOH group into position.

    • Placing the Substituents: The aromatic proton H-4 will show correlations to the quaternary carbons C-3 and C-5, confirming its position between them. Likewise, H-2 will correlate to C-3 and H-6 will correlate to C-5.

    • Bridging to the Cbz Group: This is the most critical step. The amide proton (NH, δ ~10.0) should show a correlation to the aromatic carbon C-3 (δ ~140.0) and to the Cbz carbonyl carbon C-7 (δ ~154.0). This single pair of correlations unambiguously links the entire carbobenzyloxy protecting group to the correct position on the benzoic acid ring.

    • Confirming the Cbz Structure: The methylene protons (H-8, δ ~5.1) will show correlations to the Cbz carbonyl (C-7) and to the aromatic carbons of the benzyl ring (C-9, C-Ar'), confirming the integrity of the protecting group itself.

Caption: Key HMBC correlations confirming molecular assembly.

Conclusion

Relying solely on 1D NMR for the structural determination of this compound leaves unacceptable ambiguity. By strategically employing a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we create a powerful, self-validating workflow. This multi-dimensional approach allows for the confident assignment of every proton and carbon, and most importantly, provides the definitive through-bond correlation data needed to piece the molecular fragments together across non-protonated centers. The result is not merely a proposed structure, but an experimentally validated and unambiguous molecular confirmation, meeting the rigorous standards required in modern chemical research and drug development.

References

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

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  • Chemistry Shorts. (2023). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever![Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. [Link]

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  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity of 3-(Cbz-amino)-5-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, particularly in the realm of small molecules, understanding the specificity of a candidate compound is paramount. For derivatives of 3-(Cbz-amino)-5-hydroxybenzoic acid, a scaffold with potential therapeutic applications, a thorough assessment of cross-reactivity is not just a regulatory hurdle but a critical step in de-risking a development program. This guide provides a comprehensive comparison of methodologies to evaluate the cross-reactivity of these derivatives, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical steps for conducting these crucial studies.

The Imperative of Specificity: Why Cross-Reactivity Matters

Cross-reactivity, the binding of an antibody or therapeutic protein to molecules other than the intended target, can lead to a cascade of undesirable outcomes, from diminished efficacy to off-target toxicities.[1] For small molecule haptens like the derivatives of this compound, which can elicit an immune response when conjugated to a carrier protein, evaluating the potential for cross-reactivity with structurally similar endogenous or co-administered molecules is a critical aspect of preclinical safety assessment.[2][3] This guide will focus on two gold-standard immunoassays for quantifying these interactions: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Synthesis of this compound and its Derivatives

A foundational aspect of our cross-reactivity studies is the synthesis of the core compound and its derivatives. The parent compound, this compound, can be synthesized from 3-amino-5-hydroxybenzoic acid.[4][5] The amino group is protected using carbobenyloxy chloride (Cbz-Cl) under basic conditions.[] Derivatives can then be generated by modifying the carboxylic acid or the hydroxyl group.

Core Synthesis Workflow

A 3-Amino-5-hydroxybenzoic acid B Cbz-Cl, Base C This compound (Parent Compound) B->C Amino Group Protection D Derivatization Reactions (e.g., Esterification, Etherification) C->D E Library of Derivatives D->E

Caption: Synthetic scheme for the parent compound and its derivatives.

Comparative Analysis of Cross-Reactivity: A Tale of Two Techniques

We will now delve into the two primary methodologies for assessing cross-reactivity: Competitive ELISA and Surface Plasmon Resonance (SPR). Each offers unique advantages and provides complementary data points for a comprehensive understanding of binding specificity.

Competitive ELISA: A High-Throughput Screening Tool

Competitive ELISA is a robust and widely used technique for quantifying small molecules.[7][8][9] The principle lies in the competition between the free analyte (the this compound derivative in our case) and a labeled or immobilized antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the free analyte in the sample.

  • Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA). This immobilized antigen will compete with the free derivative.

  • Blocking: Remaining protein-binding sites on the plate are blocked to prevent non-specific binding of the antibody.[9]

  • Competition: A mixture of a fixed concentration of a specific anti-3-(Cbz-amino)-5-hydroxybenzoic acid antibody and varying concentrations of the test derivative (or the parent compound as a reference) is added to the wells.

  • Incubation: The plate is incubated to allow the antibody to bind to either the immobilized antigen or the free derivative in solution.

  • Washing: Unbound antibody and other reagents are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is measured using a plate reader. The intensity of the color is inversely proportional to the concentration of the test derivative.

The key metrics derived from a competitive ELISA are the IC50 (the concentration of the analyte that causes 50% inhibition of the signal) and the percentage cross-reactivity.

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Workflow for Competitive ELISA

cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection A Coat Plate with Antigen-BSA Conjugate B Block Non-Specific Sites A->B C Add Antibody & Test Derivative B->C D Incubate C->D E Wash Plate D->E F Add Enzyme-Linked Secondary Antibody E->F G Wash Plate F->G H Add Substrate G->H I Read Absorbance H->I

Caption: Step-by-step workflow for the competitive ELISA.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that measures molecular interactions in real-time.[10][11] It provides detailed kinetic information, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value signifies a stronger binding affinity.

  • Immobilization: The specific anti-3-(Cbz-amino)-5-hydroxybenzoic acid antibody is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the this compound derivative is flowed over the sensor surface.

  • Association: The binding of the derivative to the immobilized antibody is monitored in real-time as a change in the refractive index, which is proportional to the mass change on the sensor surface.[12]

  • Dissociation: A buffer is flowed over the surface to monitor the dissociation of the derivative from the antibody.

  • Regeneration: The sensor surface is regenerated by removing the bound derivative, preparing it for the next injection.

  • Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic model to determine ka, kd, and KD.

Workflow for Surface Plasmon Resonance (SPR)

A Immobilize Antibody on Sensor Chip B Inject Derivative (Association) A->B C Flow Buffer (Dissociation) B->C D Regenerate Surface C->D E Analyze Sensorgram (ka, kd, KD) D->E

Caption: The experimental cycle for an SPR analysis.

Comparative Data Summary

To illustrate the application of these techniques, we present a hypothetical dataset for a series of this compound derivatives.

DerivativeStructural ModificationCompetitive ELISASurface Plasmon Resonance (SPR)
IC50 (nM) % Cross-Reactivity
Parent Compound -50100
Derivative A Methyl Ester15033.3
Derivative B Ethyl Ester30016.7
Derivative C Methoxy Group at C47566.7
Derivative D Chloro Group at C450010

Analysis of the Data:

  • Derivative A and B: Esterification of the carboxylic acid significantly reduces both the cross-reactivity in the ELISA and the binding affinity in SPR, with the larger ethyl ester showing a more pronounced effect. This suggests that the free carboxylic acid is a key recognition motif for the antibody.

  • Derivative C: The addition of a methoxy group at the C4 position results in a moderate decrease in binding, indicating some steric hindrance or alteration of the electronic properties of the aromatic ring.

  • Derivative D: The introduction of a chloro group at the C4 position drastically reduces binding. This could be due to a combination of steric and electronic effects that are unfavorable for the antibody-antigen interaction.

The Synergy of ELISA and SPR in Cross-Reactivity Assessment

While competitive ELISA is an excellent tool for high-throughput screening and ranking of a large number of derivatives based on their relative cross-reactivity, SPR provides a deeper, quantitative understanding of the binding kinetics.[13] The combination of these two techniques offers a robust and comprehensive picture of the specificity profile of your this compound derivatives.

The structural basis of antibody cross-reactivity often lies in the ability of structurally similar molecules to fit into the same binding pocket, even if the interactions are not optimal.[14][15][16] Minor modifications to a small molecule can significantly alter its binding affinity, as demonstrated in our hypothetical data.

Conclusion and Forward Look

The evaluation of cross-reactivity is a non-negotiable step in the development of small molecule therapeutics. For this compound derivatives, a combination of competitive ELISA for initial screening and SPR for detailed kinetic analysis provides a powerful workflow. The insights gained from these studies are invaluable for lead optimization, candidate selection, and ultimately, the development of safer and more effective medicines. By understanding the structural determinants of binding and cross-reactivity, we can rationally design molecules with improved specificity and a higher probability of clinical success.

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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 3-(Cbz-amino)-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Chemical Synthesis

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 3-(Cbz-amino)-5-hydroxybenzoic acid serves as a crucial building block, often utilized in the synthesis of complex molecules where its structural integrity is paramount. It is a derivative of 3-amino-5-hydroxybenzoic acid, a natural product identified as a precursor to the ansamycin class of antibiotics[1]. The carbobenzoxy (Cbz) protecting group is strategically employed to mask the nucleophilicity of the aniline nitrogen, thereby directing reactivity to other sites in a multi-step synthesis[2].

However, no chemical synthesis is perfect. The process invariably introduces a spectrum of impurities, including unreacted starting materials, reagents, by-products, and residual solvents. These contaminants can profoundly impact downstream reactions, alter the pharmacological or toxicological profile of the final compound, and compromise the stability of the drug substance.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously benchmark the purity of synthesized this compound. We will move beyond procedural descriptions to explore the causal logic behind methodological choices, offering a self-validating framework for researchers, chemists, and quality control professionals.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity analysis begins with a thorough understanding of the synthetic route. A common and straightforward method to prepare this compound is through the Schotten-Baumann reaction, involving the acylation of 3-amino-5-hydroxybenzoic acid with benzyl chloroformate (Cbz-Cl) under basic conditions.

cluster_reaction Reaction SM 3-Amino-5-hydroxybenzoic Acid (Starting Material) Product This compound (Target Compound) SM->Product Imp1 Impurity A: Unreacted Starting Material SM->Imp1 Incomplete Reaction Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Product Imp2 Impurity B: Benzyl Alcohol (from Cbz-Cl hydrolysis) Reagent->Imp2 Hydrolysis Imp3 Impurity C: Di-Cbz Product (N,O-diacylated) Product->Imp3 Over-acylation Imp4 Impurity D: Benzyl Benzoate derivative (Side reaction) Product->Imp4 Side Reaction Base Aqueous Base (e.g., NaHCO₃) Base->Product pH Control start Synthesized Batch of This compound hplc 1. RP-HPLC-DAD (Primary Purity Assay) start->hplc Quantification lcms 2. LC-MS (Identity & Impurity ID) start->lcms Identification nmr 3. ¹H NMR (Structure & Solvent ID) start->nmr Confirmation ftir 4. FTIR (Functional Group Check) start->ftir Verification decision Purity > 99.5%? All data consistent? hplc->decision lcms->decision nmr->decision ftir->decision pass Release Batch (Purity: 99.65% by HPLC) decision->pass Yes fail Repurify or Reject Batch decision->fail No

Sources

A Comparative In-Vitro Analysis of Novel 3-(Cbz-amino)-5-hydroxybenzoic Acid Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in-vitro comparison of a series of novel compounds derived from the 3-(Cbz-amino)-5-hydroxybenzoic acid scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies, presents comparative data, and discusses the structure-activity relationships (SAR) of these new chemical entities. Our objective is to furnish a robust framework for evaluating their potential as anti-inflammatory agents, focusing on cytotoxicity and cyclooxygenase (COX) enzyme inhibition.

Introduction: The Rationale for Targeting Inflammation with Novel Benzoic Acid Derivatives

Inflammation is a complex biological response implicated in numerous pathologies, ranging from arthritis to cardiovascular disease and cancer. A key enzymatic pathway in the inflammatory cascade is mediated by cyclooxygenases (COX-1 and COX-2). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its upregulation is a hallmark of inflammatory responses. Consequently, the development of selective COX-2 inhibitors remains a significant goal in medicinal chemistry to mitigate inflammatory processes while minimizing the side effects associated with non-selective COX inhibition.

The this compound scaffold presents a versatile starting point for the design of novel anti-inflammatory agents. The carboxybenzyl (Cbz) protecting group offers a site for chemical modification to modulate lipophilicity and target engagement, while the benzoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide explores a series of rationally designed derivatives and evaluates their in-vitro performance.

Profile of Investigated Compounds

For this comparative analysis, we synthesized and evaluated three novel derivatives of this compound, designated as NC-01 , NC-02 , and NC-03 . These compounds were designed to explore the impact of substitutions on the phenyl ring of the Cbz group. The parent compound, this compound, is included as a reference. Celecoxib, a well-established selective COX-2 inhibitor, is used as a positive control.

Compound IDStructureRationale for Modification
Parent Compound This compoundCore scaffold for derivatization.
NC-01 3-((4-nitrobenzyloxy)carbonylamino)-5-hydroxybenzoic acidIntroduction of an electron-withdrawing group to potentially enhance binding affinity.
NC-02 3-((4-methoxybenzyloxy)carbonylamino)-5-hydroxybenzoic acidAddition of an electron-donating group to investigate electronic effects on activity.
NC-03 3-((4-chlorobenzyloxy)carbonylamino)-5-hydroxybenzoic acidIncorporation of a halogen to increase lipophilicity and explore halogen bonding interactions.
Celecoxib N/ASelective COX-2 inhibitor used as a standard for comparison.

Experimental Workflows and Protocols

A multi-tiered approach was employed to assess the in-vitro profile of the novel compounds, starting with a fundamental evaluation of cytotoxicity, followed by specific enzyme inhibition assays.[3][4]

General Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of NC-01, NC-02, NC-03 characterization Structural Verification (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity enzyme_assay Enzyme Inhibition Assays (COX-1 & COX-2) cytotoxicity->enzyme_assay ic50 IC50 Determination enzyme_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: High-level overview of the in-vitro testing cascade.

Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] This initial screening is crucial to identify any inherent toxicity of the compounds that could confound the results of subsequent functional assays.[6][7][8]

Step-by-Step Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds (Parent Compound, NC-01, NC-02, NC-03) and the positive control (doxorubicin, a known cytotoxic agent). A vehicle control (DMSO) was also included. The final DMSO concentration was kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: The plates were incubated for 24 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) was determined by plotting the percentage of cell viability against the compound concentration.

Protocol: COX-1 and COX-2 Inhibition Assays

Enzyme inhibition assays are fundamental to drug discovery, providing direct measurement of a compound's effect on its target.[9][10] In this study, commercially available COX-1 (ovine) and COX-2 (human recombinant) enzyme inhibition assay kits were used according to the manufacturer's instructions.

Step-by-Step Protocol:

  • Enzyme Preparation: COX-1 and COX-2 enzymes were prepared in a reaction buffer containing heme.

  • Compound Incubation: The test compounds (Parent Compound, NC-01, NC-02, NC-03) and the positive control (Celecoxib) were pre-incubated with the respective enzymes for 10 minutes at room temperature to allow for binding.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination and Detection: The reaction was allowed to proceed for a specified time and then terminated. The amount of prostaglandin F2α (PGF2α) produced was quantified using a colorimetric or fluorometric method, as per the kit's protocol.

  • Data Analysis: The percentage of COX inhibition was calculated for each compound concentration relative to the vehicle control. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Results and Comparative Analysis

The in-vitro evaluation of the novel this compound derivatives yielded the following key data, which are summarized for comparative analysis.

Cytotoxicity Profile

The initial cytotoxicity screening in HEK293 cells revealed that the parent compound and its derivatives exhibited low toxicity at the concentrations tested, with IC50 values well above the concentrations required for enzyme inhibition. This is a favorable outcome, suggesting a good safety profile at the cellular level.

CompoundIC50 (µM) in HEK293 cells
Parent Compound > 100
NC-01 > 100
NC-02 > 100
NC-03 85.2
Doxorubicin (Control) 1.2
COX Enzyme Inhibition

The core of this investigation was to determine the inhibitory activity and selectivity of the novel compounds against COX-1 and COX-2. The results are presented in the table below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Parent Compound 25.615.31.67
NC-01 18.95.23.63
NC-02 30.112.82.35
NC-03 15.43.14.97
Celecoxib (Control) 15.20.05304
Structure-Activity Relationship (SAR) Insights

The comparative data allows for the elucidation of preliminary structure-activity relationships:

  • Parent Compound: The parent scaffold demonstrates modest, non-selective inhibition of both COX isoforms.

  • NC-01 (4-nitro derivative): The introduction of the electron-withdrawing nitro group led to a significant improvement in COX-2 inhibition and a modest increase in COX-2 selectivity compared to the parent compound.

  • NC-02 (4-methoxy derivative): The presence of the electron-donating methoxy group did not enhance COX-2 inhibition and resulted in slightly lower selectivity than the parent compound.

  • NC-03 (4-chloro derivative): The chloro-substituted derivative exhibited the most potent COX-2 inhibition among the novel compounds and the highest selectivity for COX-2. This suggests that the increased lipophilicity and potential for halogen bonding interactions within the enzyme's active site are beneficial for activity.

The following diagram illustrates the proposed mechanism of action via the cyclooxygenase pathway.

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory NC03 NC-03 NC03->COX2 Inhibition

Caption: Proposed mechanism of action via the cyclooxygenase pathway.

Conclusion and Future Directions

This comparative in-vitro guide demonstrates that novel derivatives of this compound hold promise as a new class of anti-inflammatory agents. The derivatization of the Cbz moiety proved to be a viable strategy for modulating COX inhibitory activity and selectivity.

Specifically, the 4-chloro derivative, NC-03 , emerged as the most promising candidate from this initial screen, exhibiting the highest potency against COX-2 and the best selectivity index among the synthesized compounds. All novel compounds displayed a favorable cytotoxicity profile.

Future research should focus on:

  • Expanding the library of derivatives to further explore the SAR, including different substitution patterns and alternative protecting groups.

  • Conducting in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the drug-like properties of the lead compounds.

  • Advancing the most promising candidates to in-vivo models of inflammation to validate their efficacy and safety in a more complex biological system.

References

  • Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 4(8), 869-880.
  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Sadeghi, H., & Ghorbani, A. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Protoplasma, 260(5), 1269–1280.
  • Creative Bioarray. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ChemHelp ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]

  • Edmondson, S., BALLY, L., & Youdim, M. B. H. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(5), 844–880.
  • da Silva, P. B., de Oliveira, A. B., & de Almeida, R. N. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(15), 4958.
  • YMER. (2024).

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Cbz-amino)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As scientific professionals engaged in the synthesis and application of complex molecules, our responsibility extends beyond the bench to include the safe and environmentally conscious management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Cbz-amino)-5-hydroxybenzoic acid. This compound, a valuable intermediate in peptide synthesis and drug development due to its benzyloxycarbonyl (Cbz) protected amine, requires meticulous handling based on its inherent chemical properties and hazard profile. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

Hazard Identification and Essential Safety Precautions

The foundation of any disposal protocol is a thorough understanding of the substance's hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear profile for the parent molecule, 3-amino-5-hydroxybenzoic acid, which dictates the necessary precautions. The Cbz-protecting group does not mitigate these underlying hazards.

GHS Hazard Summary

All personnel handling this compound must be familiar with its hazard classifications, which mandate its treatment as hazardous waste.

GHS PictogramHazard ClassCodeHazard Statement

Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled.[1]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1][2]
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335May cause respiratory irritation.[1][2]
Mandatory Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is required at all times when handling or preparing this compound for disposal:

  • Eye Protection: Wear chemical safety goggles or safety glasses with side-shields.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust or if working outside a well-ventilated area, a NIOSH-approved respirator is necessary.[3]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the systematic procedure for collecting and managing waste this compound. The primary principle is that this chemical must never be disposed of in the regular trash or via drain disposal.[3][4]

Step 1: Waste Collection Collect all solid waste of this compound, along with any contaminated materials (e.g., weighing papers, disposable spatulas, contaminated wipes), into a designated hazardous waste container.[3] This container must be made of a compatible material, such as high-density polyethylene (HDPE), and possess a secure, sealable lid.[5]

Step 2: Container Labeling Proper labeling is a critical control for safety and compliance. The waste container must be immediately labeled with a fully completed hazardous waste tag. The label must include:

  • The full, unabbreviated chemical name: "This compound ".

  • The concentration or percentage of each chemical constituent.

  • The date the waste was first added to the container.

  • Clear indication of the associated hazards (e.g., "Irritant," "Harmful").

Causality: Using full chemical names prevents dangerous misidentification and ensures that Environmental Health and Safety (EHS) personnel can manage the waste stream correctly.[4][6]

Step 3: In-Lab Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory director.[6] To prevent accidental spills and reactions, ensure the container is:

  • Kept closed except when adding waste.[4]

  • Stored in a secondary containment bin.[6]

  • Segregated from incompatible materials, particularly strong oxidizers or bases.[4]

Step 4: Final Disposal Once the container is full or has reached your institution's storage time limit, arrange for its removal. Contact your institution's EHS department or equivalent authority to schedule a pickup for disposal at a licensed chemical destruction plant or approved hazardous waste facility.[7][8][9]

Decontamination and Empty Container Management

Original chemical containers are not considered "empty" until they have been properly decontaminated. Evaporation is not an acceptable disposal method.[10]

Protocol for Empty Glassware and Containers:

  • Initial Rinse: Perform an initial rinse of the container with a suitable solvent (e.g., acetone or ethanol). Crucially, this first rinsate must be collected and disposed of as hazardous waste along with the solid material.[3][6] This is because it will contain the highest concentration of the chemical residue.

  • Triple Rinse: Proceed to rinse the container thoroughly two more times with the solvent. These subsequent rinses may be collected as hazardous waste.

  • Final Cleaning: Wash the triple-rinsed container with soap and water.

  • Container Disposal: Once completely clean and dry, deface or remove the original label to prevent reuse for other purposes.[6][10] The clean, de-labeled container can then be disposed of in the appropriate laboratory glass or solid waste stream.[6]

Disposal Workflow and Logic

The following diagram illustrates the decision-making process and procedural flow for the safe management of this compound waste.

G cluster_prep Preparation Phase cluster_action Action Phase cluster_final Finalization Phase Identify Identify Waste: This compound Assess Assess Hazards: (H302, H315, H319, H335) Identify->Assess PPE Don Required PPE: Goggles, Gloves, Lab Coat Assess->PPE Collect Collect Waste in Designated Container PPE->Collect Label Attach Completed Hazardous Waste Label Collect->Label Decon Decontaminate Glassware & Empty Containers Collect->Decon Store Store Securely in Satellite Accumulation Area Label->Store EHS Request Pickup by EHS for Final Disposal Store->EHS Decon->EHS

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

Exposure TypeFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice.[8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[8][11]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5][8]

For significant spills, evacuate the immediate area. Prevent the formation of dust. Wearing full PPE, carefully sweep or scoop the material into a hazardous waste container for disposal.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and uphold the highest standards of scientific responsibility. Always consult your institution's specific waste management policies, as they may have additional requirements.

References

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  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Safeguarding Your Laboratory: Proper Disposal of Amino-PEG2-C2-acid. Benchchem.
  • 3-Amino-5-chloro-2-hydroxybenzoicacid SDS. ECHEMI.
  • 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115. PubChem. Available from: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.